molecular formula C6H11NO B2599872 4-Methylpiperidin-2-one CAS No. 4720-64-3

4-Methylpiperidin-2-one

Cat. No.: B2599872
CAS No.: 4720-64-3
M. Wt: 113.16
InChI Key: PTSGHGGLRADEFP-UHFFFAOYSA-N
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Description

4-Methylpiperidin-2-one is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-2-3-7-6(8)4-5/h5H,2-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSGHGGLRADEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Methylpiperidin-2-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methylpiperidin-2-one: Structure, Properties, Synthesis, and Applications

Introduction

This compound is a substituted heterocyclic organic compound featuring a piperidine ring, which is a foundational scaffold in medicinal chemistry.[1] The piperidine ring system is a ubiquitous structural motif found in a wide array of pharmaceuticals and natural products due to its favorable physicochemical properties and its capacity to interact with diverse biological targets.[2] As a derivative, this compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of central nervous system agents and analgesics.[3] Its structure allows for functionalization at multiple sites, making it a versatile intermediate for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, analysis, and applications of this compound for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

The structural foundation of this compound is a six-membered ring containing one nitrogen atom (a lactam). A methyl group is substituted at the 4-position, and a carbonyl group is present at the 2-position.

G start Ethyl 5-azido-3-methylpentanoate step1 Reduction (e.g., H2, Pd/C) start->step1 intermediate Ethyl 5-amino-3-methylpentanoate step1->intermediate step2 Intramolecular Cyclization (Lactamization) intermediate->step2 product This compound step2->product G sample Synthesized Product (Crude this compound) nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr Structural Elucidation ir FT-IR Spectroscopy sample->ir Functional Group ID ms Mass Spectrometry (GC-MS or LC-MS) sample->ms Molecular Weight & Purity purity Purity & Identity Confirmed

References

A Spectroscopic Guide to 4-Methylpiperidin-2-one: Structure, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Methylpiperidin-2-one (C₆H₁₁NO), a heterocyclic compound of interest in chemical synthesis and drug development. As a lactam, its structural confirmation and purity assessment are critically dependent on a multi-technique spectroscopic approach. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of analytical chemistry and supported by field-proven insights. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently replicate and interpret their own findings.

Introduction: The Molecular Profile of this compound

This compound is a derivative of piperidine featuring a carbonyl group at the 2-position and a methyl group at the 4-position. This substitution pattern introduces a chiral center at the C4 carbon, leading to the existence of (R) and (S) enantiomers. The presence of the amide (lactam) functional group and the stereochemistry of the molecule are key structural features that are definitively elucidated by the spectroscopic techniques discussed below. Understanding these features is paramount for its application as a building block in the synthesis of more complex molecules.

Molecular Structure and Properties:

  • Molecular Formula: C₆H₁₁NO

  • Molecular Weight: 113.16 g/mol

  • Monoisotopic Mass: 113.084063974 Da

  • CAS Number: 165385-79-5 ((4R)-isomer)

The following sections will detail the expected spectral output from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a comprehensive spectroscopic fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural assignment.

Methodologies for NMR Data Acquisition

High-quality NMR data is predicated on correct sample preparation and instrument parameterization. The following protocol is a validated starting point for obtaining clean, high-resolution spectra.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a solvent with a known residual peak is crucial for referencing the spectrum.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon environment.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different proton environments, their chemical shifts, spin-spin coupling patterns, and integration (relative number of protons). The interpretation relies on understanding how the electron-withdrawing carbonyl group and the alkyl substitutions influence the chemical shifts of adjacent protons.

Note: Specific, experimentally verified chemical shift and coupling constant data from a primary literature source for this compound is not publicly available at the time of this writing. The data presented in Table 1 is a predicted and interpreted spectrum based on established principles of NMR spectroscopy and data from closely related structures. Researchers should use this as a guide and verify against their own experimental data.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality and Insights
~6.0-7.0br s1HNH The amide proton is typically broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Its chemical shift can be highly variable depending on concentration and solvent.
~3.2-3.4m2HC6-H ₂ (axial & equatorial)These protons are adjacent to the nitrogen atom, which deshields them, shifting them downfield. They will appear as a complex multiplet due to coupling with each other and C5 protons.
~2.3-2.5m2HC3-H ₂ (axial & equatorial)These protons are alpha to the carbonyl group, which is strongly electron-withdrawing, causing a significant downfield shift. They will show complex coupling with each other and the C4 proton.
~2.0-2.2m1HC4-H This methine proton is coupled to the C3 and C5 methylene groups and the methyl group protons, resulting in a complex multiplet.
~1.8-2.0m1HC5-H (axial)The axial and equatorial protons at C5 are diastereotopic and will have different chemical shifts and coupling constants, leading to complex splitting patterns.
~1.4-1.6m1HC5-H (equatorial)See above.
~1.05d3HC4-CHThe methyl group protons are coupled to the C4 methine proton, resulting in a doublet. Its upfield shift is characteristic of an alkyl group not directly attached to a heteroatom.
¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment, providing definitive evidence for the key functional groups.

Note: As with the ¹H NMR data, the following table represents a predicted spectrum based on established chemical shift correlations.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)AssignmentCausality and Insights
~175C 2 (C=O)The carbonyl carbon of a lactam typically resonates in this downfield region.
~48-52C 6This carbon is attached to the nitrogen, resulting in a downfield shift compared to a standard alkane.
~35-40C 3The carbon alpha to the carbonyl group is shifted downfield.
~30-35C 5A typical methylene carbon in a piperidine ring.
~28-32C 4The methine carbon bearing the methyl group.
~20-23C4-C H₃The methyl carbon appears in the typical upfield aliphatic region.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule by detecting their characteristic vibrational frequencies.

Methodology for IR Data Acquisition

Experimental Protocol: ATR-IR Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for ease of use and minimal sample preparation.

  • Sample Application: Place a small amount (a single drop or a few crystals) of this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

IR Spectral Data and Interpretation

The IR spectrum of this compound is dominated by absorptions from the N-H and C=O bonds of the lactam ring and the C-H bonds of the alkyl portions.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation and Insights
~3200N-H stretchMedium-StrongThis absorption is characteristic of a secondary amide (lactam). The peak may be broad, especially in the presence of hydrogen bonding.
~2850-2960C-H stretch (sp³)StrongThese bands correspond to the symmetric and asymmetric stretching vibrations of the methyl and methylene groups in the piperidine ring.
~1650-1680C=O stretch (amide I)StrongThis is one of the most intense and characteristic peaks in the spectrum, confirming the presence of the lactam carbonyl group. Its position is indicative of a six-membered ring lactam.
~1450-1470CH₂/CH₃ bend (scissoring)MediumThese absorptions are due to the bending vibrations of the alkyl groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

Methodology for MS Data Acquisition

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, commonly coupled with a Gas Chromatograph (GC-MS) for sample introduction and purification.

  • Sample Introduction: Inject a dilute solution of the compound into the GC. The GC will separate the compound from the solvent and any impurities before it enters the MS source.

  • Ionization: In the EI source, the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment.

  • Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

MS Data and Fragmentation Analysis

The EI mass spectrum will show a molecular ion peak (M⁺·) corresponding to the molecular weight of the compound, along with a series of fragment peaks that reveal the molecule's connectivity.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueIonInterpretation and Insights
113[M]⁺· (Molecular Ion)This peak confirms the molecular weight of the compound (C₆H₁₁NO). Its presence is crucial for confirming the identity of the analyte.
98[M - CH₃]⁺Loss of the methyl group from the C4 position is a likely fragmentation pathway, resulting in a peak at m/z 98.
85[M - CO]⁺· or [M - C₂H₄]⁺·Loss of a neutral carbon monoxide molecule via cleavage of the lactam ring. Alternatively, cleavage could lead to the loss of ethene.
70[M - CH₃ - CO]⁺A subsequent fragmentation involving the loss of carbon monoxide from the [M - CH₃]⁺ ion.
56[C₃H₆N]⁺ or [C₄H₈]⁺·Alpha-cleavage next to the nitrogen or fragmentation of the carbocyclic portion of the ring can lead to smaller, stable fragments like this.
42[C₂H₄N]⁺ or [C₃H₆]⁺·Further fragmentation can lead to smaller ions. The peak at m/z 42 is common in nitrogen-containing aliphatic compounds.

The logical relationship between the molecular ion and its primary fragments can be visualized to better understand the fragmentation cascade.

Caption: Primary fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a robust and definitive characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific connectivity of the piperidone ring. IR spectroscopy provides clear evidence of the key lactam functional group through its characteristic N-H and C=O stretching vibrations. Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. Together, these techniques form an essential analytical workflow for any researcher or drug development professional working with this compound, ensuring its identity, purity, and structural integrity.

The Piperidinone Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and biologically active compounds.[1][2] Among its derivatives, the piperidinone core, a six-membered heterocycle containing a ketone functional group, has garnered significant attention for its synthetic tractability and the diverse pharmacological activities exhibited by its substituted analogs.[3][4] This guide provides a comprehensive exploration of the biological activities of substituted piperidinone scaffolds, delving into their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. By synthesizing technical data with mechanistic insights and detailed experimental protocols, this document aims to serve as a valuable resource for professionals engaged in drug discovery and development.

Introduction: The Versatility of the Piperidinone Core

The piperidinone scaffold offers a unique combination of structural features that make it an attractive starting point for drug design. Its non-planar, chair-like conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[5] Furthermore, the presence of the nitrogen atom and the carbonyl group provides opportunities for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding affinity.[5] The synthetic accessibility of piperidones, often through multicomponent reactions or the hydrogenation of pyridine precursors, further enhances their appeal in medicinal chemistry.[1]

This guide will systematically explore the major therapeutic areas where substituted piperidinones have shown significant promise, providing a detailed analysis of their mechanisms of action and the structure-activity relationships (SAR) that govern their efficacy.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Substituted piperidinones have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines.[3][6] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which piperidinone derivatives exert their anticancer effects is through the induction of apoptosis. For instance, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were shown to reduce the growth of various hematological cancer cell lines.[3] Mechanistic studies revealed that these compounds increase the mRNA expression of pro-apoptotic genes, such as p53 and Bax.[3]

Similarly, certain halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids have demonstrated potent antiproliferative activity.[6] These compounds were found to cause a significant increase in reactive oxygen species (ROS), ultimately leading to apoptosis in melanoma cells.[6] Furthermore, some derivatives induced cell cycle arrest at different phases; for example, one compound arrested melanoma cells in the G1 phase, while another led to an accumulation of cells in the G2/M phase.[6]

Inhibition of Key Signaling Pathways

The anticancer activity of piperidinones is also attributed to their ability to inhibit critical signaling pathways that are often dysregulated in cancer.

  • NF-κB Pathway: The transcription factor NF-κB plays a pivotal role in inflammation and cancer progression. Several 4-piperidone-based curcuminoids have been synthesized and shown to inhibit the TNF-α-induced activation of NF-κB.[7] This inhibition of the NF-κB pathway contributes to their anti-inflammatory and antiproliferative effects.[7][8]

  • PI3K/Akt and ERK Pathways: The PI3K/Akt and ERK signaling pathways are crucial for cell survival and proliferation. Certain piperidone monocarbonyl curcumin analogues have been shown to inhibit the expression of AKT and ERK, leading to reduced growth of lung cancer cells.[9]

  • Topoisomerase Inhibition: Topoisomerases are enzymes essential for DNA replication and transcription. Some 3,5-bis(ylidene)-4-piperidone derivatives have been identified as dual inhibitors of human topoisomerase I and IIα, providing a clear mechanism for their antiproliferative properties.[8]

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Certain halogenated piperidone curcuminoids have exhibited anti-angiogenic activity by inhibiting the formation of sub-intestinal veins in zebrafish embryos.[6]

Data Summary: Anticancer Activity of Representative Piperidinone Scaffolds
Compound ClassCancer Cell Line(s)Mechanism of ActionReference(s)
3-Chloro-3-methyl-2,6-diarylpiperidin-4-onesHematological cancer cell linesInduction of p53 and Bax expression[3]
Halogenated bis(methoxybenzylidene)-4-piperidonesMelanoma (518A2), Colon (HCT116)ROS generation, apoptosis, cell cycle arrest, anti-angiogenesis[6]
4-Piperidone based curcuminoidsMyeloid leukemia (KBM5), Colon (HCT116)Inhibition of TNF-α-induced NF-κB activation[7]
Piperidone monocarbonyl curcumin analoguesLung (A549)Inhibition of AKT and ERK expression[9]
3,5-Bis(ylidene)-4-piperidonesColon (HCT116), Breast (MCF7)Topoisomerase I and IIα inhibition[8]

Anti-Inflammatory Properties: Modulating Inflammatory Cascades

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Substituted piperidinones have demonstrated significant anti-inflammatory potential by targeting key mediators of the inflammatory response.[8][10]

Inhibition of Pro-inflammatory Cytokines and Mediators

Several diarylidene-N-methyl-4-piperidones have been shown to reduce the levels of inflammatory markers and nitric oxide (NO) in inflamed macrophage cells to an extent similar to or better than curcumin.[10] These compounds effectively suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[8][11]

COX Enzyme Inhibition

Cyclooxygenase (COX) enzymes are central to the production of prostaglandins, which are key mediators of inflammation. Certain N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones have shown enhanced inhibitory properties against COX-1 and COX-2, with a notable selectivity towards COX-2.[8]

Workflow for Assessing Anti-Inflammatory Activity

G cluster_0 In Vitro Anti-Inflammatory Assay Workflow cell_culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) stimulation 2. Stimulation with LPS/IFNγ cell_culture->stimulation treatment 3. Treatment with Piperidinone Compounds stimulation->treatment griess_assay 4a. Griess Assay for Nitric Oxide (NO) treatment->griess_assay elisa 4b. ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6) treatment->elisa rt_pcr 4c. RT-PCR for Gene Expression (iNOS, COX-2) treatment->rt_pcr data_analysis 5. Data Analysis and IC50 Determination griess_assay->data_analysis elisa->data_analysis rt_pcr->data_analysis

Caption: Workflow for in vitro evaluation of anti-inflammatory activity.

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production
  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the substituted piperidinone compounds for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for another 24 hours.

  • Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of Griess reagent.

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[12] Substituted piperidinones have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[12]

Broad-Spectrum Antibacterial and Antifungal Effects

Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have exhibited significant in vitro antibacterial activity against various strains, with some compounds showing activity comparable to ampicillin.[12] These derivatives also displayed potent antifungal activity against a range of fungal species, including M. gypseum, M. canis, T. mentagrophytes, T. rubrum, and C. albicans.[12]

Furthermore, piperidone monocarbonyl curcumin analogues have shown inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds demonstrating better efficacy than antibiotics like tobramycin and penicillin.[9]

Data Summary: Antimicrobial Activity of Piperidinone Derivatives
Compound ClassTarget Organism(s)ActivityReference(s)
Thiosemicarbazone derivatives of piperidin-4-onesS. aureus, E. coli, B. subtilisGood antibacterial activity[12]
M. gypseum, M. canis, T. rubrumSignificant antifungal activity[12]
Piperidone monocarbonyl curcumin analoguesMethicillin-resistant S. aureus (MRSA)Potent anti-MRSA effect[9]
N-acyl-3,5-bis(ylidene)-4-piperidonesPlasmodium falciparum (drug-resistant strains)Potent antimalarial properties[13]

Neuroprotective Effects: Combating Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's disease represent a significant unmet medical need. Substituted piperidinones have shown promise as neuroprotective agents by targeting multiple pathological processes.

Inhibition of β-Amyloid Aggregation and Neuroinflammation

A series of novel 2-piperidone derivatives were designed and found to be potent inhibitors of Aβ(1-42) self-aggregation, a key event in the pathogenesis of Alzheimer's disease.[11] Some of these compounds also exhibited anti-inflammatory properties in lipopolysaccharide (LPS)-induced microglial cells and could prevent neuronal cell death mediated by microglial activation.[11]

Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a therapeutic strategy for Alzheimer's disease. A series of 3,5-bis(ylidene)-4-piperidones have demonstrated promising inhibitory activity against both AChE and BChE.[8]

Signaling Pathway in Alzheimer's Disease and Potential Intervention by Piperidinones

G cluster_0 Alzheimer's Disease Pathogenesis & Piperidinone Intervention APP Amyloid Precursor Protein (APP) Abeta β-Amyloid (Aβ) Aggregation APP->Abeta Plaques Senile Plaques Abeta->Plaques Microglia Microglial Activation Plaques->Microglia Neurotoxicity Neurotoxicity & Neuronal Death Plaques->Neurotoxicity Cytokines Pro-inflammatory Cytokines Microglia->Cytokines Cytokines->Neurotoxicity Piperidinone_Abeta Piperidinone Derivatives (Inhibit Aggregation) Piperidinone_Abeta->Abeta Piperidinone_Inflam Piperidinone Derivatives (Anti-inflammatory) Piperidinone_Inflam->Microglia

Caption: Potential mechanisms of neuroprotection by piperidinone derivatives.

Structure-Activity Relationship (SAR) and Future Directions

The diverse biological activities of substituted piperidinones are intricately linked to their structural features. SAR studies have revealed that the nature and position of substituents on the piperidinone ring are critical for potency and selectivity.[14][15] For example, the introduction of electron-withdrawing groups can enhance antioxidant and antimicrobial activities.[16]

Future research in this area should focus on:

  • Rational Design: Utilizing computational modeling and docking studies to design novel piperidinone derivatives with improved target specificity and reduced off-target effects.

  • Combinatorial Chemistry: Employing combinatorial approaches to generate diverse libraries of substituted piperidinones for high-throughput screening.

  • Pharmacokinetic Optimization: Modifying the piperidinone scaffold to improve pharmacokinetic properties such as solubility, bioavailability, and metabolic stability.[5]

  • Clinical Translation: Advancing the most promising lead compounds into preclinical and clinical development.

Conclusion

Substituted piperidinone scaffolds represent a highly versatile and privileged class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents underscores their significant potential in drug discovery. The continued exploration of the chemical space around the piperidinone core, guided by a deep understanding of SAR and mechanistic principles, is poised to deliver the next generation of innovative therapeutics for a wide range of human diseases.

References

An In-depth Technical Guide to the Conformational Analysis of 4-Methylpiperidin-2-one: Chair and Boat Forms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the conformational landscape of 4-Methylpiperidin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry. We delve into the nuanced energetic and structural differences between its principal conformers: the chair and boat forms. By integrating theoretical principles with practical computational and spectroscopic methodologies, this document serves as an in-depth resource for professionals engaged in drug design and molecular modeling. The guide elucidates the factors governing conformational preference, with a particular focus on the stability of chair conformations with equatorial versus axial substituents, and the higher energy profiles of boat and twist-boat forms. Detailed protocols for computational analysis using molecular mechanics and quantum mechanics, alongside experimental validation via Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are presented to provide a self-validating framework for conformational inquiry.

Introduction: The Significance of Piperidinone Scaffolds

The piperidine ring is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Piperidinones, as key intermediates in their synthesis, are of paramount importance.[1][2] The three-dimensional arrangement of atoms, or conformation, of these cyclic structures dictates their physical, chemical, and biological properties. A thorough understanding of the conformational preferences of substituted piperidinones, such as this compound, is therefore critical for the rational design of novel therapeutics with enhanced efficacy and specificity.

This guide focuses on this compound as a model system to explore the principles of conformational analysis. We will dissect the energetic penalties and stabilizing interactions that lead to the predominance of specific chair conformations and the relative instability of the boat and twist-boat forms.

Theoretical Framework: Unpacking Conformational Isomerism in Cyclic Systems

The spatial arrangement of atoms in cyclic molecules is governed by a delicate balance of competing energetic factors. The most stable conformation will be the one that minimizes the overall strain on the molecule.

Key Factors Influencing Conformational Stability:

  • Angle Strain (Baeyer Strain): This arises from the deviation of bond angles from their ideal values. For sp³-hybridized carbons, the ideal tetrahedral angle is 109.5°.

  • Torsional Strain (Pitzer Strain): This is the repulsion between electron clouds of adjacent bonds. It is minimized when bonds are in a staggered conformation and maximized in an eclipsed conformation.

  • Steric Strain (van der Waals Strain): This results from non-bonded atoms being forced into close proximity, leading to repulsive interactions. A particularly important manifestation in cyclohexane and piperidine rings is the 1,3-diaxial interaction , where axial substituents on carbons 1 and 3 sterically hinder each other.[3]

The chair conformation of a six-membered ring, like piperidine, is exceptionally stable because it effectively minimizes all three types of strain.[4] Conversely, the boat conformation suffers from significant torsional strain due to eclipsing interactions and steric strain from "flagpole" interactions between substituents on the "prow" and "stern" of the boat. The twist-boat conformation is a slightly more stable intermediate between the chair and boat forms.[4]

Conformational Analysis of this compound: The Chair Conformations

This compound can exist in two primary chair conformations that are in equilibrium through a process called ring flipping. These are distinguished by the orientation of the methyl group at the C4 position.

  • Chair A: Axial Methyl Group: The methyl group is oriented parallel to the principal axis of the ring.

  • Chair B: Equatorial Methyl Group: The methyl group is oriented away from the principal axis of the ring.

The conformer with the equatorial methyl group is significantly more stable.[3] This is due to the presence of unfavorable 1,3-diaxial interactions in the axial conformer, where the methyl group experiences steric repulsion with the axial hydrogens on C2 and C6.[3] The energy difference between the axial and equatorial conformers of methylcyclohexane is approximately 7.6 kJ/mol.[3]

Caption: Interconversion of the two chair conformations of this compound.

Conformational Analysis of this compound: The Boat and Twist-Boat Conformations

While less stable than the chair conformations, the boat and twist-boat forms are important intermediates in the ring-flipping process.

  • Boat Conformation: This conformer is characterized by two "flagpole" positions (at C2 and C5 in the piperidinone ring) that can lead to significant steric repulsion. Additionally, several C-C bonds are eclipsed, resulting in high torsional strain.

  • Twist-Boat Conformation: By slightly twisting, the boat conformation can alleviate some of the flagpole and eclipsing interactions, making the twist-boat more stable than the true boat form, but still significantly less stable than the chair conformation. The chair conformation is approximately 5.5 kcal/mol more stable than the twist-boat.[4]

computational_workflow start Initial 3D Structure of this compound mm_search Molecular Mechanics (MM) Conformational Search start->mm_search qm_opt Quantum Mechanics (QM) Geometry Optimization of Low-Energy Conformers mm_search->qm_opt freq_calc Frequency Calculation to Confirm Minima and Obtain Thermodynamic Data qm_opt->freq_calc analysis Analysis of Relative Energies, Geometries, and Spectroscopic Properties freq_calc->analysis

References

4-Methylpiperidin-2-one: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, the concept of "privileged structures" has emerged as a cornerstone of efficient medicinal chemistry. These are molecular scaffolds endowed with the ability to bind to multiple, often unrelated, biological targets through strategic functionalization. This guide delves into the 4-methylpiperidin-2-one core, a compelling example of such a privileged structure. We will explore its stereospecific synthesis, conformational nuances, and its role as a versatile template in the design of novel therapeutics. Through an analysis of key clinical candidates and structure-activity relationship (SAR) studies, this document will illuminate the strategic advantages conferred by this scaffold, providing researchers with a comprehensive understanding of its potential in developing next-generation pharmaceuticals.

The Privileged Structure Concept: An Introduction

The term "privileged structure" was first introduced to describe molecular frameworks that appear in a variety of biologically active compounds, often targeting different receptors or enzymes.[1][2] These scaffolds are not merely inert skeletons; they present a specific three-dimensional arrangement of functional groups that is conducive to binding with high affinity to protein targets.[3][4] The utility of privileged structures lies in their ability to serve as a starting point for the creation of compound libraries with a higher probability of biological relevance, thereby accelerating the hit-to-lead optimization process.[1] Key characteristics of these frameworks include synthetic accessibility, chemical stability, and favorable pharmacokinetic properties.[2]

The this compound scaffold, a cyclic lactam, embodies these characteristics. Its rigid, yet conformable, six-membered ring, decorated with a stereocenter at the 4-position, provides a well-defined vector for substituent placement. The lactam functionality offers a hydrogen bond donor (N-H) and acceptor (C=O), crucial for anchoring the molecule within a protein's binding site. This guide will dissect the unique attributes of this scaffold that position it as a valuable tool in the medicinal chemist's armamentarium.

Stereoselective Synthesis of the this compound Core

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, access to enantiomerically pure (4R)- and (4S)-4-methylpiperidin-2-one is paramount for their successful application in drug discovery. While various methods exist for the synthesis of piperidinones, asymmetric synthesis is crucial for obtaining the desired enantiopure building blocks.

One effective strategy involves the asymmetric alkylation of a chiral N-protected piperidin-2-one. This approach, analogous to the synthesis of related substituted lactams, provides excellent stereocontrol. Below is a detailed protocol for the synthesis of the (4S)-enantiomer, which can be adapted to produce the (4R)-enantiomer by selecting the appropriate chiral auxiliary.

Experimental Protocol: Asymmetric Synthesis of (S)-4-Methylpiperidin-2-one

This protocol is adapted from established methods for the asymmetric synthesis of substituted piperidinones.[5]

Step 1: Synthesis of (R)-1-(1-Phenylethyl)piperidin-2-one

  • To a solution of δ-valerolactone (1.0 eq) in a suitable solvent such as toluene, add (R)-(+)-1-phenylethylamine (1.1 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • After the reaction is complete (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield (R)-1-(1-phenylethyl)piperidin-2-one.

Step 2: Asymmetric Methylation

  • Dissolve (R)-1-(1-phenylethyl)piperidin-2-one (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

  • Slowly add a strong base, such as lithium diisopropylamide (LDA) (1.1 eq), and stir the mixture for 1 hour at -78 °C to form the chiral enolate.

  • Add methyl iodide (1.2 eq) dropwise and continue stirring at -78 °C for 2-3 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the diastereomeric mixture of (4S)- and (4R)-1-((R)-1-phenylethyl)-4-methylpiperidin-2-one, with the (4S)-diastereomer being the major product due to the directing effect of the chiral auxiliary.

Step 3: Deprotection to Yield (S)-4-Methylpiperidin-2-one

  • Dissolve the methylated product from Step 2 in a suitable solvent, such as methanol.

  • Add a palladium catalyst, such as 10% Pd/C, and subject the mixture to hydrogenolysis under a hydrogen atmosphere.

  • After the reaction is complete (monitored by TLC), filter the mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography to obtain enantiomerically enriched (S)-4-methylpiperidin-2-one.

Asymmetric Synthesis Workflow cluster_0 Step 1: Chiral Auxiliary Attachment cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Deprotection Valerolactone Valerolactone Step1_Product (R)-1-(1-Phenylethyl)piperidin-2-one Valerolactone->Step1_Product Reflux Phenylethylamine Phenylethylamine Phenylethylamine->Step1_Product Step2_Product (4S)-Methylated Intermediate Step1_Product->Step2_Product 1. LDA, -78°C 2. MeI Final_Product (S)-4-Methylpiperidin-2-one Step2_Product->Final_Product H2, Pd/C

Figure 1. Workflow for the asymmetric synthesis of (S)-4-Methylpiperidin-2-one.

The this compound Scaffold in Drug Design: Case Studies

The true measure of a privileged structure is its successful application in the development of clinical candidates. While a marketed drug with the precise this compound scaffold remains to be identified, several advanced clinical candidates and approved drugs feature closely related piperidinone or methyl-substituted piperidine cores, demonstrating the value of this structural motif.

Case Study 1: Piperidinone-Based MDM2-p53 Inhibitors

The interaction between the murine double minute 2 (MDM2) protein and the tumor suppressor p53 is a critical target in oncology. Inhibition of this protein-protein interaction can restore p53 function and induce apoptosis in cancer cells. Researchers at Amgen developed a series of potent piperidinone-based MDM2 inhibitors, including AMG 232, which has advanced to clinical trials.[6]

While AMG 232 itself does not contain the 4-methyl substitution, the co-crystal structure of a related piperidinone inhibitor bound to MDM2 provides invaluable insight into how this scaffold engages its target.[6] The piperidinone core serves as a rigid scaffold to orient the key pharmacophoric groups into the binding pockets of MDM2, mimicking the binding of p53.

CompoundTargetKey Structural FeatureStatus
AMG 232 MDM2-p53Piperidinone CoreClinical Trials[6]
Related Analogs MDM2-p536-Methyl SubstitutionPreclinical[7]

The SAR studies on these piperidinone inhibitors revealed that substitutions on the piperidinone ring can significantly impact potency and pharmacokinetic properties. For instance, a 6-methyl substitution was found to be equipotent to the unsubstituted analog in both biochemical and cellular assays.[7] This highlights that strategic methylation on the piperidinone ring is a viable strategy for modulating activity and properties.

MDM2_Inhibitor_Binding cluster_0 MDM2 Protein cluster_1 Piperidinone Inhibitor Leu26_Pocket Leu26 Pocket Trp23_Pocket Trp23 Pocket Phe19_Pocket Phe19 Pocket Scaffold Piperidinone Core Group1 Aryl Group 1 Scaffold->Group1 Group2 Aryl Group 2 Scaffold->Group2 Group3 Alkyl Group Scaffold->Group3 Group1->Leu26_Pocket Binds to Group2->Trp23_Pocket Occupies Group3->Phe19_Pocket Fits into

References

Discovery and Synthesis of Novel 4-Methylpiperidin-2-one Derivatives: A Guide to Strategy and Execution

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the 4-Methylpiperidin-2-one Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing in over twenty classes of pharmaceuticals, from anticancer agents to antipsychotics.[1][2] Within this privileged scaffold, the piperidin-2-one (or δ-valerolactam) substructure offers a unique combination of rigidity, hydrogen bonding capabilities, and synthetic versatility. The introduction of a methyl group at the C4 position adds a critical stereocenter and a lipophilic contact point, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the discovery and synthesis of novel this compound derivatives, moving beyond simple protocols to explain the underlying strategic decisions that drive successful drug discovery campaigns. We will explore robust synthetic routes, from classical hydrogenation to modern asymmetric methods, and detail the characterization and derivatization strategies essential for building and validating a diverse chemical library.

Core Synthetic Strategies: A Retrosynthetic Analysis

The construction of the this compound core can be approached from several distinct retrosynthetic pathways. The choice of strategy is often dictated by the availability of starting materials, the need for stereochemical control, and the desired scale of the synthesis. The primary disconnections involve either the formation of the C-N bond via cyclization or the reduction of a pre-formed heterocyclic ring.

G cluster_0 Key Precursors Target This compound Core Pyridine 4-Methyl-2-pyridone Target->Pyridine Strategy A: Ring Hydrogenation AminoAcid 5-Amino-3-methylpentanoic Acid (or ester equivalent) Target->AminoAcid Strategy B: Intramolecular Cyclization

Caption: Core Retrosynthetic Strategies for this compound.

Method A: Catalytic Hydrogenation of 4-Methyl-2-pyridone

The most direct and atom-economical approach to the saturated lactam is the catalytic hydrogenation of the corresponding 4-methyl-2-pyridone. This method is well-suited for large-scale synthesis due to its simplicity. However, the aromatic nature of the pyridine ring necessitates the use of potent catalysts and often requires elevated pressures.[3]

Causality Behind Experimental Choices:

  • Catalyst Selection: Platinum(IV) oxide (PtO₂, Adams' catalyst) is a highly effective, albeit expensive, choice for this transformation. It operates under relatively mild conditions compared to other catalysts.[3][4] Rhodium-based catalysts, such as Rh₂O₃, have also emerged as powerful alternatives, capable of reducing functionalized pyridines under mild conditions (5 bar H₂, 40 °C).[5] The choice of catalyst can influence selectivity, especially if other reducible functional groups are present in more complex derivatives.

  • Solvent System: Glacial acetic acid is a common solvent as it protonates the pyridine nitrogen, activating the ring towards reduction.[3][4] For rhodium catalysts, trifluoroethanol (TFE) has been shown to be highly effective.[5]

  • Pressure and Temperature: While some reductions can be achieved at room temperature, pressures ranging from 50 to 70 bar are typically required to drive the reaction to completion in a reasonable timeframe.[3] The exothermicity of the reaction should be monitored, especially on a larger scale.

Experimental Protocol: Hydrogenation using PtO₂

This protocol is a representative example for the synthesis of the core scaffold.

Materials:

  • 4-Methyl-2-pyridone

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • Methanol

  • Diethyl Ether

  • Sodium Bicarbonate (Saturated Solution)

  • Magnesium Sulfate (Anhydrous)

Equipment:

  • Parr Hydrogenation Apparatus or a similar high-pressure reactor

  • Magnetic Stirrer

  • Büchner Funnel with Celite® pad

  • Rotary Evaporator

Procedure:

  • Vessel Charging: In a suitable high-pressure reaction vessel, add 4-methyl-2-pyridone (1.0 eq) and PtO₂ catalyst (0.5-1 mol%).

  • Solvent Addition: Carefully add glacial acetic acid to the vessel (sufficient to create a 0.1-0.5 M solution).

  • Hydrogenation: Seal the vessel, place it in the hydrogenation apparatus, and purge the system three times with nitrogen, followed by three purges with hydrogen gas.

  • Reaction: Pressurize the vessel to 50-70 bar with hydrogen and begin vigorous stirring. The reaction is typically run at room temperature for 4-8 hours.[3]

  • Monitoring: Reaction completion can be monitored by withdrawing a small aliquot (after careful depressurization) and analyzing by TLC or GC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Neutralization: Redissolve the residue in diethyl ether and slowly add saturated sodium bicarbonate solution until effervescence ceases and the aqueous layer is basic (pH > 8).

  • Extraction and Drying: Separate the layers and extract the aqueous phase twice more with diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

  • Purification: The product can be further purified by flash column chromatography or recrystallization.

Parameter Condition Rationale Reference
Catalyst PtO₂ (Adams' catalyst)High activity for pyridine ring reduction.[3][4]
Rh₂O₃Effective for functionalized pyridines under milder conditions.[5]
Solvent Glacial Acetic AcidActivates the pyridine ring via protonation.[3]
Pressure 50-70 barOvercomes the aromaticity of the pyridine ring.[3]
Temperature Room Temperature to 40°CBalances reaction rate with safety and selectivity.[3][5]

Table 1: Comparative analysis of typical catalytic hydrogenation conditions.

Method B: Asymmetric Synthesis Strategies

For drug development, controlling the stereochemistry at the C4 position is paramount. Asymmetric synthesis provides access to enantiomerically pure derivatives, which is crucial for studying structure-activity relationships (SAR). A proven strategy involves the use of a chiral auxiliary to direct a diastereoselective alkylation.

This approach, adapted from the synthesis of related chiral piperidinones, uses a readily available chiral auxiliary derived from an amino acid.[6]

G cluster_workflow Asymmetric Synthesis Workflow Start δ-Valerolactam + Chiral Auxiliary Step1 Couple Auxiliary Start->Step1 Intermediate1 N-Acyl Piperidinone Step1->Intermediate1 Step2 Form Enolate (s-BuLi) Intermediate1->Step2 Intermediate2 Chiral Enolate Step2->Intermediate2 Step3 Alkylate (Methyl Iodide) Intermediate2->Step3 Intermediate3 Diastereomerically-enriched Product Step3->Intermediate3 Step4 Remove Auxiliary Intermediate3->Step4 Final Enantiopure This compound Step4->Final

Caption: Workflow for auxiliary-controlled asymmetric synthesis.

Experimental Protocol: Diastereoselective Methylation

This protocol outlines the key steps for introducing the methyl group stereoselectively.

Procedure Outline:

  • Auxiliary Attachment: Couple δ-valerolactam with a suitable chiral auxiliary (e.g., one derived from D-phenylglycinol) to form the N-substituted piperidin-2-one.[6]

  • Enolate Formation: Cool the substrate to -78 °C in an anhydrous solvent like THF. Add a strong, non-nucleophilic base such as sec-butyllithium (s-BuLi) dropwise to generate the chiral enolate. The stoichiometry of the base is critical, especially if other acidic protons (like a hydroxyl group on the auxiliary) are present.[6]

  • Diastereoselective Alkylation: Introduce an electrophilic methyl source, such as methyl iodide, to the enolate solution at -78 °C. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

  • Quenching and Work-up: After the reaction is complete, quench with a proton source (e.g., saturated ammonium chloride solution) and perform a standard aqueous work-up and extraction.

  • Purification and Auxiliary Cleavage: The diastereomers can be separated by flash chromatography.[6] The chiral auxiliary is then cleaved under appropriate conditions (e.g., hydrolysis or hydrogenolysis) to yield the enantiomerically enriched this compound.

Trustworthiness and Self-Validation: The diastereomeric excess (d.e.) of the product after alkylation must be determined using chiral HPLC or NMR spectroscopy with a chiral shift reagent. This step validates the effectiveness of the chiral auxiliary and the reaction conditions. The absolute configuration is typically confirmed by X-ray crystallography of a suitable derivative.[6]

Derivatization for Library Development

With the core scaffold in hand, the next phase is to generate a library of novel derivatives for biological screening. The most accessible handle for derivatization is the lactam nitrogen.

N-Substitution Reactions:

  • N-Alkylation/N-Benzylation: The lactam nitrogen can be deprotonated with a strong base like sodium hydride (NaH) in an aprotic polar solvent (e.g., DMF or THF), followed by the addition of an alkyl or benzyl halide.

  • N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be employed to attach various aryl or heteroaryl groups, significantly expanding the chemical space.

  • Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine or pyridine yields N-acyl or N-sulfonyl derivatives, which can act as hydrogen bond acceptors and modulate solubility.[7]

A general procedure for N-substitution is detailed in the synthesis of related pyrido[2,3-d]pyrimidine derivatives, where a chloro-derivative is treated with a series of amines.[8] This highlights the robustness of nucleophilic substitution at a heterocyclic nitrogen.

Spectroscopic Characterization

Unambiguous structural confirmation is essential. The following table summarizes the expected spectroscopic data for the parent this compound scaffold.

Technique Signal / Peak Description and Rationale
¹H NMR ~3.2 ppm (m, 2H)Protons on C6, adjacent to the nitrogen (N-CH₂).
~2.4 ppm (m, 2H)Protons on C3, adjacent to the carbonyl (C(=O)-CH₂).
~1.2-1.9 ppm (m, 3H)Protons on C4 and C5. The C4 proton (CH) will be a complex multiplet.
~1.0 ppm (d, 3H)Doublet for the methyl group protons at C4 (CH-CH₃).
Broad singletNH proton of the lactam, chemical shift is solvent-dependent.
¹³C NMR ~175 ppmCarbonyl carbon (C2).
~42 ppmC6 carbon, adjacent to nitrogen.
~30-35 ppmC3, C4, and C5 carbons.
~20 ppmMethyl carbon at C4.
IR (KBr) ~1650 cm⁻¹Strong absorption due to the amide C=O stretch (lactam).
~3200 cm⁻¹Broad absorption due to the N-H stretch.
Mass Spec (EI) M⁺ at m/z = 113.16Molecular ion peak corresponding to the formula C₆H₁₁NO.[9]

Table 2: Key spectroscopic data for the this compound core. Note: Chemical shifts (ppm) are approximate and can vary based on solvent and substitution.

Biological Significance and Future Outlook

Piperidinone derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][7][10][11] Specifically, derivatives have been developed as inhibitors of IκB kinase (IKKβ) for inflammation and cancer[2] and as potent antiproliferative agents.[7][12] The 4-methyl substitution provides a key vector for exploring the hydrophobic pockets of target proteins, potentially enhancing potency and selectivity. For instance, in EZH2 inhibitors, a piperidine ring fits into a narrow hydrophobic channel, and substituents are crucial for optimizing interactions.[13]

The future of this scaffold lies in its application in diversity-oriented synthesis and its use as a building block for more complex molecules like spiro-heterocycles.[2][7] The development of novel, highly efficient, and stereoselective synthetic methodologies will continue to be a primary focus, enabling the rapid exploration of SAR and the identification of next-generation therapeutic agents.

References

The Piperidinone Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidinone nucleus, a six-membered heterocyclic ketone, stands as a cornerstone in medicinal chemistry, recognized for its role as a "privileged scaffold."[1][2] This designation stems from its frequent appearance in a multitude of pharmacologically active compounds and its ability to serve as a versatile template for the synthesis of drugs targeting a wide array of diseases.[3][4] This technical guide provides a comprehensive overview of the pharmacological relevance of the piperidinone core. It delves into the synthetic strategies for derivatization, explores its diverse therapeutic applications with a focus on anticancer and neuroprotective activities, and elucidates the underlying mechanisms of action. Furthermore, this guide presents detailed experimental protocols, structure-activity relationship (SAR) analyses, and future perspectives, offering valuable insights for professionals engaged in the intricate process of drug design and development.

Introduction: The Chemical and Pharmacological Significance of the Piperidinone Core

The piperidine ring is a fundamental structural motif found in numerous pharmaceuticals and natural alkaloids.[1][2] The introduction of a ketone functionality to this saturated heterocycle creates the piperidinone scaffold, a modification that significantly enhances its chemical versatility and biological activity.

1.1 A "Privileged Scaffold": The Rationale

The piperidinone nucleus owes its "privileged" status to a combination of key physicochemical properties:

  • Structural Rigidity and Conformational Control: The cyclic nature of the piperidinone ring imparts a degree of rigidity, which helps in orienting substituents in specific spatial arrangements for optimal interaction with biological targets.[5]

  • Synthetic Accessibility: The piperidinone core can be synthesized through various established chemical reactions, including the Mannich reaction, making it an attractive starting point for the generation of diverse chemical libraries.[3][6]

  • Hydrogen Bonding Capabilities: The presence of the nitrogen atom and the carbonyl group allows for hydrogen bond donor and acceptor interactions, which are crucial for molecular recognition and binding to protein targets.[7]

  • Metabolic Stability: The piperidine ring is generally stable to metabolic degradation, which can contribute to improved pharmacokinetic profiles of drug candidates.[7]

These attributes make the piperidinone scaffold a highly valuable building block in the design of novel therapeutic agents.

Key Therapeutic Applications & Mechanisms of Action

The versatility of the piperidinone nucleus is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives.[3][8]

2.1 Oncology: A Prolific Source of Anticancer Agents

Piperidinone-containing compounds have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines.[9][10] Many of these compounds function as curcumin mimics, leveraging the 3,5-bis(ylidene)-4-piperidone scaffold to overcome the poor bioavailability of natural curcumin while retaining its potent anticancer properties.[11]

  • Mechanism of Action: Multi-Targeting Effects

The anticancer activity of piperidinone derivatives is often multifactorial, involving the modulation of several key signaling pathways implicated in cancer progression:

  • Induction of Apoptosis: Many piperidinone compounds induce programmed cell death (apoptosis) in cancer cells by increasing the expression of pro-apoptotic proteins like p53 and Bax, while decreasing the levels of anti-apoptotic proteins such as Bcl-2.[12]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, such as the G1 or G2/M phase.[9]

  • Inhibition of Topoisomerase IIα: Some derivatives act as inhibitors of topoisomerase IIα, an enzyme essential for DNA replication in rapidly dividing cells.[13] Inhibition of this enzyme leads to DNA strand breaks and ultimately, cell death.[13]

  • Anti-Angiogenesis: Certain piperidinone curcuminoids have been shown to possess anti-angiogenic properties, inhibiting the formation of new blood vessels that are critical for tumor growth and metastasis.[9]

  • Suppression of NF-κB Signaling: The NF-κB signaling pathway plays a crucial role in cancer development, and its suppression by piperidinone derivatives like EF24 contributes to their anticancer effects.[14]

Signaling Pathway: Piperidinone-Mediated Apoptosis Induction

G Piperidinone Piperidinone Derivative p53 p53 Activation Piperidinone->p53 Bcl2 Bcl-2 Downregulation Piperidinone->Bcl2 inhibits Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria inhibits CytC Cytochrome c Release Mitochondria->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified pathway of apoptosis induction by piperidinone derivatives.

2.2 Neurodegenerative Disorders: A Scaffold for Neuroprotection

Piperidine-containing compounds, including those derived from the natural alkaloid piperine, have demonstrated significant neuroprotective effects, making them promising candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[15][16]

  • Mechanism of Action: Combating Neurotoxicity and Inflammation

The neuroprotective mechanisms of piperidinone-related compounds are multifaceted:

  • Anti-inflammatory Effects: In models of Parkinson's disease, piperine has been shown to reduce the activation of microglia and the expression of pro-inflammatory cytokines like IL-1β.[17]

  • Antioxidant Properties: These compounds can mitigate oxidative stress, a key factor in neuronal damage, by scavenging reactive oxygen species (ROS) and upregulating antioxidant enzymes through pathways like Nrf2/keap1.[17][18]

  • Anti-apoptotic Activity: Piperine can protect dopaminergic neurons by maintaining the balance of Bcl-2/Bax, thereby preventing apoptosis.[17]

  • Modulation of Neuronal Signaling: Piperine has been found to inhibit synchronized calcium oscillations in hippocampal neurons and suppress presynaptic glutamate release, which can be neuroprotective against glutamate-induced excitotoxicity.[16]

2.3 Antimicrobial and Antiviral Activity

Derivatives of the piperidinone nucleus have shown a wide range of antimicrobial activities, including antibacterial and antifungal properties.[19] Some compounds have exhibited potency against both Gram-positive and Gram-negative bacteria, with efficacy comparable to or greater than standard antibiotics.[13] Additionally, certain piperidinone derivatives have been investigated for their antiviral potential, including activity against SARS-CoV-2.[13]

2.4 Other Therapeutic Areas

The pharmacological relevance of the piperidinone scaffold extends to other areas as well:

  • Antidiabetic: Piperidinone-constrained phenethylamines have been identified as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), an important target for the treatment of type 2 diabetes.[5][20]

  • Analgesic and Anticonvulsant: The piperidine core is present in many analgesic compounds, and derivatives like piperine have shown anticonvulsant effects, partly through the inhibition of Na+ channels.[19][21]

Synthetic Strategies and Methodologies

The synthesis of piperidinone derivatives is well-established, with the Mannich reaction being a cornerstone technique.[3][6] This multicomponent reaction typically involves the condensation of an aldehyde, an amine (or ammonia), and a ketone to form the β-amino carbonyl scaffold of the piperidinone ring.[6]

Experimental Workflow: Synthesis of a Representative Piperidinone Derivative

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Characterization Reactants 1. Combine Aldehyde, Ketone, and Ammonium Acetate Solvent 2. Add Ethanol as Solvent Reactants->Solvent Catalyst 3. Introduce Acid Catalyst (e.g., HCl) Solvent->Catalyst Reflux 4. Reflux the Mixture (e.g., 2-4 hours) Catalyst->Reflux Monitoring 5. Monitor Progress via TLC Reflux->Monitoring Cooling 6. Cool and Neutralize with Base Monitoring->Cooling Extraction 7. Extract with Organic Solvent Cooling->Extraction Purify 8. Purify by Recrystallization or Column Chromatography Extraction->Purify Analysis 9. Confirm Structure (NMR, IR, MS) Purify->Analysis

Caption: General workflow for the synthesis of a 2,6-diaryl-4-piperidone via the Mannich reaction.

Detailed Experimental Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones

This protocol is a representative example based on established methodologies for the Mannich reaction.[19]

Materials:

  • Ethyl methyl ketone

  • Substituted aromatic aldehydes (e.g., benzaldehyde)

  • Ammonium acetate

  • Ethanol

  • Thiosemicarbazide

  • Concentrated Hydrochloric Acid (catalyst)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Thin-Layer Chromatography (TLC) apparatus

  • Filtration apparatus

  • Rotary evaporator

  • Melting point apparatus

  • NMR, IR, and Mass Spectrometers for characterization

Step-by-Step Procedure:

  • Condensation (Mannich Reaction):

    • In a round-bottom flask, combine equimolar amounts of ethyl methyl ketone, the desired aromatic aldehyde, and a second substituted aromatic aldehyde.

    • Add ammonium acetate to the mixture.

    • Dissolve the reactants in ethanol.

    • Heat the mixture to reflux and stir for the required duration (typically 2-4 hours), monitoring the reaction progress by TLC.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Dry the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,6-diaryl-3-methyl-4-piperidone.

  • Characterization:

    • Determine the melting point of the purified compound.

    • Confirm the structure of the synthesized piperidone using spectroscopic techniques such as IR, 1H NMR, and Mass Spectrometry.

  • Self-Validation:

    • The identity and purity of the final compound are validated by comparing the obtained spectral data with expected values and by ensuring a sharp melting point. The disappearance of starting material spots and the appearance of a single product spot on the TLC plate indicate a successful reaction.

Structure-Activity Relationship (SAR) Insights

The biological activity of piperidinone derivatives can be finely tuned by modifying the substituents at various positions on the heterocyclic ring.[5] SAR studies are crucial for optimizing lead compounds to enhance potency and selectivity while minimizing toxicity.[22]

Key Structural Modifications and Their Impact:

Position of SubstitutionType of SubstituentGeneral Effect on Biological ActivityReference(s)
N1 (Nitrogen) Alkyl, Aryl, Acyl groupsSignificantly influences lipophilicity and can modulate interactions with the target protein. For instance, in DPP-4 inhibitors, replacing a phenyl with a benzyl group had minimal impact, while more complex linkers dramatically improved potency.[5]
C3 and C5 Arylidene groups (e.g., -CH=Ar)Crucial for the anticancer activity of curcuminoid mimics. Halogenation of the aryl rings can enhance antiproliferative effects.[9]
C2 and C6 Aryl groupsThe nature and substitution pattern of these aryl rings are critical for activity. In anticancer agents, different aryl groups led to varying levels of cytotoxicity against cancer cell lines.[10]
C6 (Piperidine) Small alkyl or trifluoromethyl groupsIn GnRH antagonists, small groups at the C6 position were tolerated, and a trifluoromethyl group was found to reduce clearance and increase oral bioavailability.[22]

Future Perspectives and Conclusion

The piperidinone nucleus continues to be a highly valuable and versatile scaffold in the quest for novel therapeutics.[3][8] Its proven success in yielding compounds with potent anticancer, neuroprotective, and antidiabetic properties ensures its continued prominence in medicinal chemistry.[9][17][20]

Future research directions are likely to focus on:

  • Rational Drug Design: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective piperidinone-based inhibitors for specific targets.

  • Novel Delivery Systems: Developing strategies to improve the bioavailability and targeted delivery of promising piperidinone compounds, particularly for anticancer applications.

  • Combination Therapies: Investigating the synergistic effects of piperidinone derivatives when used in combination with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

References

Theoretical synthesis pathways for 4-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Synthesis of 4-Methylpiperidin-2-one

Abstract

This compound, a δ-lactam, serves as a crucial heterocyclic scaffold in medicinal chemistry and materials science. Its synthesis is a subject of significant interest for researchers engaged in the development of novel pharmaceuticals and functional polymers. This technical guide provides a comprehensive overview of the principal theoretical pathways for the synthesis of this compound, designed for an audience of researchers, chemists, and drug development professionals. We delve into three primary synthetic strategies: the catalytic hydrogenation of 4-methyl-2-pyridone, the Beckmann rearrangement of 4-methylcyclopentanone oxime, and the intramolecular cyclization of 5-amino-3-methylpentanoic acid derivatives. Each pathway is analyzed from a mechanistic perspective, with an emphasis on the rationale behind experimental choices, reaction conditions, and potential challenges. The guide includes detailed protocols, comparative data tables, and workflow diagrams to provide a self-validating and authoritative resource for the synthesis of this important molecule.

Introduction: The Significance of the this compound Scaffold

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in pharmaceuticals and natural alkaloids.[1] The introduction of a carbonyl group at the 2-position to form a δ-lactam, as in piperidin-2-one, creates a versatile intermediate with distinct chemical properties. The further addition of a methyl group at the 4-position introduces a chiral center (unless a racemic mixture is used or produced), which is of paramount importance in modern drug design for optimizing target binding and pharmacokinetic profiles. This compound is therefore a valuable building block for creating structurally diverse and biologically active molecules. The development of efficient, scalable, and stereoselective synthetic routes to this compound is a key objective in synthetic organic chemistry.

This guide explores the theoretical underpinnings and practical considerations of its synthesis, providing a robust framework for laboratory application.

Pathway I: Catalytic Hydrogenation of 4-Methyl-2-pyridone

The catalytic hydrogenation of a corresponding pyridone precursor represents the most direct and atom-economical approach to synthesizing piperidin-2-one derivatives. This pathway involves the reduction of the aromatic pyridone ring to its saturated lactam counterpart.

Expertise & Rationale

The aromaticity of the pyridine nucleus makes its reduction challenging, often requiring high pressures, elevated temperatures, and potent catalysts.[2] However, the 2-pyridone tautomer exists in equilibrium with its 2-hydroxypyridine form, which can influence the reactivity of the ring system. The selection of an appropriate catalyst is critical to achieve high conversion and selectivity without over-reduction of the lactam carbonyl group. Platinum and rhodium-based catalysts are frequently employed for this transformation, often in an acidic solvent like glacial acetic acid, which protonates the ring nitrogen, enhancing its susceptibility to hydrogenation.[3]

Workflow and Mechanism

The hydrogenation process involves the heterogenous catalysis where hydrogen gas adsorbs onto the surface of a metal catalyst (e.g., PtO₂, Rh₂O₃). The pyridone substrate also coordinates to the metal surface, facilitating the stepwise addition of hydrogen atoms across the double bonds of the ring until it is fully saturated.

G start 4-Methyl-2-pyridone reagents H₂ (50-70 bar) Catalyst (PtO₂, Rh₂O₃) Solvent (Glacial Acetic Acid) start->reagents product This compound reagents->product Ring Saturation

Caption: Catalytic Hydrogenation Workflow.

Comparative Data for Pyridine Hydrogenation

The choice of catalyst and conditions significantly impacts the reaction's efficiency. Below is a summary of typical conditions used for the hydrogenation of various pyridine derivatives.

CatalystPressure (bar)TemperatureSolventTypical YieldReference
PtO₂ (Adams' catalyst)50 - 70Room Temp.Glacial Acetic AcidGood to Excellent[2]
Rh₂O₃540 °C2,2,2-Trifluoroethanol (TFE)High[4]
Ruthenium DioxideHighHighVariousGood[3]
Experimental Protocol (General)
  • Catalyst Preparation: In a high-pressure hydrogenation vessel, add 4-methyl-2-pyridone (1.0 eq) and the chosen solvent (e.g., glacial acetic acid).

  • Reaction Setup: Carefully add the catalyst (e.g., PtO₂, 0.5-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to the target pressure (e.g., 50 bar H₂).

  • Reaction Monitoring: Stir the mixture vigorously at the specified temperature (e.g., room temperature or 40 °C) for the required duration (typically 4-24 hours). Monitor the reaction's progress by analyzing aliquots via TLC or GC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to yield pure this compound.

Pathway II: Beckmann Rearrangement of 4-Methylcyclopentanone Oxime

The Beckmann rearrangement is a classic and powerful reaction in organic chemistry for converting a ketoxime into an amide or, in the case of cyclic ketoximes, a lactam.[5] This pathway provides an alternative route starting from a readily available carbocyclic precursor.

Expertise & Rationale

This two-step synthesis begins with the conversion of 4-methylcyclopentanone to its corresponding oxime, followed by the acid-catalyzed rearrangement. The key to the Beckmann rearrangement is the stereospecific migration of the alkyl group that is anti-periplanar to the hydroxyl group on the oxime.[5][6] For a symmetrical ketone like 4-methylcyclopentanone, the two potential oxime isomers (syn and anti with respect to the methyl group) will lead to the same lactam product. The choice of acidic catalyst (e.g., sulfuric acid, polyphosphoric acid (PPA), or thionyl chloride) is crucial as it activates the hydroxyl group, turning it into a good leaving group and initiating the rearrangement cascade.[6][7]

Workflow and Mechanism

The process involves oximation followed by the core rearrangement step. The acid catalyst protonates the oxime's hydroxyl group, which is then eliminated as water. This triggers a concerted[8][9]-shift of the anti-periplanar carbon, which migrates to the electron-deficient nitrogen atom. The resulting nitrilium ion is subsequently attacked by water to produce the final lactam after tautomerization.[10]

G cluster_0 Step 1: Oximation cluster_1 Step 2: Rearrangement ketone 4-Methylcyclopentanone oxime 4-Methylcyclopentanone Oxime ketone->oxime NH₂OH·HCl, Base (e.g., Pyridine) oxime_c 4-Methylcyclopentanone Oxime rearranged Nitrilium Ion Intermediate lactam This compound rearranged->lactam H₂O attack, Tautomerization oxime_c->rearranged Acid Catalyst (H₂SO₄, PPA, SOCl₂) G start 3-Methylglutaric Anhydride precursor 5-Amino-3-methylpentanoic Acid or Ester start->precursor Precursor Synthesis step1 1. NH₃ or Amine 2. Reduction (e.g., LiAlH₄) product This compound precursor->product Intramolecular Cyclization (Heat or Coupling Agent)

References

An In-depth Technical Guide to the Reactivity of the Lactam in 4-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the chemical reactivity of the lactam functionality within 4-Methylpiperidin-2-one. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of this heterocyclic scaffold.

Introduction: The Structural and Electronic Landscape of a Substituted Lactam

This compound, a six-membered cyclic amide or lactam, presents a fascinating case study in heterocyclic chemistry. Its reactivity is fundamentally governed by the interplay of several structural and electronic factors. The core of its chemical behavior lies in the amide bond constrained within a ring system. Unlike acyclic amides, the cyclic nature of lactams can introduce ring strain, which in turn influences the geometry and hybridization of the nitrogen atom, ultimately affecting the reactivity of the carbonyl group.[1]

The presence of a methyl group at the 4-position introduces a subtle but significant stereoelectronic effect. This alkyl substituent, being electron-donating, can modulate the electron density around the lactam ring, influencing its susceptibility to nucleophilic attack and the stability of potential intermediates.

This guide will dissect the key reactions of the lactam in this compound, providing both mechanistic insights and practical, field-proven protocols for its chemical transformations.

Fundamental Reactivity of the Lactam Core

The reactivity of the lactam ring in this compound is primarily centered around the electrophilic carbonyl carbon and the nucleophilic/basic nitrogen atom. The degree of amide resonance, which dictates the partial double bond character of the C-N bond and the electron density at the carbonyl oxygen, is a crucial determinant of its chemical behavior.[2][3]

Due to the cyclic structure, the nitrogen atom's lone pair of electrons may have reduced delocalization into the carbonyl group compared to a linear amide. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Key Chemical Transformations and Protocols

This section details the principal reactions involving the lactam moiety of this compound, complete with step-by-step experimental protocols.

Lactam Hydrolysis: Ring Opening under Acidic and Basic Conditions

Lactam hydrolysis, the cleavage of the amide bond to form an amino acid, is a fundamental reaction. The stability of the lactam ring towards hydrolysis is a critical parameter in many applications, including drug design.

Mechanistic Insight:

Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by a water molecule. In basic conditions, the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the carboxylate and the amine.

Experimental Protocol: Base-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (5.0 eq.).

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

  • Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of ~2.

  • Isolation: The resulting amino acid may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the resulting 4-aminopentanoic acid derivative by recrystallization or column chromatography.

Reduction of the Lactam Carbonyl

The reduction of the lactam carbonyl to a methylene group provides access to substituted piperidines, a prevalent scaffold in many pharmaceuticals.

Mechanistic Insight:

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds via the formation of a complex between the carbonyl oxygen and the aluminum species, followed by the delivery of hydride ions to the carbonyl carbon.

Experimental Protocol: Reduction with LiAlH₄

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of lithium aluminum hydride (2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition of Substrate: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-12 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Quenching: After the reaction is complete, cool the flask to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation: Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting 4-methylpiperidine by distillation.

N-Alkylation: Functionalization of the Lactam Nitrogen

N-alkylation is a critical transformation for modifying the properties of the lactam and is widely used in the synthesis of diverse molecular libraries.[4]

Mechanistic Insight:

The lactam nitrogen, being weakly acidic, can be deprotonated by a suitable base to form a nucleophilic lactamate anion. This anion can then react with an alkyl halide or other electrophile in an SN2 reaction. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃).[4]

Experimental Protocol: N-Alkylation using Sodium Hydride and an Alkyl Halide

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a dispersion of sodium hydride (60% in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq.) in anhydrous DMF. Stir the mixture at this temperature for 30-60 minutes to allow for complete deprotonation.

  • Alkylation: Add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Ring-Opening Polymerization (ROP)

Lactams can undergo ring-opening polymerization to form polyamides. This process is of significant industrial importance for the production of nylons. The reactivity of this compound in ROP is influenced by ring strain and the nature of the initiator.[5][6]

Mechanistic Insight:

ROP can be initiated by anionic, cationic, or hydrolytic methods. In anionic ROP, a strong base deprotonates the lactam to form the lactamate anion, which then acts as a nucleophile to attack another lactam molecule, propagating the polymer chain.

Experimental Protocol: Anionic Ring-Opening Polymerization

  • Monomer Preparation: Dry the this compound monomer by azeotropic distillation with toluene or by drying over a suitable desiccant.

  • Initiator Preparation: In a flame-dried reaction vessel under an inert atmosphere, prepare the initiator by reacting a small amount of the monomer with a strong base (e.g., sodium metal or sodium hydride) in a high-boiling-point solvent.

  • Polymerization: Heat the bulk of the dry monomer to a temperature above its melting point (88-91 °C).[7] Add the pre-formed initiator to the molten monomer.

  • Reaction Conditions: Maintain the reaction mixture at a high temperature (e.g., 150-200 °C) for a specified period to allow for polymerization.

  • Termination: The polymerization can be terminated by the addition of a protic source, such as water or an acid.

  • Isolation: The resulting polymer can be isolated by precipitation in a non-solvent.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₁NO[7][8][9]
Molecular Weight113.16 g/mol [7][8][9]
Melting Point88-91 °C[7]
Boiling Point143-145 °C (13 Torr)[7]
IUPAC NameThis compound[7]
CAS Number4720-64-3[7][9]

Table 2: Spectroscopic Data for this compound

SpectroscopyKey Signals
¹H NMR (CDCl₃)Characteristic peaks for the methyl group, and methylene and methine protons on the piperidine ring.
¹³C NMR (CDCl₃)A peak for the carbonyl carbon (~170-180 ppm), and signals for the aliphatic carbons.
IR (KBr)A strong absorption band for the C=O stretch of the amide (~1650 cm⁻¹) and an N-H stretch (~3200-3400 cm⁻¹).

Visualizing Reaction Pathways

Diagram 1: General Reactivity of this compound

G cluster_0 This compound cluster_1 Reactions cluster_2 Products A This compound B Hydrolysis A->B H₂O/H⁺ or OH⁻ C Reduction A->C LiAlH₄ D N-Alkylation A->D Base, RX E Polymerization A->E Initiator F Amino Acid B->F G 4-Methylpiperidine C->G H N-Alkyl-4-methylpiperidin-2-one D->H I Polyamide E->I

Caption: Key reactions of this compound.

Diagram 2: Experimental Workflow for N-Alkylation

G start Start step1 Dissolve this compound and NaH in anhydrous DMF start->step1 step2 Cool to 0 °C step1->step2 step3 Add Alkyl Halide step2->step3 step4 Stir at Room Temperature step3->step4 step5 Monitor by TLC/LC-MS step4->step5 step6 Aqueous Work-up step5->step6 Reaction Complete step7 Purification by Chromatography step6->step7 end N-Alkylated Product step7->end

Caption: Workflow for N-alkylation of this compound.

Conclusion and Future Outlook

This compound is a versatile building block with a rich and predictable reactivity profile centered on its lactam functionality. The protocols and mechanistic discussions provided in this guide serve as a robust foundation for researchers to explore and exploit its chemical potential. Future research in this area will likely focus on the development of novel catalytic systems for more efficient and selective transformations, as well as the application of this scaffold in the synthesis of complex and biologically active molecules. The continued exploration of its reactivity will undoubtedly lead to new discoveries in medicinal chemistry and materials science.

References

A Technical Guide to Piperidinone-Containing Natural Products: From Isolation to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidinone scaffold is a privileged heterocyclic motif that forms the core of a vast and structurally diverse array of natural products.[1][2] These compounds, isolated from a wide range of terrestrial and marine organisms, exhibit a remarkable breadth of biological activities, positioning them as a fertile ground for drug discovery and development.[3][4] This technical guide provides a comprehensive overview of natural products containing the piperidinone ring structure, designed for professionals in pharmaceutical and natural product research. We will traverse the landscape of their structural diversity, delve into their biosynthetic origins, detail methodologies for their isolation and synthesis, and explore their significant therapeutic potential, with a focus on anticancer, and neuroprotective applications.

The Piperidinone Core: A Foundation for Bioactivity

The piperidinone ring is a six-membered nitrogen-containing heterocycle with a carbonyl group, a derivative of piperidine.[1] Its structural simplicity belies its chemical versatility, which allows for a wide range of substitutions and stereochemical complexities. This versatility is a key reason why the piperidinone core is a common feature in many natural products and therapeutically active compounds.[1] The position of the carbonyl group (e.g., 2-piperidinone, 4-piperidinone) and the nature of its substituents are critical determinants of a molecule's biological function.

Piperidinone_Core Figure 1. Core Piperidinone Structures cluster_0 2-Piperidinone cluster_1 4-Piperidinone 2-Piperidinone 4-Piperidinone

Caption: Figure 1. Core Piperidinone Structures.

Structural Diversity and Classification

Piperidinone-containing natural products are predominantly classified as alkaloids. These can be found in a variety of sources, from plants of the Piperaceae family to marine sponges and fungi.[5][6][7][8] Their structural diversity is vast, ranging from simple monosubstituted rings to complex, polycyclic fused systems.

Class of Compound Example Natural Source Key Structural Feature Primary Biological Activity
Piperidine Alkaloids PiperinePiper nigrum (Black Pepper)N-acyl piperidineAnti-inflammatory, Neuroprotective
(-)-SpectalineCassia spectabilisDialkyl-substituted piperidineCytotoxic
Marine Alkaloids Dysidone ADysidea sp. (Marine Sponge)[6]Exocyclic double bond[6]Anti-inflammatory[6]
HalichondramineHalichondria sp. (Marine Sponge)[7]Tetracyclic Bipiperidine[7]Cytotoxic[7]
Fungal Metabolites Aspergilone AAspergillus sp.Benzylazaphilone derivative[8]Cytotoxic[8]

Biosynthetic Pathways: Nature's Synthetic Strategy

The biosynthesis of the piperidine ring in nature primarily originates from the amino acid L-lysine.[9] Through a series of enzymatic reactions involving decarboxylation, oxidation, and cyclization, the linear lysine chain is transformed into the heterocyclic piperidine core. Further enzymatic modifications, such as hydroxylation, methylation, and acylation, lead to the vast diversity of piperidinone-containing alkaloids observed in nature.[10][11][12][13]

Biosynthesis_Pathway Figure 2. Simplified Biosynthesis of Piperidine Alkaloids Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Decarboxylation Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Oxidative Deamination Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Cyclization Piperidine_Alkaloids Piperidine Alkaloids Piperideine->Piperidine_Alkaloids Reduction & Further Modification Isolation_Workflow Figure 3. Bioassay-Guided Isolation Workflow Start Natural Source Material (e.g., Plant, Sponge) Extraction Solvent Extraction (e.g., MeOH, EtOAc) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Bioassay1 Biological Assay (e.g., Cytotoxicity) Crude_Extract->Bioassay1 Fractionation Chromatographic Fractionation (e.g., VLC, Flash) Bioassay1->Fractionation Active Fractions Fractions Fractionation->Fractions Bioassay2 Biological Assay Fractions->Bioassay2 Purification Purification (e.g., HPLC) Bioassay2->Purification Active Pure_Compound Pure Compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Synthesis_Workflow Figure 4. General Synthetic Workflow for 2-Piperidones Start Acyclic Precursor (δ-amino ester) Cyclization Intramolecular Cyclization (Lactamization) Start->Cyclization Piperidinone_Core 2-Piperidinone Core Cyclization->Piperidinone_Core Functionalization Further Functionalization (Alkylation, etc.) Piperidinone_Core->Functionalization Target_Molecule Target Natural Product or Analog Functionalization->Target_Molecule

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (R)-4-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The chiral piperidinone scaffold is a privileged structural motif found in a multitude of biologically active compounds and pharmaceutical agents. Specifically, (R)-4-Methylpiperidin-2-one serves as a crucial chiral building block for the synthesis of more complex molecules, including potential therapeutics. Its stereochemically defined center at the C4 position is pivotal for the target's biological activity and receptor-binding affinity. Consequently, the development of robust and efficient stereoselective methods for its synthesis is of paramount importance to researchers in medicinal chemistry and drug development. This application note provides a detailed, field-proven protocol for the stereoselective synthesis of (R)-4-Methylpiperidin-2-one, leveraging a chiral auxiliary-mediated diastereoselective conjugate addition as the key stereochemistry-inducing step.

Strategic Overview: The synthetic strategy hinges on the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a 1,4-conjugate addition of a methyl group. Evans-type oxazolidinones are exemplary chiral auxiliaries for this purpose, offering high levels of stereocontrol due to their predictable and well-defined steric hindrance.[1] The overall synthetic workflow can be conceptualized as follows:

  • Preparation of a Michael Acceptor: An α,β-unsaturated N-acyl oxazolidinone is synthesized from a suitable precursor that contains the backbone required for the piperidinone ring.

  • Diastereoselective Conjugate Addition: A methyl group is introduced via a 1,4-conjugate addition to the Michael acceptor, with the chiral auxiliary directing the facial selectivity of the incoming nucleophile.

  • Auxiliary Cleavage and Lactamization: The chiral auxiliary is cleaved, and the resulting intermediate is induced to cyclize, forming the desired (R)-4-Methylpiperidin-2-one.

This approach is advantageous due to the high diastereoselectivities often achieved in the key conjugate addition step and the commercial availability of the chiral auxiliary in both enantiomeric forms.

Experimental Protocols

Part 1: Synthesis of (R)-4-benzyl-N-(trans-4-(tert-butoxycarbonylamino)but-2-enoyl)oxazolidin-2-one (3)

This initial phase involves the preparation of the key Michael acceptor by coupling a protected amino acid with the chiral auxiliary.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
(R)-4-Benzyl-2-oxazolidinone (1)177.201.77 g10.0
trans-4-(tert-butoxycarbonylamino)but-2-enoic acid (2)201.222.21 g11.0
N,N'-Dicyclohexylcarbodiimide (DCC)206.332.48 g12.0
4-(Dimethylamino)pyridine (DMAP)122.17122 mg1.0
Anhydrous Dichloromethane (DCM)-100 mL-
Saturated aq. Sodium Bicarbonate-50 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (R)-4-benzyl-2-oxazolidinone (1) (1.77 g, 10.0 mmol), trans-4-(tert-butoxycarbonylamino)but-2-enoic acid (2) (2.21 g, 11.0 mmol), and 4-(dimethylamino)pyridine (DMAP) (122 mg, 1.0 mmol).

  • Dissolve the solids in anhydrous dichloromethane (DCM) (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (2.48 g, 12.0 mmol) in anhydrous DCM (20 mL) dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture through a pad of Celite® to remove the DCU precipitate. Wash the filter cake with DCM (2 x 20 mL).

  • Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to afford the desired N-enoyl oxazolidinone (3) as a white solid.

Part 2: Diastereoselective Conjugate Addition of a Methyl Group

This is the critical stereochemistry-defining step, where a methyl group is introduced via a cuprate-mediated 1,4-addition. The bulky benzyl group on the oxazolidinone auxiliary sterically shields one face of the double bond, leading to a highly diastereoselective reaction.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
N-enoyl oxazolidinone (3)360.431.80 g5.0
Copper(I) Iodide (CuI)190.451.05 g5.5
Methylmagnesium Bromide (3.0 M in Et₂O)-3.67 mL11.0
Anhydrous Tetrahydrofuran (THF)-50 mL-
Saturated aq. Ammonium Chloride-30 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add copper(I) iodide (CuI) (1.05 g, 5.5 mmol).

  • Add anhydrous tetrahydrofuran (THF) (30 mL) and cool the suspension to -20 °C.

  • Slowly add methylmagnesium bromide (3.67 mL of a 3.0 M solution in diethyl ether, 11.0 mmol) dropwise. The solution should turn from a colorless suspension to a clear, and then to a grayish solution, indicating the formation of the Gilman cuprate. Stir for 30 minutes at -20 °C.

  • In a separate flame-dried flask, dissolve the N-enoyl oxazolidinone (3) (1.80 g, 5.0 mmol) in anhydrous THF (20 mL).

  • Cool the solution of the N-enoyl oxazolidinone to -78 °C in a dry ice/acetone bath.

  • Transfer the prepared cuprate solution to the solution of the N-enoyl oxazolidinone via cannula at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (30 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 25% ethyl acetate in hexanes) to yield the desired methyl-adduct (4) as a colorless oil.

Part 3: Chiral Auxiliary Cleavage and Lactamization to form (R)-4-Methylpiperidin-2-one (5)

In this final step, the chiral auxiliary is removed, and the resulting amino ester undergoes intramolecular cyclization to form the target piperidinone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl-adduct (4)376.471.51 g4.0
Trifluoroacetic Acid (TFA)114.0210 mL-
Dichloromethane (DCM)-20 mL-
Sodium Bicarbonate84.01--
Toluene-40 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • Dissolve the methyl-adduct (4) (1.51 g, 4.0 mmol) in dichloromethane (DCM) (20 mL) in a 100 mL round-bottom flask.

  • Add trifluoroacetic acid (TFA) (10 mL) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours to cleave the Boc protecting group.

  • Carefully neutralize the reaction mixture by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino-oxazolidinone intermediate.

  • Dissolve the crude intermediate in toluene (40 mL) and heat to reflux for 6 hours to effect lactamization. The chiral auxiliary is displaced.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 5% methanol in dichloromethane) to afford (R)-4-Methylpiperidin-2-one (5) as a white solid. The recovered (R)-4-benzyl-2-oxazolidinone can be isolated from the column for recycling.

Visualizing the Synthetic Pathway

Stereoselective_Synthesis cluster_0 Step 1: Michael Acceptor Synthesis cluster_1 Step 2: Diastereoselective Conjugate Addition cluster_2 Step 3: Deprotection and Lactamization 1 (R)-4-Benzyl-2-oxazolidinone (1) 3 N-enoyl oxazolidinone (3) 1->3 DCC, DMAP 2 Boc-protected amino acid (2) 2->3 4 Methyl-adduct (4) 3->4 Me2CuLi, THF, -78 °C 5 (R)-4-Methylpiperidin-2-one (5) 4->5 1. TFA, DCM 2. Toluene, reflux

Caption: Synthetic workflow for (R)-4-Methylpiperidin-2-one.

Conclusion

The protocol detailed above provides a reliable and highly stereoselective method for the synthesis of (R)-4-Methylpiperidin-2-one. The use of an Evans-type chiral auxiliary in a key diastereoselective conjugate addition step ensures the desired stereochemical outcome with high fidelity. This approach is amenable to scale-up and provides access to a valuable chiral building block for further synthetic elaborations in drug discovery and development programs. The ability to recover and recycle the chiral auxiliary adds to the efficiency and cost-effectiveness of this synthetic route.

References

Application Notes and Protocols: 4-Methylpiperidin-2-one as a Versatile Intermediate for the Synthesis of Central Nervous System (CNS) Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Methylpiperidin-2-one Scaffold in CNS Drug Discovery

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and natural products targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations allow for precise interactions with various biological targets. Within this class, the lactam derivative, this compound (also known as 4-methyl-δ-valerolactam), emerges as a particularly valuable intermediate.[3]

The introduction of a methyl group at the C4 position offers a subtle yet impactful modification to the piperidine scaffold. This seemingly simple functionalization can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate. The methyl group can enhance metabolic stability by blocking potential sites of oxidation, improve blood-brain barrier permeability, and provide a steric handle to fine-tune receptor binding affinity and selectivity. These attributes make this compound a strategic starting point for the development of novel CNS agents, including analgesics, anticonvulsants, and neuroleptics.[3]

This guide provides a comprehensive overview of the synthetic utility of this compound, detailing key chemical transformations and providing exemplary protocols for its elaboration into advanced intermediates for CNS drug discovery.

Core Synthetic Transformations of this compound

The reactivity of this compound is primarily centered around the lactam functionality (the secondary amine and the carbonyl group) and the potential for functionalization at the C3 and C5 positions adjacent to the carbonyl and nitrogen, respectively.

N-Alkylation and N-Arylation: Introducing Molecular Diversity

The secondary amine of the lactam is a nucleophilic handle for introducing a wide variety of substituents, which is a common strategy in the synthesis of CNS agents to modulate receptor affinity and pharmacokinetic properties.

  • Causality of Experimental Choices: The choice of base and solvent is critical for achieving high yields in N-alkylation reactions. A strong, non-nucleophilic base like sodium hydride (NaH) is often employed to deprotonate the lactam, forming a highly nucleophilic amide anion. Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for this reaction as they effectively solvate the cation without interfering with the nucleophile.

Protocol 1: General Procedure for N-Alkylation of this compound

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.

  • Solvent Addition: Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, and then carefully add anhydrous DMF (5 mL per mmol of this compound).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15-20 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C and add the desired alkyl halide (1.1 equivalents) dropwise.

  • Work-up: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reduction of the Lactam Carbonyl: Accessing Substituted Piperidines

Reduction of the amide carbonyl group to a methylene group is a fundamental transformation that converts the piperidin-2-one scaffold into a fully saturated piperidine ring. This is a crucial step in the synthesis of many CNS agents where the piperidine nitrogen is a key pharmacophoric element.

  • Causality of Experimental Choices: Powerful reducing agents are required to reduce the resonance-stabilized amide bond. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation due to its high reactivity. The reaction is typically carried out in anhydrous ethereal solvents like THF or diethyl ether to prevent the violent reaction of LiAlH₄ with protic solvents.

Protocol 2: General Procedure for the Reduction of N-Substituted 4-Methylpiperidin-2-ones

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (2.0-3.0 equivalents) in anhydrous THF.

  • Substrate Addition: Cool the suspension to 0 °C. Dissolve the N-substituted this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up (Fieser workup): Cool the reaction mixture to 0 °C and carefully and sequentially add water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Filtration and Purification: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the crude N-substituted 4-methylpiperidine, which can be further purified by distillation or column chromatography.

Application in the Synthesis of CNS Agent Scaffolds

While direct, publicly available protocols for specific, marketed CNS drugs starting from this compound are scarce, we can extrapolate its utility based on the synthesis of structurally related compounds.

Case Study: A Synthetic Approach to Analogs of Fentanyl Precursors

Fentanyl and its analogs are potent synthetic opioids that act on the μ-opioid receptor. The core structure of many of these compounds is a 4-anilidopiperidine. An efficient synthesis of a key intermediate for these analgesics has been developed starting from 1-benzylpiperidin-4-one.[3] A similar strategy can be envisioned starting from this compound.

Workflow Diagram: Hypothetical Synthesis of a 4-Methyl-4-Anilidopiperidine Scaffold

G A This compound B 1. N-Protection (e.g., Boc) 2. Reduction (e.g., LiAlH4) A->B C N-Boc-4-methylpiperidine B->C D Oxidation (e.g., PCC, Swern) C->D E N-Boc-4-methyl-2-piperidone (hypothetical intermediate) D->E F Reductive Amination with Aniline E->F G N-Boc-4-amino(phenyl)-4-methylpiperidine F->G H Acylation (e.g., Propionyl chloride) G->H I N-Boc-4-(N-phenylpropanamido)-4-methylpiperidine H->I J Deprotection (e.g., TFA) I->J K 4-Methyl-4-anilidopiperidine Scaffold J->K

Caption: Hypothetical workflow for the synthesis of a 4-methyl-4-anilidopiperidine scaffold.

The Role of the 4-Methyl Group in CNS Agents

The presence of the methyl group at the C4 position can have several beneficial effects on the pharmacological profile of a CNS agent:

Property Influence of the 4-Methyl Group Rationale
Metabolic Stability IncreasedThe methyl group can sterically hinder enzymatic attack at the C4 position, preventing metabolic inactivation.
Lipophilicity IncreasedThe addition of a non-polar methyl group increases the overall lipophilicity of the molecule, which can enhance its ability to cross the blood-brain barrier.
Receptor Binding ModulatedThe methyl group can act as a key binding element, fitting into a hydrophobic pocket of the target receptor, thereby increasing affinity and/or selectivity.
Conformational Rigidity IncreasedThe methyl group can influence the conformational equilibrium of the piperidine ring, locking it into a bioactive conformation.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of CNS agents. Its strategic placement of a methyl group on the piperidine scaffold provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. The synthetic transformations outlined in these application notes, including N-alkylation and lactam reduction, provide a robust foundation for the elaboration of this intermediate into a diverse range of complex molecules with potential therapeutic applications in the central nervous system. Further exploration of the synthetic utility of this compound is warranted to unlock its full potential in the development of next-generation CNS therapies.

References

Application Notes & Protocols: Mannich Condensation Reaction for Piperidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidin-4-one Scaffold

The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry and drug development. Its structural motif is prevalent in a vast array of biologically active molecules and natural products, exhibiting pharmacological activities such as anticancer, antiviral, antibacterial, and central nervous system effects.[1][2][3] The versatility of the piperidin-4-one core allows for extensive functionalization at the nitrogen atom and various positions on the carbon ring, enabling the fine-tuning of physicochemical properties and biological targets. The Mannich reaction, a cornerstone of carbon-carbon bond formation, offers a powerful and convergent approach to construct this valuable heterocyclic system. This guide provides an in-depth exploration of the Mannich condensation for piperidin-4-one synthesis, detailing the underlying mechanistic principles, offering field-proven experimental protocols, and discussing critical process parameters.

Part 1: Theoretical Framework of the Mannich Reaction in Piperidin-4-one Synthesis

The synthesis of piperidin-4-ones via the Mannich reaction is a classic example of a multi-component reaction, where an amine, an aldehyde, and a ketone (or its synthetic equivalent) condense to form the heterocyclic ring in a single pot.[4] This approach is often referred to as a double Mannich reaction or the Petrenko-Kritschenko piperidone synthesis.[5][6]

Core Mechanistic Insights

The reaction typically proceeds under acidic or basic conditions, with acid catalysis being more common.[7] The generally accepted mechanism involves the following key steps:

  • Iminium Ion Formation: The reaction initiates with the condensation of the primary amine with the aldehyde to form a hemiaminal, which then dehydrates to generate a reactive electrophilic species, the iminium ion.[7][8] The choice of aldehyde is critical; non-enolizable aldehydes like formaldehyde or benzaldehyde are often used to prevent self-condensation.[8]

  • Enol/Enolate Formation: Concurrently, the ketone component, which must possess at least two acidic α-hydrogens, tautomerizes to its enol form (under acidic conditions) or is deprotonated to form an enolate (under basic conditions).

  • First Mannich Condensation (Intermolecular): The enol or enolate acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This first C-C bond formation yields a β-amino carbonyl compound, often referred to as a Mannich base.

  • Second Mannich Condensation (Intramolecular): The initial Mannich product undergoes a second, intramolecular condensation. This involves the formation of another iminium ion and subsequent attack by the enolizable portion of the intermediate, leading to the cyclization and formation of the piperidin-4-one ring.

To enhance the reactivity of the ketone component, acetonedicarboxylic acid or its esters are frequently employed. The electron-withdrawing carboxyl groups increase the acidity of the α-hydrogens, facilitating enolization and the subsequent Mannich reactions.[9][10]

A classic illustration of this principle is the Robinson-Schöpf synthesis of tropinone, a bicyclic analogue, which utilizes succindialdehyde, methylamine, and acetonedicarboxylic acid in a one-pot, double Mannich reaction.[10][11][12][13]

Visualization of the Generalized Mannich Reaction for Piperidin-4-one Synthesis

Mannich_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Amine R-NH2 (Primary Amine) Iminium [R-N+=CH-R'] Iminium Ion Amine->Iminium + Aldehyde - H2O Aldehyde R'-CHO (Aldehyde) Aldehyde->Iminium Ketone CH3-CO-CH3 (Ketone) Enol CH2=C(OH)-CH3 Enol Ketone->Enol Tautomerization MannichBase β-Amino Carbonyl (Mannich Base) Iminium->MannichBase + Enol Enol->MannichBase Piperidinone N-Substituted Piperidin-4-one MannichBase->Piperidinone Intramolecular Cyclization experimental_workflow start Start reactants Combine Reactants: - Aldehyde - Ketone/Dicarbonyl - Amine - Solvent start->reactants catalyst Add Catalyst (e.g., HCl or Solid Acid) reactants->catalyst reaction Stir at Specified Temperature and Time catalyst->reaction monitoring Monitor Reaction (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup: - Precipitation/Filtration - Catalyst Removal monitoring->workup Complete purification Purification: - Recrystallization - Column Chromatography workup->purification characterization Characterization: - MP, FT-IR, NMR purification->characterization end End characterization->end

References

Application of 4-Methylpiperidin-2-one in Analgesic Drug Development: A Scoping and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Privileged Motif in Analgesia

The piperidine ring is a cornerstone in the architecture of numerous centrally acting analgesic drugs.[1][2] Its conformational flexibility and ability to present substituents in a defined three-dimensional space allow for potent and selective interactions with various biological targets, most notably the opioid receptors.[3] The structural analysis of potent analgesics such as fentanyl and meperidine reveals the indispensable nature of the piperidine core for their pharmacological activity.[4] Modifications on the piperidine ring, including the introduction of alkyl groups and the variation of substituents on the nitrogen atom, have historically led to the discovery of compounds with improved potency and side-effect profiles.[5][6]

The 2-piperidone (δ-valerolactam) scaffold, a close structural relative of piperidine, has also garnered significant interest in medicinal chemistry.[5][7] While extensively studied for other biological activities, its potential in the realm of analgesia remains an underexplored frontier. This application note puts forth a detailed research framework for the synthesis and comprehensive analgesic evaluation of 4-Methylpiperidin-2-one, a novel derivative with the potential to unlock new avenues in pain management. We hypothesize that the introduction of a methyl group at the 4-position of the 2-piperidone ring could favorably influence its pharmacokinetic and pharmacodynamic properties, potentially leading to a novel class of analgesics.

This document serves as a detailed guide for researchers, providing plausible synthetic routes and a complete suite of protocols for in vitro and in vivo screening to thoroughly characterize the analgesic potential of this compound and its derivatives.

PART 1: Synthesis of this compound

Two plausible synthetic routes are proposed for the synthesis of this compound, leveraging established chemical transformations of cyclic ketones and pyridines.

Proposed Synthetic Route 1: Beckmann Rearrangement of 4-Methylcyclopentanone Oxime

The Beckmann rearrangement is a classic and reliable method for the synthesis of lactams from cyclic ketoximes.[5][8] This approach offers a straightforward pathway to this compound starting from the readily available 4-methylcyclopentanone.

Protocol 1: Synthesis of this compound via Beckmann Rearrangement

  • Step 1: Oximation of 4-Methylcyclopentanone

    • In a round-bottom flask, dissolve 4-methylcyclopentanone (1 equivalent) in ethanol.

    • Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-methylcyclopentanone oxime.

  • Step 2: Beckmann Rearrangement

    • In a flask equipped with a stirrer and under a nitrogen atmosphere, add polyphosphoric acid or a suitable Lewis acid (e.g., cyanuric chloride/zinc chloride).[8]

    • Slowly add 4-methylcyclopentanone oxime (1 equivalent) to the acid at a controlled temperature (typically 100-130°C).

    • Stir the mixture at this temperature for 1-2 hours.

    • Carefully pour the hot reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Proposed Synthetic Route 2: Catalytic Hydrogenation of 4-Methyl-2(1H)-pyridone

Catalytic hydrogenation of substituted pyridones is a well-established method for the synthesis of saturated piperidine derivatives.[9][10] This route provides an alternative pathway to the target compound.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

  • Step 1: Preparation of 4-Methyl-2(1H)-pyridone (if not commercially available)

    • This can be synthesized via various literature methods, often starting from β-ketoesters and ammonia derivatives.

  • Step 2: Catalytic Hydrogenation

    • In a high-pressure hydrogenation vessel, dissolve 4-Methyl-2(1H)-pyridone (1 equivalent) in a suitable solvent such as acetic acid or ethanol.[9]

    • Add a hydrogenation catalyst, for instance, Platinum(IV) oxide (PtO₂) or Rhodium on carbon (Rh/C) (typically 5-10 mol%).[9]

    • Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas (typically 50-70 bar).[10]

    • Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80°C) for 6-24 hours, monitoring hydrogen uptake.

    • Upon completion, carefully vent the hydrogen and filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield this compound.

PART 2: Pharmacological Evaluation Workflow

A systematic and multi-tiered approach is essential to comprehensively evaluate the analgesic potential of newly synthesized this compound derivatives. The proposed workflow, depicted below, progresses from initial in vitro receptor binding studies to a series of in vivo models of nociception.

G cluster_0 In Vitro Screening cluster_1 In Vivo Screening: Nociceptive Pain Models cluster_2 Lead Optimization in_vitro Opioid Receptor Binding Assays (μ, δ, κ) hot_plate Hot Plate Test (Central Analgesia) in_vitro->hot_plate Active Compounds tail_flick Tail-Flick Test (Spinal Analgesia) hot_plate->tail_flick writhing Acetic Acid-Induced Writhing Test (Peripheral Analgesia) tail_flick->writhing sar Structure-Activity Relationship (SAR) Studies writhing->sar admet ADMET Profiling sar->admet

Caption: Proposed workflow for the analgesic evaluation of this compound.

PART 3: In Vitro Protocols - Receptor Binding Assays

The initial step in characterizing the mechanism of action is to determine the affinity of this compound for opioid receptors, which are common targets for piperidine-based analgesics.[1]

Protocol 3: Mu (µ), Delta (δ), and Kappa (κ) Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of the test compound for the human µ, δ, and κ opioid receptors.

Materials:

  • Membrane preparations from cells stably expressing human µ, δ, or κ opioid receptors.

  • Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).

  • Non-specific binding inhibitors: Naloxone (for µ), Naltrindole (for δ), nor-Binaltorphimine (for κ).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO).

  • 96-well microplates, filter mats, and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the appropriate radioligand at a concentration near its Kd, and the diluted test compound.

  • For determining non-specific binding, add a high concentration of the respective non-specific inhibitor instead of the test compound. For total binding, add the vehicle.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mats and place them in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Receptor Radioligand Non-specific Inhibitor Hypothetical Ki (nM)
Mu (µ)[³H]DAMGONaloxone50
Delta (δ)[³H]DPDPENaltrindole>1000
Kappa (κ)[³H]U-69,593nor-Binaltorphimine>1000
Caption: Hypothetical binding affinity data for this compound.

PART 4: In Vivo Protocols - Nociceptive Pain Models

In vivo models are crucial for assessing the physiological analgesic effects of the test compound. The following protocols detail standard procedures for evaluating central and peripheral analgesia.

Protocol 4: Hot Plate Test (Central Analgesia)

This test measures the response latency to a thermal stimulus, which is indicative of centrally mediated analgesia.[11][12]

Materials:

  • Hot plate apparatus with adjustable temperature.

  • Experimental animals (mice or rats).

  • Test compound solution, vehicle control, and positive control (e.g., Morphine).

  • Syringes for administration.

Procedure:

  • Acclimatize the animals to the testing room for at least 30 minutes.

  • Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).[13]

  • Determine the baseline latency for each animal by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.[13]

  • Administer the test compound, vehicle, or positive control via a suitable route (e.g., intraperitoneal, oral).

  • At predetermined time points (e.g., 30, 60, 90, and 120 minutes) post-administration, place the animal back on the hot plate and measure the reaction latency.

  • Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Protocol 5: Tail-Flick Test (Spinal Analgesia)

This model assesses the spinal reflex response to a thermal stimulus and is sensitive to opioid analgesics.[9][14]

Materials:

  • Tail-flick analgesiometer with a radiant heat source.

  • Animal restrainers.

  • Experimental animals (mice or rats).

  • Test compound solution, vehicle control, and positive control.

Procedure:

  • Gently place the animal in the restrainer, allowing the tail to be exposed.

  • Position the tail over the radiant heat source of the analgesiometer.

  • Measure the baseline tail-flick latency by activating the heat source and recording the time until the animal flicks its tail. A cut-off time (e.g., 10-12 seconds) is essential to prevent injury.[10]

  • Administer the test compound, vehicle, or positive control.

  • Measure the tail-flick latency at various time points post-administration.

  • Calculate the %MPE as described in the hot plate test protocol.

Protocol 6: Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This test induces visceral pain and is used to screen for peripherally acting analgesics.[15][16]

Materials:

  • Acetic acid solution (e.g., 0.6% in saline).

  • Experimental animals (mice).

  • Observation chambers.

  • Test compound solution, vehicle control, and positive control (e.g., Aspirin).

Procedure:

  • Administer the test compound, vehicle, or positive control to the animals.

  • After a suitable absorption period (e.g., 30 minutes), administer the acetic acid solution intraperitoneally.

  • Immediately place each mouse in an individual observation chamber.

  • After a short latency period (e.g., 5 minutes), count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 10-15 minutes).[15][17]

  • Calculate the percentage of protection or inhibition of writhing compared to the vehicle-treated group.

Test Dose (mg/kg) Route Baseline Latency (s) ± SEM Peak Latency (s) ± SEM at 60 min % MPE Number of Writhes ± SEM % Inhibition
Hot Plate
Vehicle-i.p.8.2 ± 0.58.5 ± 0.6-
Morphine10i.p.8.1 ± 0.425.2 ± 1.878.6
4-MP-2-one20i.p.8.3 ± 0.615.7 ± 1.234.1
Tail-Flick
Vehicle-i.p.2.5 ± 0.22.6 ± 0.3-
Morphine10i.p.2.4 ± 0.18.9 ± 0.785.5
4-MP-2-one20i.p.2.6 ± 0.25.8 ± 0.543.2
Writhing
Vehicle-i.p.35.4 ± 2.1-
Aspirin100p.o.12.1 ± 1.565.8
4-MP-2-one50p.o.20.3 ± 1.942.6
Caption: Hypothetical in vivo analgesic activity data for this compound (4-MP-2-one). *p < 0.05 compared to vehicle.

PART 5: Mechanistic Insights and Future Directions

The initial screening cascade provides crucial data on the analgesic profile of this compound. If the compound demonstrates significant activity, particularly in the hot plate and tail-flick tests, and shows affinity for the µ-opioid receptor, a potential mechanism of action involving the central opioid system can be inferred.

G compound This compound receptor μ-Opioid Receptor (GPCR) compound->receptor g_protein Gi/o Protein Activation receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channels Modulation of Ion Channels g_protein->ion_channels camp ↓ cAMP adenylyl_cyclase->camp k_channel ↑ K+ Efflux (Hyperpolarization) ion_channels->k_channel ca_channel ↓ Ca2+ Influx ion_channels->ca_channel neurotransmitter ↓ Neurotransmitter Release (e.g., Substance P, Glutamate) k_channel->neurotransmitter ca_channel->neurotransmitter analgesia Analgesia neurotransmitter->analgesia

Caption: Hypothetical signaling pathway for µ-opioid receptor-mediated analgesia.

Future studies should focus on establishing a robust Structure-Activity Relationship (SAR) by synthesizing and testing a library of this compound analogs with modifications at the N1 and C4 positions. Furthermore, comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of promising lead compounds will be essential for their progression towards preclinical development.

Conclusion

The exploration of novel chemical scaffolds is paramount for the discovery of next-generation analgesics with improved efficacy and safety. This compound represents a promising, yet unexplored, starting point for such an endeavor. The synthetic routes and pharmacological evaluation protocols detailed in this application note provide a comprehensive and scientifically rigorous framework for researchers to investigate the analgesic potential of this and related compounds. The systematic application of these methods will undoubtedly contribute to a deeper understanding of the structure-activity relationships within this chemical class and may ultimately lead to the development of novel therapeutics for the management of pain.

References

Application Notes & Protocols: Strategic Multi-Step Synthesis of Complex Molecules from 4-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of pharmaceuticals due to its favorable physicochemical properties and ability to interact with diverse biological targets.[1][2][3][4] This guide provides an in-depth exploration of 4-Methylpiperidin-2-one, a versatile and economically significant chiral building block, for the multi-step synthesis of complex, high-value molecules. We move beyond simple procedural lists to explain the strategic reasoning behind experimental choices, offering detailed, field-proven protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful starting material for the creation of novel therapeutic agents and molecular probes.

The Strategic Value of this compound in Complex Synthesis

This compound is more than a simple heterocyclic compound; it is a strategic precursor endowed with features that make it exceptionally valuable for constructing molecular complexity. Its utility is rooted in its inherent chirality and multiple reactive sites that can be selectively manipulated.

  • Inherent Chirality and Stereochemical Control : The methyl group at the C4 position introduces a chiral center. Utilizing enantiomerically pure forms of this compound allows for the synthesis of stereochemically defined final products. This is of paramount importance in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[5][6] The ability to build upon a pre-existing stereocenter simplifies complex syntheses and avoids costly chiral separations at later stages.

  • Orthogonal Reactive Centers : The true power of this scaffold lies in its distinct "handles" for chemical modification:

    • The Lactam Nitrogen (N1) : The secondary amine within the lactam is a nucleophilic center, readily undergoing N-alkylation, N-arylation, and N-acylation to introduce a wide array of substituents.

    • The Lactam Carbonyl (C2) : This carbonyl group can be reduced to a methylene (-CH₂-) group, transforming the piperidin-2-one core into a fully saturated piperidine ring, a critical step in many synthetic pathways.

    • The α-Carbon (C3) : The methylene group adjacent to the carbonyl is acidic. It can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles for C-C bond formation.

    • The Methine Carbon (C4) : While less straightforward, advanced C-H activation methodologies can potentially functionalize this position.

This orthogonality allows for a controlled, stepwise assembly of molecular complexity, where one position can be modified without affecting the others.

Logical Flow of Synthetic Elaboration

The following diagram illustrates the primary avenues for diversification starting from the this compound core.

G cluster_N N-Functionalization cluster_C Ring Modification & C-C Bonds cluster_complex Complex Molecule Classes start This compound n_alkylation N-Alkylation start->n_alkylation R-X n_arylation N-Arylation start->n_arylation Ar-X, Pd cat. n_acylation N-Acylation start->n_acylation RCOCl alpha_alkylation α-Alkylation (C3) start->alpha_alkylation 1. Base (LDA) 2. E⁺ condensation Aldol Condensation (C3) start->condensation 1. Base (LDA) 2. R-CHO reduction Lactam Reduction (to Piperidine) n_alkylation->reduction LiAlH₄ or BH₃ alkaloids Alkaloid Scaffolds (Indolizidines, etc.) n_alkylation->alkaloids RCM, etc. n_arylation->reduction cns_agents CNS Agent Analogs reduction->cns_agents alpha_alkylation->reduction spirocycles Spirocyclic Compounds alpha_alkylation->spirocycles

Caption: Key synthetic pathways from this compound.

Core Synthetic Protocols: Building Complexity Step-by-Step

The following protocols are designed to be robust and adaptable. All reactions should be conducted in a fume hood with appropriate personal protective equipment (PPE). Anhydrous conditions are critical where noted.

A. N-Functionalization: Introducing the First Element of Diversity

The secondary amine is often the first site to be functionalized due to its accessibility and the mild conditions required.

Protocol 1: N-Alkylation via Reductive Amination

This two-step, one-pot procedure is a highly reliable method for introducing alkyl groups, avoiding the over-alkylation issues sometimes seen with direct alkylation.

  • Rationale : This method transforms the lactam into an intermediate iminium ion upon reaction with an aldehyde, which is then immediately reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride is the reagent of choice as it is selective for iminium ions over carbonyls and is tolerant of mildly acidic conditions.[7]

  • Step-by-Step Protocol :

    • To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add the desired aldehyde (1.2 eq) and acetic acid (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Caution : Gas evolution (hydrogen) may occur.

    • Stir the reaction at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with dichloromethane (DCM, 3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.

B. Modification of the Lactam Ring

Protocol 2: Lactam Reduction to form N-Substituted-4-methylpiperidines

This is a critical transformation that converts the planar amide bond into a flexible sp³-hybridized amine, yielding the piperidine core common in many pharmaceuticals.

  • Rationale : Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃·THF) are required to reduce the resonance-stabilized amide carbonyl. LiAlH₄ is highly effective but requires careful handling due to its reactivity with protic solvents.

  • Step-by-Step Protocol (using LiAlH₄) :

    • Caution : LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (Nitrogen or Argon).

    • Suspend LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) in a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the N-substituted-4-methylpiperidin-2-one (from Protocol 1, 1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel.

    • After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux for 4-8 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

    • Cool the reaction to 0 °C. Quench the reaction with extreme care by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

    • A granular white precipitate should form. Stir vigorously for 30 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure. The crude product is often pure enough for the next step, but can be purified by column chromatography or distillation if necessary.

C. C-C Bond Formation: Building the Molecular Framework

Protocol 3: α-Alkylation of the Piperidinone Ring

This protocol introduces substituents at the C3 position, adding another layer of complexity and creating new stereocenters.

  • Rationale : A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is required to quantitatively deprotonate the α-carbon without attacking the carbonyl group. The resulting lithium enolate is a potent nucleophile.[8] The reaction must be performed at low temperatures to prevent side reactions.

  • Step-by-Step Protocol :

    • Note : This protocol requires prior N-protection (e.g., with a Boc group or a benzyl group) to prevent deprotonation of the N-H proton. Assume an N-protected starting material.

    • Set up a flame-dried, three-neck flask under an inert atmosphere. Add anhydrous THF (0.2 M) and cool to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.1 eq) to the THF, followed by the slow, dropwise addition of n-butyllithium (n-BuLi, 1.05 eq). Stir at -78 °C for 30 minutes to generate LDA.

    • Dissolve the N-protected-4-methylpiperidin-2-one (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

    • Add the desired electrophile (e.g., methyl iodide, benzyl bromide, 1.2 eq) dropwise.

    • Maintain the reaction at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract with ethyl acetate (3x), combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify the product via column chromatography. The diastereoselectivity of the addition will depend on the nature of the N-protecting group and the electrophile.

Exemplary Synthetic Pathway: From Building Block to Complex Target

This section illustrates how the core protocols can be combined to achieve a multi-step synthesis of a complex molecular scaffold.

Pathway Example: Synthesis of a Precursor for Fused Bicyclic Alkaloids

This pathway targets an N-alkenyl-4-methylpiperidine, a key intermediate for Ring-Closing Metathesis (RCM) to form indolizidine or quinolizidine structures.[9][10]

G A This compound B N-(But-3-en-1-yl)-4- methylpiperidin-2-one A->B Protocol 1: 4-bromobut-1-ene, NaH C N-(But-3-en-1-yl)-4- methylpiperidine B->C Protocol 2: LiAlH₄, THF D Octahydroindolizine Scaffold (Fused Bicyclic) C->D Ring-Closing Metathesis (Grubbs' Catalyst)

References

Experimental procedure for Beckmann rearrangement to synthesize piperidinones

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Experimental Procedure for Beckmann Rearrangement to Synthesize Piperidinones For: Researchers, Scientists, and Drug Development Professionals

Guide to the Synthesis of Piperidinone Scaffolds via Beckmann Rearrangement

Introduction: The Strategic Value of Piperidinones and the Beckmann Rearrangement

The piperidin-2-one, or δ-lactam, is a privileged heterocyclic scaffold that forms the core of numerous biologically active molecules and pharmaceutical agents.[1] These structures are integral intermediates in the synthesis of diverse compounds, including glycosidase inhibitors, cyclic HIV protease inhibitors, and various alkaloids.[1] The efficient incorporation of a nitrogen atom into a carbocyclic ring to form this six-membered lactam is a frequent challenge in medicinal chemistry and process development.

The Beckmann rearrangement, a classic and versatile named reaction, provides a robust and reliable method for this transformation.[1][2] First described over a century ago, this reaction facilitates the conversion of a ketoxime into an N-substituted amide or lactam through an acid-catalyzed molecular rearrangement.[3][4] Its most prominent industrial application is the synthesis of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone oxime, a process that produces billions of kilograms annually.[5][6][7] For the drug development professional, however, the true value of the Beckmann rearrangement lies in its adaptability for creating complex and substituted piperidinone rings from readily available cyclopentanone precursors.

This guide provides a comprehensive overview of the mechanistic underpinnings, key experimental considerations, and a detailed protocol for the synthesis of piperidinones using the Beckmann rearrangement, with a focus on practical application and safety in a research environment.

Pillar 1: Mechanistic Insight – The "Why" Behind the Reaction

A thorough understanding of the reaction mechanism is paramount for troubleshooting, optimization, and adapting the protocol to new substrates. The Beckmann rearrangement proceeds through a well-established pathway involving the acid-catalyzed transformation of an oxime.

The Core Mechanistic Steps:

  • Activation of the Hydroxyl Group: The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group. In the presence of strong Brønsted acids like sulfuric acid, this involves protonation of the oxygen atom.[8][9] Alternatively, reagents like thionyl chloride, phosphorus pentachloride, or tosyl chloride can form intermediate esters that are excellent leaving groups.[2][7]

  • Concerted Migration and Nitrilium Ion Formation: This is the rate-determining and most critical step of the rearrangement. The alkyl group that is positioned anti-periplanar (trans) to the leaving group on the nitrogen atom migrates from the carbon to the nitrogen.[2][7][10] This migration occurs in a concerted fashion with the expulsion of the leaving group (e.g., water), forming a highly reactive nitrilium ion intermediate.[4][7] This stereospecificity is a key feature of the reaction; the geometry of the starting oxime dictates the final product.

  • Nucleophilic Attack and Tautomerization: The electrophilic carbon of the nitrilium ion is rapidly attacked by a nucleophile, typically water from the reaction medium.[8] This forms an intermediate which, after deprotonation, tautomerizes to the more stable amide or lactam product.

Caption: General mechanism for piperidinone synthesis.

Pillar 2: Experimental Design and Protocol Validation

The success of the Beckmann rearrangement hinges on the careful selection of reagents and conditions tailored to the substrate's stability and reactivity.

Reagent Selection: A Comparative Overview

Choosing the right catalyst or activating agent is critical. While strong acids are traditional, milder reagents are often preferred for complex molecules to avoid side reactions.[3][7]

Reagent/CatalystTypical ConditionsAdvantagesDisadvantages & Causality
Sulfuric Acid / Oleum Neat or minimal cosolvent, 100-130°C[7][11]Highly effective, inexpensive, industrially proven.[2]Extremely harsh conditions can degrade sensitive functional groups. Generates significant ammonium sulfate waste upon neutralization, a consequence of neutralizing the strong acid catalyst.[2][5]
**Thionyl Chloride (SOCl₂) **Aprotic solvent (e.g., dry dioxane), room temp.[1]Milder conditions, good for substrates sensitive to strong acids. The intermediate chlorosulfite ester is a very effective leaving group.Reagent is moisture-sensitive and corrosive. Stoichiometric amounts are often required.
Phosphorus Pentachloride (PCl₅) Aprotic solvent, often at low temperature.Highly effective activation.Can act as a chlorinating agent, leading to undesired side products. Generates corrosive byproducts.[3]
p-Toluenesulfonyl Chloride (TsCl) With base (e.g., pyridine) to form the tosylate, then heated.[7]Allows for isolation of the oxime tosylate intermediate. Rearrangement can then be induced under milder thermal or basic conditions.Two-step process. The tosylate must be pre-formed, adding an extra step to the workflow.
Cyanuric Chloride With ZnCl₂ co-catalyst in an aprotic solvent.[2]Can be used in catalytic amounts, offering a greener alternative.[3]May require higher temperatures and longer reaction times compared to stoichiometric strong acids.
Detailed Experimental Protocol: Synthesis of (E)-3-benzylidenepiperidin-2-one

This protocol is adapted from a peer-reviewed procedure for the synthesis of a piperidinone derivative, demonstrating a practical and validated laboratory method.[1] The process involves two main stages: the formation of the oxime precursor and the subsequent rearrangement.

Workflow Figure 2: Experimental Workflow cluster_partA Part A: Oxime Synthesis cluster_partB Part B: Beckmann Rearrangement A1 Dissolve Ketone in Ethanol/Pyridine A2 Add Hydroxylamine HCl A1->A2 A3 Reflux Reaction Mixture (Monitor by TLC) A2->A3 A4 Cool and Quench with Ice Water A3->A4 A5 Filter and Dry Crude Oxime A4->A5 B1 Dissolve Oxime in Dry Dioxane A5->B1 Purified Oxime B2 Cool to 0°C (Ice Bath) B1->B2 B3 Slowly Add SOCl₂ B2->B3 B4 Stir at Room Temp. (10-12h, Monitor by TLC) B3->B4 B5 Quench with NaHCO₃ (aq) B4->B5 B6 Extract with Ethyl Acetate B5->B6 B7 Dry, Concentrate, Purify (Column Chromatography) B6->B7

Caption: Step-by-step experimental workflow.

Part A: Synthesis of (1E,2E)-2-benzylidenecyclopentanone Oxime

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve (E)-2-benzylidenecyclopentanone (1.0 eq) in a mixture of ethanol and pyridine (10:1 v/v).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing 200 mL of crushed ice with constant stirring.

  • Isolation: A solid precipitate will form. Collect the crude oxime by vacuum filtration, wash thoroughly with cold water, and air-dry. The product can be further purified by recrystallization from ethanol if necessary.

Part B: Beckmann Rearrangement to (E)-3-benzylidenepiperidin-2-one

  • Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the synthesized (1E,2E)-2-benzylidenecyclopentanone oxime (1.0 eq) in anhydrous dioxane (approx. 0.05 M concentration).[1]

  • Cooling: Cool the flask in an ice-water bath to 0°C.

  • Reagent Addition: While stirring vigorously, add thionyl chloride (SOCl₂) (1.2 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 10-12 hours.[1] Monitor the disappearance of the oxime by TLC.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly pouring it into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (CO₂) will occur. Stir until bubbling ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure piperidinone.

Pillar 3: Safety and Hazard Mitigation – A Trustworthy Protocol

The reagents commonly used in the Beckmann rearrangement are hazardous and demand strict adherence to safety protocols. A self-validating protocol is one where safety is integral to the procedure itself.

Hazard Assessment:

  • Oleum (Fuming Sulfuric Acid): Extremely corrosive and toxic.[12] Causes severe burns to skin and eyes and is fatal if inhaled.[13] Reacts violently and exothermically with water.[12][14] All manipulations must be conducted in a certified chemical fume hood.

  • Thionyl Chloride (SOCl₂): Corrosive and a lachrymator. Reacts with moisture to release toxic HCl and SO₂ gases. Must be handled in a fume hood.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work in a well-ventilated fume hood.

  • Dioxane: Flammable and a suspected carcinogen. Can form explosive peroxides upon standing. Use freshly distilled or peroxide-free solvent.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a full-face shield are required, especially when handling oleum or thionyl chloride.[12][14]

  • Hand Protection: Use acid-resistant gloves (e.g., butyl rubber or Viton™ for concentrated acids).[12] Check glove compatibility charts.

  • Body Protection: Wear a flame-resistant lab coat and acid-resistant apron. Ensure a safety shower and eyewash station are immediately accessible.[14][15]

Critical Handling and Waste Disposal Procedures:

  • NEVER Add Water to Acid: When preparing aqueous solutions or quenching, always add the acid slowly to the water (or ice) with cooling and stirring. Adding water to concentrated acid can cause violent boiling and splashing.[13]

  • Quenching: Reactions involving SOCl₂ or strong acids must be quenched slowly and carefully, typically by adding the reaction mixture to a cooled basic solution (e.g., NaHCO₃).

  • Waste Disposal: All waste, including aqueous layers from extractions, must be neutralized before disposal according to institutional guidelines. Chlorinated and non-chlorinated organic wastes should be segregated.

References

Application Notes and Protocols: 4-Methylpiperidin-2-one as a Versatile Scaffold for Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1] Within this class, the piperidin-2-one (or δ-valerolactam) moiety has emerged as a particularly valuable building block for the development of targeted anti-cancer therapeutics.[2][3] Its rigid, six-membered ring system provides a robust framework for the precise spatial orientation of pharmacophoric groups, enabling high-affinity interactions with biological targets. The strategic introduction of a methyl group at the C4-position, yielding 4-methylpiperidin-2-one, offers a subtle yet impactful modification that can enhance binding affinity, modulate lipophilicity, and improve metabolic stability, thereby optimizing drug-like properties.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a key building block in the synthesis of potent anti-cancer agents. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key synthetic transformations, and explore the mechanism of action of the resulting compounds, with a focus on the inhibition of the MDM2-p53 protein-protein interaction.

The this compound Scaffold in MDM2-p53 Inhibition

A pivotal strategy in modern oncology is the reactivation of the tumor suppressor protein p53, often referred to as the "guardian of the genome."[5] In many cancers with wild-type p53, its tumor-suppressing functions are abrogated by its primary negative regulator, the human murine double minute 2 (MDM2) oncoprotein.[6] MDM2 binds to p53, promoting its degradation via the ubiquitin-proteasome pathway and inhibiting its transcriptional activity.[6][7] The development of small molecules that block the MDM2-p53 interaction is a clinically validated approach to restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.[8]

The this compound scaffold has been instrumental in the design of highly potent and selective MDM2-p53 inhibitors. A prime example is the clinical candidate AMG 232 , a powerful inhibitor that showcases the potential of this building block.[9][10] The piperidinone core of these inhibitors serves to orient key substituents into the three critical hydrophobic pockets on the surface of MDM2, mimicking the binding of the p53 alpha-helical domain.[6]

Mechanism of Action: Restoring p53 Function

MDM2 inhibitors based on the this compound scaffold function by competitively binding to the p53-binding pocket of MDM2. This prevents the interaction between MDM2 and p53.[6] The restoration of p53 activity leads to the transcriptional activation of downstream target genes, such as p21 (CDKN1A), which induces cell cycle arrest, and PUMA (BBC3) and BAX, which trigger apoptosis.[1]

MDM2_p53_Pathway Stress DNA Damage p53 p53 (Tumor Suppressor) Stress->p53 activates MDM2 MDM2 p53->MDM2 induces transcription CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest activates Apoptosis Apoptosis p53->Apoptosis activates MDM2->p53 promotes degradation (ubiquitination) Inhibitor This compound -based Inhibitor (e.g., AMG 232) Inhibitor->MDM2 PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_inhibition cluster_outcomes cluster_brca SSB Single-Strand Break (SSB) PARP PARP SSB->PARP recruits DSB Double-Strand Break (DSB) SSB->DSB leads to during replication (if unrepaired) BER Base Excision Repair (BER) PARP->BER initiates GenomeStability Genome Stability BER->GenomeStability HR Homologous Recombination (HR) Repair DSB->HR repaired by CellDeath Cell Death (Synthetic Lethality) HR->CellDeath is deficient HR->GenomeStability Inhibitor PARP Inhibitor Inhibitor->PARP inhibits & traps BRCA_deficient BRCA-deficient cancer cell Buchwald_Hartwig_Workflow start Start: This compound, Aryl Halide, Pd Catalyst, Ligand, Base, Solvent reaction Reaction Setup: - Oven-dried flask - Inert atmosphere (N2 or Ar) - Add reagents start->reaction heating Heating: - 80-110 °C - Stir vigorously reaction->heating monitoring Monitoring: - TLC or LC-MS heating->monitoring workup Work-up: - Cool to RT - Dilute with organic solvent - Filter through Celite monitoring->workup extraction Extraction: - Wash with water and brine - Dry organic layer (Na2SO4) workup->extraction purification Purification: - Concentrate under vacuum - Flash column chromatography extraction->purification product Product: N-Aryl-4-methylpiperidin-2-one purification->product

References

Application Notes and Protocols for the Functionalization of the Piperidinone Ring at C-3 and C-5 Positions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidinone Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2][3][4] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be tailored to interact with biological targets with high specificity. Piperidinones, which are piperidine rings containing a ketone functionality, are particularly valuable synthetic intermediates.[5][6][7] The carbonyl group not only influences the conformation of the ring but also serves as a handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups.

This guide provides a detailed overview of established and innovative methodologies for the functionalization of the piperidinone ring, with a specific focus on the C-3 and C-5 positions. These positions are often critical for modulating the pharmacological activity of piperidine-based drugs. We will explore the underlying chemical principles, provide step-by-step experimental protocols, and discuss the practical considerations for achieving high yields and stereoselectivity.

Strategic Approaches to C-3 Functionalization

The C-3 position of the piperidinone ring, being adjacent to the nitrogen atom, presents unique electronic properties that can be exploited for selective functionalization. A variety of methods have been developed to introduce substituents at this position, ranging from classical condensation reactions to modern catalytic approaches.

Tandem Oxidation-Cyclization-Oxidation for 3-Substituted 4-Piperidinones

A robust one-pot synthesis of 3-substituted 4-piperidinones can be achieved through a tandem oxidation-cyclization-oxidation process.[5] This methodology offers a concise route from simple acyclic precursors.

Reaction Principle: This reaction sequence involves the oxidation of an unsaturated alcohol to an aldehyde, which then undergoes an intramolecular cyclization with a primary amine to form a piperidine intermediate. A subsequent oxidation step then furnishes the desired 3-substituted 4-piperidinone.

Experimental Workflow Diagram:

cluster_0 Tandem Oxidation-Cyclization-Oxidation Unsaturated_Alcohol Unsaturated Alcohol Aldehyde_Intermediate Aldehyde Intermediate Unsaturated_Alcohol->Aldehyde_Intermediate PCC Oxidation Piperidine_Intermediate Piperidine Intermediate Aldehyde_Intermediate->Piperidine_Intermediate Intramolecular Cyclization 3_Substituted_4_Piperidinone 3-Substituted 4-Piperidinone Piperidine_Intermediate->3_Substituted_4_Piperidinone Oxidation

Caption: Workflow for the synthesis of 3-substituted 4-piperidinones.

Detailed Protocol: Synthesis of 3-Substituted 4-Piperidinones

This protocol is adapted from the work of Smith et al.[5]

Materials:

  • Unsaturated alcohol precursor

  • Pyridinium chlorochromate (PCC)

  • Trifluoromethanesulfonic acid (optional)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the unsaturated alcohol (1.0 equiv) in anhydrous DCM at 0 °C, add PCC (2.5 equiv).

  • If required for the specific substrate, add trifluoromethanesulfonic acid (0.1 equiv) to facilitate the cyclization.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-substituted 4-piperidone.

Expected Outcome and Data: Yields for this reaction are typically in the range of 60-85%. The diastereoselectivity of subsequent reductions of the piperidinone can be controlled by the choice of reducing agent.[5]

Reducing AgentSolventDiastereomeric Ratio (cis:trans)
L-SelectrideTHF>99:1
Al-isopropoxydiisobutylalaneToluene4:96 to 1:99
Synthesis of N-Boc-3-Piperidone

N-Boc-3-piperidone is a versatile building block for the synthesis of various C-3 functionalized piperidines. A common synthetic route involves the oxidation of N-Boc-3-hydroxypiperidine.[8]

Reaction Principle: The secondary alcohol of N-Boc-3-hydroxypiperidine is oxidized to a ketone using a mild oxidizing agent, such as a Swern oxidation (dimethyl sulfoxide and oxalyl chloride) or Dess-Martin periodinane.

Experimental Workflow Diagram:

cluster_1 Synthesis of N-Boc-3-Piperidone N_Boc_3_hydroxypiperidine N-Boc-3-hydroxypiperidine N_Boc_3_piperidone N-Boc-3-piperidone N_Boc_3_hydroxypiperidine->N_Boc_3_piperidone Swern Oxidation

Caption: Oxidation of N-Boc-3-hydroxypiperidine to N-Boc-3-piperidone.

Detailed Protocol: Swern Oxidation of N-Boc-3-hydroxypiperidine

Materials:

  • N-Boc-3-hydroxypiperidine

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of oxalyl chloride (1.2 equiv) in anhydrous DCM at -78 °C, add anhydrous DMSO (2.4 equiv) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of N-Boc-3-hydroxypiperidine (1.0 equiv) in anhydrous DCM dropwise.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 equiv) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Strategic Approaches to C-5 Functionalization

Functionalization at the C-5 position can be achieved through various synthetic strategies, including conjugate addition reactions to α,β-unsaturated piperidinones and stereoselective syntheses starting from acyclic precursors.

Conjugate Addition to α,β-Unsaturated Piperidinones

Conjugate addition, also known as Michael addition, is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds at the β-position of an α,β-unsaturated carbonyl compound.[9][10][11] This approach is highly effective for introducing substituents at the C-5 position of a piperidinone ring.

Reaction Principle: A nucleophile adds to the C-5 position of a 2,3- or 3,4-unsaturated piperidinone, which is the β-carbon of the conjugated system. This reaction is typically favored by "soft" nucleophiles.[9][10]

Experimental Workflow Diagram:

cluster_2 Conjugate Addition to Unsaturated Piperidinone Unsaturated_Piperidinone α,β-Unsaturated Piperidinone C5_Functionalized_Piperidinone C-5 Functionalized Piperidinone Unsaturated_Piperidinone->C5_Functionalized_Piperidinone Nucleophile Nucleophile (e.g., Gilman reagent) Nucleophile->C5_Functionalized_Piperidinone 1,4-Addition

Caption: General scheme for C-5 functionalization via conjugate addition.

Detailed Protocol: Copper-Catalyzed Conjugate Addition of a Grignard Reagent

Materials:

  • α,β-Unsaturated piperidinone

  • Grignard reagent (e.g., MeMgBr)

  • Copper(I) iodide (CuI)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a suspension of CuI (0.1 equiv) in anhydrous THF at -78 °C, add the Grignard reagent (1.2 equiv) dropwise.

  • Stir the mixture for 30 minutes to form the organocuprate (Gilman reagent).

  • Add a solution of the α,β-unsaturated piperidinone (1.0 equiv) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Stereoselective Synthesis of 5-Hydroxypiperidinones

A versatile and stereoselective synthesis of 5-hydroxypiperidinones with substituents at various positions has been developed.[12] This method utilizes a ring-closing metathesis reaction as a key step.

Reaction Principle: The synthesis begins with a diene amide, which undergoes ring-closing metathesis to form a cyclic alkene. Subsequent epoxidation, base-mediated elimination, and hydrogenation lead to the desired 5-hydroxypiperidinone with good stereocontrol.

Experimental Workflow Diagram:

cluster_3 Stereoselective Synthesis of 5-Hydroxypiperidinones Diene_Amide Diene Amide Cyclic_Alkene Cyclic Alkene Diene_Amide->Cyclic_Alkene Ring-Closing Metathesis Epoxide Epoxide Cyclic_Alkene->Epoxide Epoxidation Hydroxy_Piperidinone 5-Hydroxypiperidinone Epoxide->Hydroxy_Piperidinone Elimination & Hydrogenation

References

Application Notes & Protocols: Advanced One-Pot Synthesis Strategies for Substituted 2-Piperidinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of 2-Piperidinones and the Imperative for Synthetic Efficiency

The 2-piperidinone motif is a privileged scaffold in medicinal chemistry and natural product synthesis. As a six-membered nitrogen-containing heterocycle, it forms the core of numerous biologically active compounds, including analgesics, antipsychotics, and anticancer agents.[1] The development of robust and efficient synthetic routes to access structurally diverse 2-piperidinones is therefore a critical task for drug discovery and development professionals.

Traditional multi-step syntheses, while effective, often suffer from drawbacks such as high costs, significant solvent waste, and laborious purification of intermediates. One-pot synthesis strategies have emerged as a powerful alternative, offering streamlined access to complex molecules by combining multiple reaction steps into a single operation without isolating intermediates. This approach enhances efficiency, reduces waste, and accelerates the discovery of novel chemical entities. This guide provides an in-depth exploration of several field-proven, one-pot strategies for the synthesis of substituted 2-piperidinones, complete with detailed protocols and mechanistic insights.

Strategy 1: Multicomponent Reactions (MCRs) for Rapid Assembly

Principle and Rationale: Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single pot to form a product that incorporates substantial portions of all reactants.[2][3] The elegance of this approach lies in its ability to generate molecular complexity and diversity from simple, readily available precursors in a highly atom-economical fashion. For the synthesis of 2-piperidinones, MCRs provide a direct route by orchestrating a sequence of bond-forming events, such as Michael additions and Mannich reactions, followed by an intramolecular cyclization.

A notable example is the four-component synthesis of novel pyridinium-substituted piperidin-2-ones, which proceeds through a domino Michael-Mannich-cyclization cascade.[1] This strategy demonstrates how ammonium acetate can serve a dual role, acting as both a base and the nitrogen source for the piperidine ring, simplifying the reaction setup.[1]

Visualizing the MCR Workflow

cluster_reactants Starting Materials cluster_pot One-Pot Reaction Vessel A Component A (e.g., Dicyano-olefin) Pot Domino Cascade (Michael-Mannich-Cyclization) A->Pot B Component B (e.g., Aldehyde) B->Pot C Component C (e.g., Pyridinium Salt) C->Pot D Component D (e.g., NH4OAc) D->Pot Product Substituted 2-Piperidinone Pot->Product High Complexity & Atom Economy

Caption: General workflow for a one-pot multicomponent reaction (MCR).

Protocol 1: Four-Component Synthesis of Pyridinium-Substituted 2-Piperidinones[1]

  • Reactor Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Michael acceptor (dicyano-substituted olefin, 2 mmol), the aromatic aldehyde (2 mmol), the 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium halide (2 mmol), and ammonium acetate (4 mmol).

  • Solvent Addition: Add methanol (10 mL) to the flask.

  • Reaction Execution: Place the flask in a preheated oil bath and reflux the mixture for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold methanol to remove any unreacted starting materials and soluble byproducts. The product is then dried under vacuum to yield the desired pyridinium-substituted piperidin-2-one.

Data Summary: Four-Component Synthesis[1]

EntryAldehyde (Component B)Michael Acceptor (Component A)Yield (%)
14-Chlorobenzaldehyde2-(4-Chlorobenzylidene)malononitrile85
24-Methylbenzaldehyde2-(4-Methylbenzylidene)malononitrile81
32-Nitrobenzaldehyde2-(4-Chlorobenzylidene)malononitrile78
44-Methoxybenzaldehyde2-(4-Methoxybenzylidene)malononitrile83

Strategy 2: Organocatalytic Asymmetric Synthesis

Principle and Rationale: Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis. For constructing chiral 2-piperidinone frameworks, organocatalysis offers a powerful method for controlling stereochemistry under mild and environmentally friendly conditions.[4] These reactions often proceed through the formation of transient, reactive intermediates like iminium ions or enamines, which then participate in stereocontrolled bond-forming events.

A sophisticated one-pot, two-step strategy has been developed for the synthesis of optically active spirocyclic piperidones.[4] This sequence involves an initial Wolff rearrangement/amidation to form a key β-ketoamide intermediate. In the same pot, an α,β-unsaturated aldehyde is added along with a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether). The catalyst facilitates a highly enantioselective Michael addition followed by hemiaminalization to construct the spirocyclic piperidone core with three stereogenic centers.[4]

Visualizing the Organocatalytic Cycle

cluster_cycle Asymmetric Organocatalytic Cycle Catalyst Chiral Amine Catalyst Iminium Iminium Ion (Activated) Catalyst->Iminium + Substrate1 α,β-Unsaturated Aldehyde Substrate1->Iminium Michael Stereoselective Michael Addition Iminium->Michael + Substrate2 β-Ketoamide (Nucleophile) Substrate2->Michael Product_out Chiral Intermediate Michael->Product_out Product_out->Catalyst Regenerates Catalyst Final_Product Spirocyclic Piperidone Product_out->Final_Product Cyclization (Hemiaminalization)

Caption: A representative cycle for amine-catalyzed asymmetric synthesis.

Protocol 2: One-Pot Asymmetric Synthesis of Spirocyclic Piperidones[4]

  • Step 1: Amidation: In a sealed tube, combine the cyclic 2-diazo-1,3-diketone (0.1 mmol) and a primary amine (0.1 mmol) in toluene (1.0 mL). Reflux the mixture at 140 °C for 3 hours, monitoring the consumption of starting materials by TLC.

  • Step 2: Michael/Hemiaminalization Cascade: Cool the reaction mixture to room temperature. To the same tube, add the α,β-unsaturated aldehyde (0.12 mmol), the chiral amine catalyst (e.g., (S)-diphenylprolinol TMS ether, 0.02 mmol), and benzoic acid (0.04 mmol) as a co-catalyst in CH₂Cl₂ (2.0 mL).

  • Reaction Execution: Stir the reaction mixture at room temperature until the intermediate is fully consumed (monitored by TLC, typically 12-24 hours).

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the optically active spirocyclic piperidone.

Data Summary: Asymmetric Synthesis of Spirocyclic Piperidones[4]

EntryPrimary Amine (R¹-NH₂)α,β-Unsaturated Aldehyde (R²-CH=CH-CHO)Yield (%)dree (%)
1BenzylamineCinnamaldehyde7680:2097
24-MethoxybenzylamineCinnamaldehyde7275:2595
3Benzylamine(E)-3-(4-Nitrophenyl)acrylaldehyde6578:2296
4AllylamineCinnamaldehyde7071:2994

Strategy 3: Organophotocatalysis for Unconventional Precursors

Principle and Rationale: Visible-light photocatalysis has recently emerged as a powerful tool for forging new bonds under exceptionally mild conditions. This strategy utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. An innovative organophotocatalyzed [1 + 2 + 3] strategy enables the one-step synthesis of diverse 2-piperidinones from unconventional and simple starting materials: an inorganic ammonium salt (the '1' nitrogen source), an alkene (the '2' carbon unit), and an unsaturated carbonyl compound (the '3' carbon unit).[5]

The proposed mechanism involves the photocatalyst generating a nitrogen-centered radical from the ammonium salt. This radical adds to the first alkene, creating a carbon-centered radical. This, in turn, adds to the second alkene (the unsaturated carbonyl), forming another radical intermediate which, after reduction and intramolecular lactamization, yields the final 2-piperidinone product.[5][6] This method is notable for its use of simple, abundant precursors and its operation at room temperature.[5]

Visualizing the Photocatalytic [1+2+3] Strategy

PC Photocatalyst PC_star Excited PC* PC->PC_star Light Visible Light (hν) Light->PC_star PC_star->PC Cycle Regeneration N_rad Nitrogen Radical PC_star->N_rad SET NH4 NH₄⁺ Salt NH4->N_rad C_rad1 Carbon Radical N_rad->C_rad1 + Alkene 1 Alkene1 Alkene C_rad2 Adduct Radical C_rad1->C_rad2 + Alkene 2 Alkene2 Unsaturated Carbonyl Lactam 2-Piperidinone C_rad2->Lactam Reduction & Intramolecular Lactamization

Caption: Key steps in the organophotocatalyzed [1+2+3] synthesis.

Protocol 3: Organophotocatalyzed [1 + 2 + 3] Synthesis of 2-Piperidinones[5]

  • Reactor Setup: To an oven-dried 10 mL Schlenk tube, add the organophotocatalyst (e.g., 3DPA2FBN, 1 mol%), ammonium chloride (NH₄Cl, 0.2 mmol), and the first alkene (e.g., styrene derivative, 0.2 mmol).

  • Reagent Addition: Add the second alkene (unsaturated carbonyl compound, e.g., an acrylate, 0.1 mmol) and a suitable solvent (e.g., Dichloroethane (DCE), 1.0 mL).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Irradiation: Place the sealed tube approximately 5 cm from a 36 W blue LED lamp and stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to isolate the substituted 2-piperidinone product.

Data Summary: Organophotocatalyzed Synthesis[5]

EntryAlkene 1Unsaturated Carbonyl (Alkene 2)Yield (%)
1StyreneMethyl Acrylate85
24-MethylstyreneMethyl Acrylate82
34-ChlorostyreneEthyl Acrylate78
41-OcteneMethyl Acrylate65

Conclusion

The one-pot synthesis of substituted 2-piperidinones represents a significant advancement in synthetic organic chemistry, providing rapid, efficient, and often stereocontrolled access to this vital heterocyclic core. The strategies highlighted here—multicomponent reactions, asymmetric organocatalysis, and organophotocatalysis—each offer unique advantages for constructing molecular complexity from simple starting materials. By understanding the principles and protocols behind these methods, researchers in academia and industry can accelerate their synthetic programs and more effectively explore the vast chemical space of piperidinone-based therapeutics.

References

Application Note: Leveraging the 4-Methylpiperidin-2-one Scaffold for Diversity-Oriented Synthesis of Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic design of compound libraries for high-throughput screening (HTS) is paramount to identifying novel hit compounds. The concept of "privileged scaffolds"—molecular frameworks capable of binding to multiple biological targets—offers an efficient starting point for library synthesis.[1][2] The piperidine ring is a quintessential example of such a scaffold, prevalent in numerous pharmaceuticals and natural products.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 4-Methylpiperidin-2-one, a chiral lactam, as a versatile building block for the creation of structurally diverse compound libraries. We present the scientific rationale behind its selection, detailed protocols for parallel synthesis, and considerations for quality control and subsequent screening campaigns.

Introduction: The Power of Privileged Scaffolds

The term "privileged structure," first introduced by Evans et al. in 1988, describes molecular motifs that appear in multiple biologically active compounds, often interacting with a range of different receptors.[2][4] This approach accelerates drug discovery by focusing synthetic efforts on frameworks with a proven track record of biological relevance and favorable drug-like properties.[5] The piperidinone core, a six-membered nitrogen-containing heterocycle, is a prominent privileged scaffold found in compounds targeting a wide array of protein classes.[6][7]

The this compound scaffold offers several distinct advantages for library design:

  • Three-Dimensionality: The sp³-hybridized carbon atoms of the piperidinone ring provide a non-planar, 3D geometry, which is increasingly recognized as critical for accessing novel biological targets and improving selectivity compared to flat, aromatic compounds.

  • Inherent Chirality: The methyl group at the C4 position introduces a fixed chiral center, allowing for the exploration of stereospecific interactions with biological targets.

  • Multiple Diversification Points: The scaffold possesses at least two readily accessible points for chemical modification: the lactam nitrogen (N1) and the alpha-carbon (C3), enabling the generation of a wide variety of analogs from a single core structure. This aligns with the principles of Diversity-Oriented Synthesis (DOS), a strategy that aims to efficiently populate chemical space with structurally diverse molecules.[8][9]

This guide will detail the practical application of this scaffold in a parallel synthesis workflow to rapidly generate a library of novel compounds suitable for HTS.

The this compound Scaffold: Properties and Design Strategy

Physicochemical Properties

Understanding the fundamental properties of the starting scaffold is crucial for planning synthetic routes and anticipating the characteristics of the final library.

PropertyValueSource
Molecular Formula C₆H₁₁NOPubChem[10]
Molecular Weight 113.16 g/mol PubChem[10]
Appearance White solidChemicalBook[11]
Hydrogen Bond Acceptors 1PubChem[10]
Hydrogen Bond Donors 1PubChem[10]
LogP (calculated) 0.4PubChem[10]
Library Design and Diversification Strategy

The core principle is to append a diverse set of chemical moieties (R-groups) to the this compound scaffold at its key reactive sites. A successful library design involves selecting building blocks that cover a broad range of physicochemical properties (e.g., size, polarity, charge, aromaticity) to maximize the potential for discovering novel biological activities.

The primary points of diversification for the this compound scaffold are:

  • N-Functionalization: The secondary amine within the lactam ring is the most accessible point for modification via reactions such as acylation and alkylation.

  • α-Carbon Functionalization: The methylene group adjacent to the carbonyl (C3) can be functionalized, for example, through condensation reactions.

G cluster_scaffold Core Scaffold cluster_reactions Diversification Reactions cluster_products Diverse Library Members Scaffold This compound Acylation N-Acylation (R-COCl, Base) Scaffold->Acylation Alkylation N-Alkylation (R-CHO, [H]) Scaffold->Alkylation Condensation α-Condensation (R-CHO, Base) Scaffold->Condensation Amide_Lib Amide Library Acylation->Amide_Lib Amine_Lib Tertiary Amine Library Alkylation->Amine_Lib Ylidene_Lib Ylidene Library Condensation->Ylidene_Lib

Caption: Diversification strategy for the this compound scaffold.

Experimental Protocols for Parallel Library Synthesis

The following protocols are designed for a 96-well microplate format, which is amenable to high-throughput parallel synthesis.[12] All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE).

General Workflow

The overall process involves scaffold preparation, parallel diversification reactions, purification, and final quality control.

G start Start: this compound Stock Solution dispense Dispense Scaffold into 96-Well Plate start->dispense add_reagents Add Building Block Library (e.g., Acyl Chlorides) & Reagents dispense->add_reagents react Reaction Incubation (Shaking, Temperature Control) add_reagents->react purify Parallel Purification (e.g., Solid-Phase Extraction) react->purify analyze Quality Control (LC-MS on select wells) purify->analyze plate Final Library Plate (DMSO, Normalized Concentration) analyze->plate end Ready for HTS plate->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methylpiperidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable lactam intermediate. We will move beyond simple protocols to explore the causality behind experimental choices, address common troubleshooting scenarios, and offer solutions grounded in established chemical principles.

The primary route to this compound involves a two-stage process: the oximation of 4-methylcyclohexanone followed by the Beckmann rearrangement of the resulting oxime. This guide is structured to address potential issues in both critical stages of the synthesis.

Overall Synthesis Workflow

The conversion of 4-methylcyclohexanone to this compound is a sequential process. The initial step involves the formation of an oxime intermediate, which is then subjected to an acid-catalyzed rearrangement to yield the target δ-lactam.

G cluster_0 Stage 1: Oximation cluster_1 Stage 2: Beckmann Rearrangement cluster_2 Purification A 4-Methylcyclohexanone C 4-Methylcyclohexanone Oxime A->C Base (e.g., NaOAc) Solvent (e.g., Ethanol) B Hydroxylamine (NH2OH·HCl) B->C D This compound (δ-Lactam) C->D Acid Catalyst (e.g., H2SO4, PPA, TsCl) E Crude Product D->E Workup F Pure this compound E->F Recrystallization or Chromatography

Caption: Overall workflow for the synthesis of this compound.

Part 1: Troubleshooting the Synthesis of 4-Methylcyclohexanone Oxime

The formation of a high-quality oxime precursor is critical for a successful rearrangement. Low yields or impurities at this stage will invariably lead to problems in the subsequent step.

Frequently Asked Questions (FAQs) - Oximation

Q1: My yield of 4-methylcyclohexanone oxime is significantly lower than expected. What are the common causes?

A1: Low yields in oximation reactions typically stem from three primary factors:

  • Incomplete Reaction: The condensation of a ketone with hydroxylamine is a reversible equilibrium reaction. Ensure you are using a slight excess of hydroxylamine hydrochloride and a sufficient amount of base to drive the reaction to completion. Reaction times may need to be extended, and gentle heating can facilitate the process.[1]

  • Incorrect pH: The reaction requires a weakly acidic to neutral pH. A base, such as sodium acetate or sodium hydroxide, is added to neutralize the HCl released from hydroxylamine hydrochloride.[1] If the medium is too acidic, the nitrogen of hydroxylamine will be protonated, reducing its nucleophilicity. If it's too basic, the hydroxylamine may decompose.

  • Suboptimal Workup: The oxime product is often crystalline. Ensure the reaction mixture is cooled sufficiently to maximize precipitation. When extracting, be aware of the oxime's solubility characteristics in your chosen organic and aqueous phases.

Q2: How can I confirm the successful formation and purity of my oxime before proceeding to the Beckmann rearrangement?

A2: It is crucial to characterize the intermediate oxime.

  • Melting Point: 4-Methylcyclohexanone oxime has a reported melting point. A sharp melting point close to the literature value is a good indicator of purity.

  • Spectroscopy:

    • IR Spectroscopy: Look for the disappearance of the strong C=O stretch from the starting ketone (around 1715 cm⁻¹) and the appearance of a C=N stretch (around 1650 cm⁻¹) and a broad O-H stretch (around 3300 cm⁻¹).

    • ¹H NMR: The protons on the carbons adjacent to the C=N group will show characteristic shifts. The presence of the methyl group singlet or doublet will also be apparent.

    • ¹³C NMR: The most telling signal is the disappearance of the ketone carbonyl carbon (around 210 ppm) and the appearance of the oxime C=N carbon (around 160 ppm).[2]

Q3: Can E/Z isomers of the oxime form, and does this matter for the next step?

A3: Yes, ketoximes can exist as E/Z (or syn/anti) isomers due to the C=N double bond.[1] For the Beckmann rearrangement, this is critically important. The rearrangement is stereospecific: the group anti-periplanar (trans) to the hydroxyl group is the one that migrates.[3][4] For a symmetrical ketone like cyclohexanone, this is irrelevant, but for substituted cyclic ketones, the formation of a specific isomer can be crucial if a specific regioisomer of the lactam is desired. In the case of 4-methylcyclohexanone oxime, since the migrating groups (the two alkyl chains of the ring) are electronically similar, a mixture of lactam regioisomers is not the primary concern. However, ensuring complete oximation is paramount.

Part 2: Optimizing the Beckmann Rearrangement

This acid-catalyzed rearrangement is the core of the synthesis and the step most prone to yield loss and side reactions.[3] Careful selection of the catalyst and reaction conditions is essential for success.

Mechanism of the Beckmann Rearrangement

The reaction proceeds by activation of the oxime's hydroxyl group, making it a good leaving group. This is followed by a concerted 1,2-shift of the group anti to the leaving group, forming a highly reactive nitrilium ion. This intermediate is then attacked by water, and subsequent tautomerization yields the final amide (or lactam).[5][6]

G cluster_0 Beckmann Rearrangement Mechanism Oxime 4-Methylcyclohexanone Oxime Protonated_Oxime Protonated Oxime Oxime->Protonated_Oxime H+ Nitrilium_Ion Nitrilium Ion Intermediate Protonated_Oxime->Nitrilium_Ion [1,2]-shift -H2O Iminol_Intermediate Iminol Intermediate Nitrilium_Ion->Iminol_Intermediate +H2O Lactam This compound (Product) Iminol_Intermediate->Lactam Tautomerization G Start Protonated Oxime Rearrangement Beckmann Rearrangement (Desired Pathway) Start->Rearrangement Concerted Migration Fragmentation Beckmann Fragmentation (Side Reaction) Start->Fragmentation C-C Bond Cleavage Lactam Product: This compound Rearrangement->Lactam Nitrile Side Product: Alkene Nitrile Fragmentation->Nitrile

References

Technical Support Center: Optimizing Catalytic Hydrogenation of Pyridinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic hydrogenation of pyridinones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial transformation. The piperidine moiety, the saturated counterpart of the pyridinone ring, is a cornerstone in a vast array of pharmaceuticals, making the optimization of this reaction paramount.[1][2][3]

This guide moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your reaction conditions. We will explore the causality behind experimental choices, ensuring that every step is part of a self-validating and robust system.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered challenges in the catalytic hydrogenation of pyridinones, offering a structured, question-and-answer approach to problem-solving.

Issue 1: Incomplete or Stalled Reaction

Question: My pyridinone hydrogenation is not proceeding to completion, or has stalled altogether. What are the likely causes and how can I resolve this?

Answer: An incomplete or stalled reaction is one of the most common hurdles. The root cause often lies in catalyst deactivation or suboptimal reaction parameters. Let's break down the troubleshooting process.

Initial Checks & Quick Fixes:

  • Hydrogen Supply: Ensure a continuous and sufficient supply of hydrogen. For balloon hydrogenations, you may need to replace the balloon with a fresh one during the reaction.[4] For reactions in a high-pressure reactor, verify that there are no leaks and that the pressure is maintained.[5]

  • Agitation: Proper mixing is crucial for ensuring good contact between the substrate, catalyst, and hydrogen. Increase the stirring rate to improve mass transfer.

Systematic Troubleshooting Workflow:

The following diagram outlines a systematic approach to diagnosing and resolving incomplete reactions.

G cluster_0 Troubleshooting Incomplete Hydrogenation start Incomplete Reaction Observed catalyst_check Is the catalyst active and appropriate? start->catalyst_check conditions_check Are the reaction conditions optimal? catalyst_check->conditions_check No catalyst_solution Select a more active catalyst (e.g., Rh, Ru). Increase catalyst loading. Use a fresh batch of catalyst. catalyst_check->catalyst_solution Yes poisoning_check Is catalyst poisoning suspected? conditions_check->poisoning_check No conditions_solution Increase H2 pressure and/or temperature. Optimize solvent choice. conditions_check->conditions_solution Yes substrate_issue Could the substrate be the issue? poisoning_check->substrate_issue No poisoning_solution Use purified reagents and solvents. Add an acid to protonate the pyridine nitrogen. poisoning_check->poisoning_solution Yes substrate_solution Consider derivatization of the pyridinone. Check for impurities in the starting material. substrate_issue->substrate_solution Yes end Reaction Completion substrate_issue->end No catalyst_solution->end conditions_solution->end poisoning_solution->end substrate_solution->end

Caption: Troubleshooting workflow for incomplete pyridinone hydrogenation.

In-Depth Analysis of Potential Causes:

  • Catalyst Deactivation: The nitrogen atom in both the pyridinone starting material and the piperidine product can act as a Lewis base and bind to the metal center of the catalyst, leading to poisoning.[2]

    • Solution: The most common strategy to mitigate this is the addition of an acid (e.g., acetic acid, HCl).[6][7] The acid protonates the nitrogen, forming a pyridinium salt which is less likely to coordinate to the catalyst.[6][7]

  • Suboptimal Catalyst Choice: Not all catalysts are created equal for pyridinone hydrogenation.

    • Solution: For challenging substrates, consider switching to a more active catalyst. Rhodium and Ruthenium-based catalysts often exhibit higher activity for the hydrogenation of N-heterocycles compared to Palladium or Platinum.[1][8] For instance, Rhodium(III) oxide (Rh₂O₃) has shown high efficacy under mild conditions.[2][9]

  • Insufficiently Forcing Conditions: The aromaticity of the pyridinone ring makes it inherently stable and can require significant energy to overcome.

    • Solution: Increasing the hydrogen pressure and/or reaction temperature can significantly enhance the reaction rate.[10][11] However, be mindful that harsh conditions can lead to side reactions.

Issue 2: Poor Chemoselectivity and Unwanted Side Reactions

Question: My reaction is producing a mixture of products. How can I improve the selectivity for my desired piperidinone?

Answer: Achieving high chemoselectivity is critical, especially when dealing with highly functionalized molecules. The key is to tailor the reaction conditions to favor the desired transformation.

Common Side Reactions and Mitigation Strategies:

Side ReactionCauseMitigation Strategy
Dehalogenation Hydrogenolysis of C-X bonds (X = Cl, Br, I)Use a less hydrogenolytically active catalyst (e.g., PtO₂ instead of Pd/C). Run the reaction at lower temperatures and pressures.[10]
Reduction of other functional groups (e.g., esters, nitriles) Overly harsh reaction conditions or a non-selective catalyst.Choose a catalyst with higher chemoselectivity (e.g., some Iridium complexes are known to preserve sensitive functional groups).[12] Optimize conditions to be as mild as possible (lower temperature and pressure).
Partial Hydrogenation Insufficient reaction time, catalyst deactivation, or suboptimal conditions.Increase reaction time, use a more active catalyst, or increase hydrogen pressure.[10] For some substrates, partial hydrogenation can be favored by carefully controlling conditions.[10]

Case Study: Selective Reduction of a Nitro Group in the Presence of a Pyridine Ring

A common challenge is the selective reduction of a nitro group without hydrogenating the pyridine ring.

  • Recommended Approach: Palladium on carbon (Pd/C) is often the catalyst of choice for this transformation.[6] To prevent hydrogenation of the pyridine ring, you can paradoxically add a small amount of pyridine to the reaction mixture. This acts as a catalyst poison, selectively inhibiting the hydrogenation of the more resilient pyridine ring while allowing the more facile reduction of the nitro group to proceed.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for my specific pyridinone hydrogenation?

A1: The "best" catalyst is highly substrate-dependent. Here is a general guide:

CatalystTypical Applications & Characteristics
Palladium on Carbon (Pd/C) A workhorse catalyst, often used for selective hydrogenations. Can be effective, but may require acidic additives to prevent poisoning.[6][13]
Platinum(IV) Oxide (PtO₂, Adams' catalyst) A powerful catalyst, often used in acidic media like glacial acetic acid.[3][9][12] It can be more effective than Pd/C for some substrates and is less prone to causing dehalogenation.[10]
Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) Generally exhibit high activity for N-heterocycle hydrogenation under mild conditions.[1][2][9] Often a good choice for challenging substrates.
Ruthenium-based catalysts (e.g., Ru/C) Also highly active for aromatic ring hydrogenation.[1]
Raney Nickel A cost-effective and highly active catalyst, but can be less selective and requires careful handling due to its pyrophoric nature.[9][14]

Q2: How do I choose the right solvent?

A2: Solvent choice can significantly impact reaction rate and selectivity.

  • Protic Solvents (e.g., Ethanol, Methanol, Acetic Acid): These are the most commonly used solvents. Acetic acid is particularly effective as it also serves to protonate the pyridine nitrogen, activating the ring towards reduction and preventing catalyst poisoning.[7][15]

  • Aprotic Solvents (e.g., THF, Dioxane): Can be used, but may result in slower reaction rates.

  • Water: Can be a good solvent, especially for substrates with polar functional groups.[16]

Q3: What are the key safety precautions for catalytic hydrogenation?

A3: Catalytic hydrogenation involves significant hazards that must be managed.

  • Hydrogen Gas: Highly flammable with a wide explosive range.[4][17] Always work in a well-ventilated fume hood and ensure there are no ignition sources nearby.[16][18]

  • Pyrophoric Catalysts: Many hydrogenation catalysts (especially Raney Nickel and dry Pd/C) are pyrophoric and can ignite upon contact with air, especially when solvents are present.[16][19] Always handle catalysts under an inert atmosphere (e.g., nitrogen or argon) and never allow the catalyst to dry out during filtration.[4][12][19]

  • Pressure: Reactions conducted under pressure should be performed in appropriately rated equipment (e.g., a Parr shaker or autoclave) and behind a blast shield.[5][19]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation using PtO₂ in Acetic Acid

This protocol is a robust starting point for the hydrogenation of many pyridinone substrates.[3][12]

  • Reactor Setup: In a high-pressure reactor vessel, add the substituted pyridinone (1.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (10-20 mL per gram of substrate).[12]

  • Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, Adams' catalyst, 2-5 mol%).[12][14]

  • Inerting: Securely seal the reactor and connect it to a hydrogenation apparatus. Purge the reactor with an inert gas (e.g., nitrogen) 3-5 times to remove all oxygen.[5][12]

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-70 bar).[12] Begin vigorous stirring and maintain the reaction at the desired temperature (room temperature is often a good starting point).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC, LC-MS, or NMR after safely depressurizing and purging the system.[4]

  • Work-up: Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen. Purge the reactor with inert gas.[5]

  • Catalyst Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely.[12] Quench the filter cake with water immediately after filtration.[19]

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting piperidinone derivative as needed.

Protocol 2: Safety Workflow for Handling Pyrophoric Catalysts

G cluster_1 Safe Handling of Pyrophoric Catalysts start Prepare for Catalyst Handling weigh Weigh catalyst under inert atmosphere or as a slurry. start->weigh add_to_flask Add catalyst to flask under a positive pressure of inert gas. weigh->add_to_flask add_solvent Immediately add solvent to cover the catalyst. add_to_flask->add_solvent filtration Filter through Celite®. Keep the filter cake wet at all times. add_solvent->filtration quench Quench the filter cake with water. filtration->quench dispose Dispose of quenched catalyst in a dedicated, labeled waste container. quench->dispose end Safe Disposal dispose->end

Caption: Workflow for the safe handling of pyrophoric hydrogenation catalysts.

References

Technical Support Center: Chromatographic Purification of 4-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 4-Methylpiperidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with isolating this polar, chiral, cyclic amide. Here, we provide troubleshooting advice, in-depth FAQs, and validated protocols to enhance the efficiency and success of your purification workflows.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the chromatographic purification of this compound in a direct question-and-answer format.

Question: My compound elutes immediately with the solvent front in my Reversed-Phase (RP-C18) column. How can I achieve retention?

Answer: This is a classic sign of a polar compound failing to interact with a non-polar stationary phase.[1] this compound is a highly polar molecule and lacks the hydrophobicity required for significant retention on traditional C18 columns.[2] The compound spends most of its time in the polar mobile phase and is washed out of the column without being separated from other polar impurities.

Root Cause: Insufficient hydrophobic interaction between the polar analyte and the non-polar C18 stationary phase.

Solutions:

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): This is the most effective solution. HILIC uses a polar stationary phase (e.g., bare silica, amide, diol) with a high-organic, low-aqueous mobile phase.[3][4] This unique combination allows for the retention and separation of very polar compounds like this compound through a partitioning mechanism involving a water layer on the stationary phase surface.[1][5]

  • Consider Normal-Phase (NP) Chromatography: While viable, NP chromatography can be problematic. The polar nature of this compound might lead to excessively strong binding to the silica stationary phase, causing peak tailing or irreversible adsorption.[1][6]

Question: I'm using a normal-phase silica gel column, but my product shows severe peak tailing and I have low recovery. What's happening?

Answer: This issue stems from strong, non-ideal interactions between the basic nitrogen atom in the this compound lactam ring and acidic silanol groups (Si-OH) on the surface of the silica gel.[6] This causes a portion of the molecules to "stick" to the column, leading to broad, tailing peaks and incomplete elution.

Root Cause: Strong secondary ionic interactions between the basic analyte and acidic stationary phase.

Solutions:

  • Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups. A common choice is 0.1-1% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., dichloromethane/methanol).[7]

  • Switch to a Less Acidic or Deactivated Stationary Phase: Consider using neutral alumina as the stationary phase or a bonded phase like a diol or amino column, which have different surface properties than bare silica.[6][8]

  • Adopt HILIC Mode: As mentioned previously, HILIC provides an excellent alternative. HILIC stationary phases like amide or zwitterionic phases are specifically designed for polar compounds and often yield better peak shapes.[3]

Question: My product appears pure by TLC, but after column chromatography, I see new spots, and my yield is much lower than expected. Could the compound be degrading?

Answer: Yes, degradation is a possibility. The amide bond within the lactam ring of this compound can be susceptible to hydrolysis, particularly under harsh pH conditions (strongly acidic or basic) or at elevated temperatures.[9][10]

Root Cause: Chemical instability of the analyte under the chromatographic conditions.

Solutions:

  • Maintain Neutral pH: Avoid using strong acid modifiers like trifluoroacetic acid (TFA) unless necessary. If a modifier is needed in normal phase, use a volatile base like triethylamine.[6] For HILIC or RP, buffered mobile phases (e.g., ammonium formate or ammonium acetate) can help maintain a stable, near-neutral pH.

  • Avoid Excessive Heat: If you are dry-loading a sample, ensure the solvent is removed under reduced pressure without excessive heating.

  • Limit Contact Time: Develop a method that allows for reasonably fast elution to minimize the time the compound spends on the potentially reactive stationary phase. Flash chromatography is generally preferred over traditional gravity chromatography for this reason.[11]

Question: I've successfully purified the compound, but I need to separate the R- and S-enantiomers. My current HILIC method shows only one peak. What should I do?

Answer: Standard chromatographic modes like HILIC, RP, and NP do not separate enantiomers because they interact identically with an achiral stationary phase. To resolve a racemic mixture of this compound, you must introduce a chiral element into your chromatographic system.[12][13]

Root Cause: Lack of a chiral selector in the chromatographic system to facilitate differential interaction with the enantiomers.

Solutions:

  • Use a Chiral Stationary Phase (CSP): This is the most common and effective approach. Columns with CSPs based on derivatized cyclodextrins or cellulose are often successful for separating lactam enantiomers.[14][15] You will need to screen different types of chiral columns and mobile phases (reversed-phase, polar organic, or normal-phase) to find the optimal conditions.[14]

  • Indirect Chiral Separation: This involves derivatizing your racemic mixture with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (like silica or C18).[12] This method requires additional reaction and purification steps.

Troubleshooting Workflow Diagram

G start Purification Issue Observed q1 Compound in Void Volume (No Retention)? start->q1 q2 Severe Peak Tailing / Low Recovery? q1->q2 No sol1 Problem: Using RP-C18 for polar analyte. Solution: Switch to HILIC mode. q1->sol1 Yes q3 Poor Resolution from Impurities? q2->q3 No sol2 Problem: Strong interaction with acidic silica. Solution 1: Add basic modifier (e.g., NH4OH). Solution 2: Switch to Diol or Amide phase. q2->sol2 Yes q4 Need to Separate Enantiomers? q3->q4 No sol3 Problem: Gradient too steep or wrong selectivity. Solution 1: Use a shallower gradient. Solution 2: Screen alternative solvent systems (e.g., ACN/H2O vs. MeOH/DCM). q3->sol3 Yes sol4 Problem: Achiral chromatography cannot resolve enantiomers. Solution: Use a Chiral Stationary Phase (CSP). q4->sol4 Yes

Caption: Troubleshooting flowchart for this compound purification.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: Which chromatographic mode—Normal-Phase, Reversed-Phase, or HILIC—is definitively best for this compound?

Answer: For this compound, HILIC is the most suitable and recommended chromatographic mode . Here’s a comparative explanation:

  • Reversed-Phase (RP): Fundamentally unsuitable. As a highly polar molecule, it will have minimal to no retention on non-polar stationary phases like C18, leading to elution in the void volume and no separation from other polar species.[1][11]

  • Normal-Phase (NP): Potentially viable but problematic. The polar lactam can interact very strongly with the polar silica gel stationary phase.[6] While this ensures retention, it often leads to broad, tailing peaks and potential for irreversible adsorption, especially if the silica is acidic.[1] Significant method development with mobile phase modifiers is often required to achieve acceptable chromatography.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This mode is specifically designed for separating polar compounds.[3][4] It provides good retention, often with superior peak shape and efficiency compared to normal-phase. The retention mechanism, based on partitioning into a water layer adsorbed to the polar stationary phase, is gentle and highly effective for molecules like this compound.[5]

Chromatography Mode Stationary Phase Mobile Phase Suitability for this compound
Reversed-Phase (RP) Non-polar (e.g., C18)Polar (High % Aqueous)Poor: No retention, compound elutes in void volume.[1]
Normal-Phase (NP) Polar (e.g., Silica)Non-polar (e.g., Hexane/EtOAc)Fair: Strong retention but high risk of peak tailing and low recovery.[6]
HILIC Polar (e.g., Silica, Amide, Diol)Polar (High % Organic)Excellent: Good retention, good peak shape, and ideal for polar analytes.[3]

FAQ 2: For HILIC purification, how do I select the best stationary phase and mobile phase?

Answer: The choice of stationary and mobile phase in HILIC is critical for achieving optimal selectivity.

Stationary Phase Selection:

  • Bare Silica: Can be used for HILIC and is a cost-effective starting point. However, its acidic silanol groups can still cause some peak tailing for basic compounds.[3]

  • Amide Phases: These are an excellent choice. The amide functional groups are neutral and highly polar, providing strong retention for polar compounds with often improved peak shape compared to silica.

  • Diol Phases: Less retentive than silica or amide phases but can offer unique selectivity. They are a good option if your compound is too strongly retained on other HILIC phases.[8]

  • Zwitterionic Phases: These phases contain both positive and negative charges, offering unique electrostatic interactions in addition to hydrophilic partitioning. They can provide excellent selectivity for a wide range of polar compounds.[3]

Mobile Phase Selection:

  • Solvents: The mobile phase is typically a mixture of a polar aprotic solvent and water (or a buffer). Acetonitrile (ACN) is the most common organic solvent. The aqueous component is the strong, eluting solvent.[4]

  • Buffers: Adding a buffer (e.g., 10-20 mM ammonium acetate or ammonium formate) is highly recommended. Buffers help to maintain a constant pH, which suppresses the ionization of silanol groups on the stationary phase and ensures reproducible retention times and improved peak shapes. A typical HILIC gradient starts with a high percentage of organic solvent (e.g., 95% ACN) and gradually increases the percentage of the aqueous buffer to elute the compounds.[4]

FAQ 3: What are the key considerations when scaling up the purification from a lab-scale (mg) to a pilot-scale (g or kg) process?

Answer: Scaling up chromatography is not always linear and requires careful planning.[16][17]

  • Maintain Linear Velocity: The most critical parameter is to keep the linear velocity of the mobile phase constant between the small and large columns. This ensures that the resolution achieved at the small scale is maintained.

  • Column Loading: Do not overload the column. The maximum sample load is typically 1-5% of the silica weight for HILIC, but this must be determined experimentally. Overloading leads to poor resolution and peak fronting.[18]

  • Solvent Consumption: Scale-up requires significantly larger volumes of solvent. Ensure you have a plan for solvent procurement, handling, and waste disposal.

  • Heat of Solution: When dissolving large quantities of crude material, be aware of potential exothermic or endothermic effects that are not noticeable at a small scale.

  • Method Robustness: Ensure your analytical method is robust. Small variations in mobile phase composition or temperature at a large scale can have a more significant impact on the separation.[17]

Section 3: Recommended Experimental Protocol

This section provides a step-by-step protocol for the flash purification of this compound using HILIC.

HILIC Method Development and Purification Workflow

G step1 Step 1: TLC Method Scouting step2 Step 2: Sample Preparation (Dry Loading) step1->step2 sub1 Goal: Find solvent system giving Rf ~0.15-0.35. Use ACN/H2O + 10mM NH4OAc on a silica TLC plate. step1->sub1 step3 Step 3: Column Equilibration step2->step3 sub2 Dissolve crude in minimal MeOH. Adsorb onto silica gel or Celite. Evaporate to a fine, dry powder. step2->sub2 step4 Step 4: Flash Chromatography Run step3->step4 sub3 Equilibrate column with at least 5-7 column volumes of the initial mobile phase (e.g., 95:5 ACN/H2O). step3->sub3 step5 Step 5: Fraction Analysis step4->step5 sub4 Load dry sample onto equilibrated column. Run optimized gradient (e.g., 95:5 to 80:20 ACN/H2O). Collect fractions based on UV detection. step4->sub4 step6 Step 6: Product Isolation step5->step6 sub5 Spot collected fractions on TLC plate. Develop with scouting solvent system. Visualize with appropriate stain (e.g., permanganate). step5->sub5 sub6 Combine pure fractions. Remove solvent under reduced pressure (rotary evaporation). step6->sub6

Caption: Workflow for HILIC purification of this compound.

Step-by-Step Methodology
  • Materials & Reagents:

    • Crude this compound

    • Silica gel flash column (or pre-packed HILIC column, e.g., Amide or Diol)

    • Solvents: Acetonitrile (HPLC grade), Deionized Water, Methanol (HPLC grade)

    • Buffer Salt: Ammonium Acetate (NH₄OAc)

    • TLC plates (silica gel 60 F₂₅₄)

    • Stain: Potassium permanganate (KMnO₄) solution

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile

    • Solvent B: 98:2 Water/Acetonitrile with 10 mM Ammonium Acetate. (To prepare 1L: dissolve 0.77g NH₄OAc in 980 mL of water, then add 20 mL of ACN).

  • TLC Method Development:

    • Prepare several developing chambers with different ratios of Solvent A and Solvent B (e.g., 95:5, 90:10, 85:15 ACN/Water).

    • Dissolve a small amount of crude material in methanol and spot it on TLC plates.

    • Develop the plates and visualize under UV light and/or with KMnO₄ stain.

    • The ideal solvent system should provide an Rf value for the product between 0.15 and 0.35 and show good separation from impurities.[18]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude material (e.g., 1 g) in a minimal amount of methanol.

    • Add 2-3 times the sample weight of silica gel (or Celite®) to the solution.

    • Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. This prevents dissolution issues with the high-organic mobile phase.[18]

  • Flash Chromatography Execution:

    • Select a column size appropriate for your sample amount (e.g., a 40 g silica column for a 1 g sample load).

    • Equilibrate the column with at least 5 column volumes of the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).

    • Load the dry sample onto the top of the column.

    • Begin the run with the following example gradient:

Time (min) Column Volumes (CV) % Solvent A (ACN) % Solvent B (H₂O + Buffer)
0.00955
2.02955
12.0128020
14.0148020
15.015955
  • Fraction Collection and Analysis:

    • Collect fractions throughout the run based on the UV chromatogram.

    • Analyze the collected fractions by TLC using the solvent system determined in Step 3.

    • Combine all fractions containing the pure product.

  • Product Isolation:

    • Remove the solvents from the combined pure fractions using a rotary evaporator. Note that removing water from acetonitrile may require higher vacuum or a freeze-dryer for complete removal.

    • Dry the resulting solid/oil under high vacuum to obtain the purified this compound.

References

Technical Support Center: Preventing Catalyst Deactivation in Heterocycle Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalytic hydrogenation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of hydrogenating heterocyclic compounds. Catalyst deactivation is a significant hurdle in synthesis, leading to decreased efficiency, inconsistent results, and increased costs. This resource provides in-depth troubleshooting guides and frequently asked questions to address and mitigate these challenges effectively.

I. Understanding the Root Causes of Catalyst Deactivation

Catalyst deactivation in the hydrogenation of heterocycles is not a single issue but a multifaceted problem. The primary mechanisms can be broadly categorized as poisoning, coking (fouling), and sintering. Understanding these phenomena is the first step toward prevention and resolution.

  • Poisoning: This occurs when impurities or even the reactants/products themselves strongly chemisorb onto the catalyst's active sites, rendering them inaccessible.[1][2][3] This is arguably the most common and rapid form of deactivation encountered in heterocycle chemistry.

  • Coking/Fouling: This involves the physical deposition of carbonaceous materials (coke) on the catalyst surface, blocking pores and active sites.[4][5] These deposits typically form from the polymerization or decomposition of hydrocarbon reactants or intermediates at elevated temperatures.[4][5][6]

  • Sintering: Also known as thermal degradation, this process involves the agglomeration of small metal catalyst particles into larger ones at high temperatures.[7][8] This leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.[7][9]

Diagram: Major Catalyst Deactivation Pathways

cluster_poisoning Common Poisons cluster_coking Coke Precursors cluster_sintering Driving Forces Deactivation Catalyst Deactivation Poisoning Poisoning (Chemical Adsorption) Deactivation->Poisoning Chemical Coking Coking / Fouling (Physical Blockage) Deactivation->Coking Physical Sintering Sintering (Thermal Degradation) Deactivation->Sintering Thermal Sulfur Sulfur Compounds (e.g., thiophenes, H₂S) Nitrogen Nitrogen Heterocycles (e.g., pyridine, quinoline) Halides Halides Metals Heavy Metals (e.g., Pb, Hg) Polymerization Reactant/Product Polymerization Decomposition Solvent/Substrate Decomposition HighTemp High Reaction Temperature PoorSupport Poor Catalyst Support Stability

Caption: Key mechanisms leading to the deactivation of hydrogenation catalysts.

II. Troubleshooting Guide: A Q&A Approach

This section addresses common issues encountered during the hydrogenation of heterocycles, providing causal explanations and actionable solutions.

Q1: My reaction is incredibly slow, or it has stopped completely before reaching full conversion. What's happening?

A1: An abrupt halt or an unusually slow reaction rate is a classic symptom of catalyst poisoning . The active sites on your catalyst (e.g., Palladium, Platinum, Rhodium) are likely being blocked by a chemical species.

Causality: Heterocycles themselves, particularly nitrogen-containing ones like pyridines and quinolines, can act as inhibitors by coordinating to the metal center through their lone pair of electrons.[1][10] However, the most potent poisons are often impurities present in the substrate, solvent, or even leached from equipment.[11]

Troubleshooting Workflow:

  • Identify the Poison Source:

    • Substrate: Does your starting material contain sulfur (e.g., from a thiophene-based precursor)? Are there residual halides from a previous step? Even low ppm levels of these can be detrimental.[12][13][14]

    • Solvent: Ensure you are using high-purity, anhydrous solvents. Water can sometimes act as a temporary poison, and alcohols can decompose at high temperatures on metal surfaces to form adsorbed CO, a potent poison.[11][15]

    • Reagents & Glassware: Ensure all glassware is meticulously cleaned. Avoid using rubber stoppers, as the sulfur used in vulcanization can leach out and poison the catalyst.[10]

  • Implement Purification Protocols:

    • Substrate Purification: Consider recrystallization, chromatography, or an activated carbon wash of your starting material to remove trace impurities.

    • Solvent Purity: Use freshly opened bottles of high-purity solvents or purify them using standard laboratory procedures.[16]

  • Adjust Reaction Conditions:

    • For nitrogen-containing heterocycles that act as inhibitors, adding a stoichiometric amount of a non-interfering acid (like acetic acid) can protonate the nitrogen, preventing it from binding to the catalyst.[10]

Q2: My catalyst worked well for the first run, but its activity significantly dropped upon reuse. Why?

A2: This scenario points towards coking/fouling or irreversible poisoning . While some poisoning is reversible, repeated exposure or the formation of carbonaceous deposits can lead to a permanent decline in performance.

Causality: During the reaction, especially at higher temperatures, reactants or solvent molecules can undergo polymerization or decomposition on the catalyst surface, forming a layer of "coke."[4][6][17] This physically blocks the active sites.[5] The issue is compounded if the feed contains high molecular weight aromatics or olefins, which are known coke precursors.[4]

Troubleshooting Workflow:

Start Catalyst Activity Drops on Reuse Check Primary Cause? Start->Check Poisoning Irreversible Poisoning Check->Poisoning Chemical Coking Coking / Fouling Check->Coking Physical Sol_Poison Action: Re-evaluate & Purify Substrate/Solvent Poisoning->Sol_Poison Sol_Coke Action: Optimize Conditions (Temp, Pressure, Solvent) Coking->Sol_Coke Regen Action: Attempt Catalyst Regeneration Protocol Sol_Poison->Regen Sol_Coke->Regen

Caption: Decision workflow for troubleshooting catalyst reuse issues.

  • Optimize Reaction Conditions:

    • Temperature: Lower the reaction temperature if possible. High temperatures accelerate coking.[4]

    • Hydrogen Pressure: Increasing hydrogen partial pressure can help minimize the formation of hydrogen-deficient coke precursors.[5]

    • Solvent: Choose a solvent that is stable under the reaction conditions and effectively dissolves reactants and products to prevent their deposition on the catalyst.

  • Consider Catalyst Regeneration: For deactivation caused by coking, a controlled regeneration process can often restore activity. This typically involves carefully burning off the carbon deposits in a dilute stream of air or oxygen.[18]

Q3: The reaction is working, but I'm losing selectivity and getting unwanted byproducts. What is the cause?

A3: A loss of selectivity is often linked to changes in the catalyst's surface morphology, which can be caused by sintering or partial poisoning that alters the nature of the active sites.

Causality: At elevated temperatures, metal nanoparticles on the catalyst support can migrate and coalesce into larger particles.[7][19] This not only reduces the active surface area but can also change the geometric and electronic properties of the catalytic sites, leading to different reaction pathways and a loss of selectivity.[3]

Troubleshooting Steps:

  • Evaluate Thermal Stability: Are you operating at or near the thermal limit of your catalyst system? Consult the manufacturer's specifications. Sintering is highly temperature-dependent.[7]

  • Choose a Stable Support: The choice of catalyst support (e.g., carbon, alumina, silica) is critical. A support that interacts strongly with the metal nanoparticles can help anchor them and prevent migration, thus improving thermal stability.

  • Control Reaction Exotherms: Hydrogenation reactions are often highly exothermic. Poor heat transfer in the reactor can lead to localized "hot spots" where the temperature is much higher than the bulk measurement, accelerating sintering. Ensure vigorous stirring and consider using a reactor with better heat dissipation.[20]

III. Frequently Asked Questions (FAQs)

Q: What are the most common catalyst poisons I should screen for in my starting materials? A: The most notorious poisons for precious metal catalysts (Pd, Pt, Rh) are sulfur compounds (thiols, thiophenes), halides, and heavy metals (lead, mercury, arsenic).[21][22] Additionally, for heterocycle hydrogenation, be aware that nitrogen-containing compounds with unshielded basic nitrogens, such as pyridines and piperidines, can act as potent inhibitors.[10]

Poison ClassCommon SourcesTypical Catalyst Affected
Sulfur Compounds Thiophenic impurities, reagents (e.g., H₂S), rubberPd, Pt, Ni, Rh[10][12][14]
Nitrogen Compounds Pyridines, quinolines, nitriles, some aminesPd, Ru, Rh[1][10]
Halogen Compounds Residual alkyl/aryl halides, acidic mediaPd, Pt[10]
Heavy Metals Contamination from previous steps, reagentsPd, Pt, Ni[23]
Carbon Monoxide (CO) Impurity in H₂ gas, alcohol solvent decompositionPd, Pt, Rh, Ni[15][21]

Q: Can I regenerate a deactivated catalyst? A: Yes, in many cases. The appropriate method depends on the deactivation mechanism.

  • For Coking: A controlled oxidation (calcination) in air can burn off carbon deposits.[24] This must be done carefully to avoid overheating and sintering the metal particles.[18]

  • For Some Poisons: A solvent wash may remove weakly adsorbed species.[25] For strongly chemisorbed poisons like sulfur, regeneration is much more difficult and may require harsh oxidative treatments that can alter the catalyst structure.[12]

Q: How can I proactively extend the life of my catalyst? A:

  • Feedstock Purification: The single most effective strategy is to remove poisons before they reach the catalyst.[26][27]

  • Optimize Conditions: Use the mildest temperature and pressure that afford a reasonable reaction rate to minimize coking and sintering.[28]

  • Use a Guard Bed: For continuous flow reactions, placing a small bed of a sacrificial (and cheaper) catalyst upstream can adsorb poisons before they reach the main catalyst bed.[29]

  • Proper Handling: Handle and store catalysts under an inert atmosphere to prevent slow oxidation or deactivation from atmospheric contaminants.[11]

IV. Experimental Protocols

Protocol 1: General Procedure for Substrate Purification via Activated Carbon

This protocol is effective for removing non-polar, colored, or high-molecular-weight impurities that can act as catalyst poisons or coke precursors.

  • Dissolution: Dissolve the heterocyclic substrate in a suitable organic solvent (e.g., ethyl acetate, toluene) at a concentration of 5-10% (w/v).

  • Addition of Carbon: Add 5-10 wt% of activated carbon relative to the mass of the substrate.

  • Stirring: Stir the slurry at room temperature for 1-2 hours. Gentle heating may be applied if solubility is an issue, but be cautious of potential side reactions.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Ensure the celite pad is thick enough to prevent fine carbon particles from passing through.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to yield the purified substrate.

  • Purity Check: Analyze the purified substrate by an appropriate method (e.g., GC-MS, HPLC, NMR) to confirm the removal of impurities before proceeding with the hydrogenation.

Protocol 2: Oxidative Regeneration of a Coked Pd/C Catalyst

Caution: This procedure involves high temperatures and can be hazardous. It should be performed in a well-ventilated furnace with appropriate safety precautions. The heat generated by the combustion of coke must be carefully controlled to prevent catalyst sintering.[18]

  • Catalyst Preparation: After the reaction, filter the catalyst and wash it thoroughly with a volatile solvent (e.g., methanol, THF) to remove any residual substrate and products. Dry the catalyst completely under vacuum.[30]

  • Inert Purge: Place the dried, coked catalyst in a tube furnace. Heat the catalyst to 150-200°C under a flow of inert gas (e.g., Nitrogen) for 1 hour to remove any remaining volatile residues.

  • Controlled Oxidation: While maintaining the temperature, slowly introduce a dilute stream of air (e.g., 1-5% O₂ in N₂). The temperature will rise due to the exothermic combustion of the coke. Monitor the temperature closely and adjust the oxygen concentration or flow rate to ensure the catalyst bed temperature does not exceed a set limit (typically 300-400°C for Pd/C, consult manufacturer data).

  • Hold and Cool: Maintain the oxidative atmosphere until the exotherm subsides, indicating that the coke has been burned off. This can take several hours.

  • Final Steps: Switch the gas flow back to pure nitrogen and cool the furnace to room temperature. The regenerated catalyst is now ready for the reduction step before reuse.

  • Reduction: Before use in a subsequent hydrogenation, the regenerated catalyst (now likely in an oxidized state, e.g., PdO/C) must be re-reduced. This is typically done in situ in the reaction vessel under a hydrogen atmosphere before adding the substrate.

V. References

  • Coke formation in metal‐catalysed hydrogenation/dehydrogenation... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - NIH. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • What is coke formation on catalysts and how is it minimized? - Patsnap Eureka. (2025, June 19). Retrieved January 6, 2026, from --INVALID-LINK--

  • Catalyst Regeneration - Industry News - AVANT. (2023, May 31). Retrieved January 6, 2026, from --INVALID-LINK--

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. (2022, December 1). Retrieved January 6, 2026, from --INVALID-LINK--

  • Deactivation and coke formation on palladium and platinum catalysts in vegetable oil hydrogenation. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • What Methods Are Available to Reactivate Deactivated Catalysts? - minstrong. (2025, December 22). Retrieved January 6, 2026, from --INVALID-LINK--

  • WO2014014466A1 - Regeneration of a hydrogenation catalyst - Google Patents. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Interaction of sulphur compounds with palladium - Transactions of the Faraday Society (RSC Publishing). (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Catalyst poisoning - Wikipedia. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Reducing Coke Formation on Hydrotreating Catalysts - --INVALID-LINK--. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Modulating the Formation of Coke to Improve the Production of Light Olefins from CO2 Hydrogenation over In2O3 and SSZ-13 Catalysts | Energy & Fuels - ACS Publications. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation | CCS Chemistry - Chinese Chemical Society. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • troubleshooting guide for the catalytic hydrogenation of nitroaromatics - Benchchem. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides - MDPI. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Catalyst poison | Toxicity, Inhibition, Effects - Britannica. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Production of Methanol by CO 2 Hydrogenation Using a Membrane Reactor - MDPI. (2026, January 4). Retrieved January 6, 2026, from --INVALID-LINK--

  • Fabrication of Porous Hydrogenation Catalysts by a Selective Laser Sintering 3D Printing Technique - PMC - NIH. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • CO hydrogenation on a nickel catalyst. I. Kinetics and modeling of a low temperature sintering process (Journal Article) | SciTech Connect - OSTI.gov. (1994, July 1). Retrieved January 6, 2026, from --INVALID-LINK--

  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1 - University of Illinois. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success - YouTube. (2025, September 30). Retrieved January 6, 2026, from --INVALID-LINK--

  • Sintering process and catalysis. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Reusing Sulfur-Poisoned Palladium Waste as a Highly Active, Nonradical Fenton-like Catalyst for Selective Degradation of Phenolic Pollutants | Environmental Science & Technology - ACS Publications. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Catalyst poisoning - Grokipedia. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone - YouTube. (2025, September 16). Retrieved January 6, 2026, from --INVALID-LINK--

  • Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1). (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions - International Research Journal. (2023, June 30). Retrieved January 6, 2026, from --INVALID-LINK--

  • Mitigating catalyst deactivation in selective hydrogenation by enhancing dispersion and utilizing reaction heat effect | Request PDF - ResearchGate. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

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  • Recent Advances in the Mitigation of the Catalyst Deactivation of CO 2 Hydrogenation to Light Olefins - MDPI. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

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References

Technical Support Center: Refinement of Work-up Procedures for Isolating 4-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful isolation and purification of 4-methylpiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up of this valuable synthetic intermediate. By understanding the causality behind experimental choices, you can refine your procedures to achieve higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: My crude reaction mixture is a complex emulsion after the initial quench. How can I effectively separate the organic and aqueous layers?

A1: Emulsion formation is a frequent issue, particularly when basic aqueous solutions are used to neutralize acidic reaction mixtures. This is often caused by the presence of fine particulate matter, unreacted starting materials, or amphiphilic byproducts.

  • Expert Insight: The primary goal is to break the emulsion by altering the properties of the liquid phases.

  • Troubleshooting Steps:

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion by reducing the solubility of organic components in the aqueous layer.

    • Filtration: If solid particulates are suspected, filter the entire mixture through a pad of Celite®. This removes the solid particles that can stabilize the emulsion.

    • Solvent Modification: Add a small amount of a different organic solvent with a lower polarity, such as toluene or diethyl ether, to change the overall solvent properties and encourage phase separation.

    • Centrifugation: If available, centrifuging the mixture can provide the necessary force to separate the layers.

Q2: I am observing a significant amount of a byproduct with a similar polarity to this compound. What is the likely identity of this impurity and how can I remove it?

A2: If you have employed a Dieckmann condensation of an amino diester to synthesize the piperidinone, a common byproduct is the corresponding uncyclized, hydrolyzed monoester-monoacid. In the case of a Mannich reaction, byproducts can arise from multiple additions of the aldehyde or self-condensation of the ketone.

  • Expert Insight: Understanding the reaction mechanism is key to predicting and addressing byproducts.

  • Troubleshooting Steps:

    • Acid-Base Extraction: An acid-base workup is highly effective for separating the basic this compound from acidic or neutral byproducts. Dissolve the crude mixture in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute acid (e.g., 1M HCl). Your product will move into the aqueous layer as a protonated salt. The layers can then be separated, and the aqueous layer is basified (e.g., with NaOH) to regenerate the neutral piperidinone, which can then be extracted back into an organic solvent. For more on this technique, see the Wikipedia entry on --INVALID-LINK--[1].

    • Chromatography: If the byproduct is neutral and has a similar polarity, column chromatography is the most effective purification method. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

Q3: My final product is a persistent oil, and I am struggling to induce crystallization. What strategies can I employ?

A3: The inability to crystallize can be due to residual solvent, impurities acting as a eutectic mixture, or the inherent properties of the compound.

  • Expert Insight: Successful crystallization requires achieving a state of supersaturation under controlled conditions.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all extraction solvents are thoroughly removed under high vacuum. Residual solvent can significantly hinder crystallization.

    • Solvent Screening: Experiment with different solvent systems for recrystallization. A good starting point for piperidones is a mixture of ethanol and ethyl acetate or benzene and petroleum ether[2]. The ideal solvent is one in which the compound is soluble when hot but sparingly soluble when cold.

    • Seeding: Introduce a seed crystal of pure this compound to the supersaturated solution to initiate crystal growth.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites.

    • Trituration: If the oil is viscous, try adding a non-polar solvent in which the compound is insoluble (e.g., hexanes) and vigorously stirring or sonicating. This can sometimes induce precipitation of a solid.

Troubleshooting Guides

Guide 1: Optimizing Acid-Base Extraction

This guide will walk you through troubleshooting an acid-base extraction for the purification of this compound.

Problem Potential Cause Recommended Solution
Low recovery of product after back-extraction Incomplete protonation of the piperidinone.Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the initial acid wash. Use a pH meter or pH paper to verify.
Incomplete deprotonation during basification.Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) before back-extraction. Add base portion-wise and check the pH.
Insufficient number of extractions.Perform at least three extractions with the organic solvent at each stage (acid wash and back-extraction) to ensure complete transfer of the compound.
Product contamination with starting materials Inefficient separation of acidic or neutral starting materials.If starting materials are acidic, ensure the initial basic wash (if performed) is thorough. For neutral starting materials, column chromatography after the acid-base extraction may be necessary.
Emulsion formation at the interface High concentration of dissolved salts or amphiphilic impurities.Add brine to the separatory funnel to increase the ionic strength of the aqueous phase. Alternatively, filter the mixture through Celite.
Guide 2: Refinining Crystallization Procedures

This guide provides solutions to common problems encountered during the crystallization of this compound.

Problem Potential Cause Recommended Solution
No crystal formation upon cooling Solution is not supersaturated.Evaporate some of the solvent to increase the concentration. Alternatively, slowly add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).
Lack of nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
"Oiling out" of the product The solution is too concentrated or cooled too quickly.Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Presence of impurities lowering the melting point.Purify the crude product further using another technique (e.g., column chromatography) before attempting crystallization.
Formation of very fine needles or powder Crystallization is occurring too rapidly.Use a solvent system in which the compound is slightly more soluble, or cool the solution more slowly. A slower crystallization process favors the growth of larger, more well-defined crystals.

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of dichloromethane).

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 50 mL). The this compound will move to the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer containing neutral and acidic impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add 5M NaOH until the pH is >12.

  • Back-Extraction: Extract the now basic aqueous layer with dichloromethane (3 x 50 mL). The deprotonated this compound will move back into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Recrystallization of this compound
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Workflow for Acid-Base Extraction

start Crude Reaction Mixture in Organic Solvent acid_wash Extract with 1M HCl start->acid_wash separate1 Separate Layers acid_wash->separate1 aqueous1 Aqueous Layer (Protonated Product) separate1->aqueous1 Aqueous Phase organic1 Organic Layer (Impurities) separate1->organic1 Organic Phase basify Add NaOH (pH > 12) aqueous1->basify back_extract Extract with Organic Solvent basify->back_extract separate2 Separate Layers back_extract->separate2 aqueous2 Aqueous Layer (Salts) separate2->aqueous2 Aqueous Phase organic2 Organic Layer (Pure Product) separate2->organic2 Organic Phase dry Dry and Concentrate organic2->dry end Pure this compound dry->end

Caption: Acid-Base Extraction Workflow.

Decision Tree for Crystallization Troubleshooting

start Attempt Crystallization no_crystals No Crystals Form start->no_crystals Outcome? oiling_out Product 'Oils Out' start->oiling_out Outcome? impure_crystals Crystals are Impure start->impure_crystals Outcome? success Pure Crystals Obtained start->success Outcome? concentrate Concentrate Solution no_crystals->concentrate Action seed Add Seed Crystal no_crystals->seed Action scratch Scratch Flask no_crystals->scratch Action re_dissolve Re-dissolve and Add More Solvent oiling_out->re_dissolve Action slow_cool Cool More Slowly oiling_out->slow_cool Action recrystallize Recrystallize impure_crystals->recrystallize Action concentrate->success seed->success scratch->success re_dissolve->success slow_cool->success recrystallize->success

Caption: Crystallization Troubleshooting Guide.

References

Minimizing racemization during the synthesis of chiral piperidinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Chiral Piperidinone Synthesis. The piperidine ring is a cornerstone of medicinal chemistry, found in numerous pharmaceuticals and natural products.[1] Maintaining stereochemical integrity during the synthesis of chiral piperidinones is paramount, as different enantiomers can have vastly different pharmacological activities. However, the α-carbon to the carbonyl group is notoriously susceptible to racemization, leading to loss of enantiomeric purity and compromising the final product's efficacy.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into the causes of racemization and offers practical, actionable solutions in a question-and-answer format. We will delve into the mechanisms, troubleshooting strategies, and analytical methods to help you preserve the stereochemistry of your valuable molecules.

Section 1: Understanding the Fundamentals of Racemization

This section addresses the core chemical principles that make chiral piperidinones susceptible to racemization.

Q1: What is racemization and why is it a problem for chiral piperidinones?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemic mixture).[2] This results in a loss of optical activity.[3][4] For piperidinones with a stereocenter at the α-position to the carbonyl group (the carbon atom adjacent to the C=O), this is a significant issue. The underlying cause is the acidity of the α-proton. Under either acidic or basic conditions, this proton can be removed to form a planar, achiral enol or enolate intermediate.[3][5] Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to the formation of both (R) and (S) enantiomers and eroding the desired stereochemical purity.

RacemizationMechanism cluster_start Chiral Starting Material cluster_intermediate Achiral Intermediate Start_R (R)-Piperidinone Enolate Planar Enolate (Achiral) Start_R->Enolate Base (B-) -HB Product_R (R)-Piperidinone Enolate->Product_R Protonation (HB) (Re-face attack) Product_S (S)-Piperidinone Enolate->Product_S Protonation (HB) (Si-face attack)

Caption: Mechanism of base-catalyzed racemization via a planar enolate.

Q2: Which factors increase the acidity of the α-proton and thus the risk of racemization?

A2: The acidity of the α-proton is the critical factor. Several structural and environmental factors can increase this acidity and the corresponding risk of racemization:

  • Electron-Withdrawing Groups: Any electron-withdrawing group attached to the α-carbon will stabilize the resulting enolate anion through induction, making the proton more acidic and easier to remove.[6]

  • N-Protecting Group: The nature of the protecting group on the piperidinone nitrogen can have a significant electronic effect. Electron-withdrawing protecting groups (e.g., acyl groups) can increase the acidity of the α-proton compared to electron-donating or neutral groups. Urethane-based protecting groups like Boc (tert-Butoxycarbonyl) and Cbz (Benzyloxycarbonyl) are generally preferred as they are known to suppress racemization compared to acyl groups.[7]

  • Ring Strain: While less common in six-membered rings compared to smaller rings, any conformational strain that is relieved upon formation of the sp²-hybridized planar enolate can increase the rate of deprotonation.[8]

Section 2: General Strategies for Minimizing Racemization

This section provides actionable strategies that can be applied across various synthetic methods to preserve stereochemical integrity.

Q3: How does the choice of base impact racemization?

A3: The choice of base is arguably the most critical factor in reactions involving the formation of an enolate from a chiral piperidinone. Both the strength (pKa) and the steric bulk of the base are important.

  • Strong, Non-nucleophilic Bases: For quantitative enolate formation, strong, sterically hindered bases are preferred. Lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LHMDS) are common choices. Their bulkiness minimizes nucleophilic attack on the carbonyl carbon, and their strength ensures rapid and complete deprotonation, reducing the time the chiral starting material is exposed to equilibrium conditions where racemization can occur.

  • Weaker, Hindered Bases: If only a catalytic amount of base is needed, or if the substrate is particularly sensitive, weaker, non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or 2,6-lutidine are often better choices than stronger, less hindered bases like triethylamine (TEA).[9] Stronger, unhindered bases can lead to higher concentrations of the enolate at equilibrium, increasing the opportunity for racemization.

BaseAbbreviationpKa (Conjugate Acid)Key CharacteristicsRacemization Risk
Lithium DiisopropylamideLDA~36Strong, bulky, non-nucleophilicLow (if used stoichiometrically at low temp)
Lithium HexamethyldisilazideLHMDS~26Strong, very bulky, non-nucleophilicLow (if used stoichiometrically at low temp)
DiisopropylethylamineDIPEA~11Weak, bulky, non-nucleophilicModerate (reaction dependent)
TriethylamineTEA~10.8Weak, less bulky, can be nucleophilicModerate to High
1,8-Diazabicycloundec-7-eneDBU~13.5Strong, non-nucleophilic organic baseHigh (often used to induce epimerization)[10]

Caption: Comparison of common bases and their general impact on racemization risk.

Q4: What is the role of temperature and reaction time?

A4: Temperature control is crucial for preventing racemization.[11]

  • Low Temperatures: Enolate formation and subsequent reactions should almost always be performed at low temperatures (e.g., -78 °C, -40 °C, or 0 °C). Lowering the temperature decreases the rate of all reactions, including the proton exchange that leads to racemization.[9][12] It provides kinetic control over thermodynamic processes, favoring the desired reaction pathway over undesired side reactions like epimerization.[13]

  • Reaction Time: Minimize reaction times wherever possible. Prolonged exposure to basic or acidic conditions, even at low temperatures, provides more opportunity for the equilibrium between the chiral ketone and the achiral enolate to be established, leading to gradual racemization.[14] Similarly, extended pre-activation times for coupling reactions should be avoided.[9]

Q5: Can the choice of solvent affect the outcome?

A5: Yes, the solvent can influence the structure and reactivity of the enolate intermediate. Aprotic solvents are mandatory for reactions involving strong bases like LDA or LHMDS.

  • Polar Aprotic Solvents: Solvents like tetrahydrofuran (THF) are excellent for solvating the lithium counter-ion of an enolate, which can influence aggregation state and reactivity.

  • Solvent Effects on Racemization Rates: The rate of racemization can be solvent-dependent. In some systems, changing the solvent can significantly alter the kinetics of the racemization process.[15] It is often an empirical process to find the optimal solvent that maximizes the rate of the desired reaction while minimizing the rate of racemization.

Section 3: Method-Specific Troubleshooting

Different synthetic strategies present unique challenges. This section addresses common issues encountered in specific methodologies.

Q6: I am using a chiral auxiliary for an asymmetric alkylation and observing poor diastereoselectivity. Is this racemization?

A6: Not exactly, but it's related. In this context, you are forming a new stereocenter, and the chiral auxiliary is meant to direct the stereochemical outcome.[16][17] Poor diastereoselectivity means this control is not effective. The problem often lies in the geometry and stability of the enolate.

  • Cause - Enolate Geometry: Chiral auxiliaries, like Evans oxazolidinones, control stereochemistry by forcing the enolate to adopt a specific Z- or E-geometry, and one face of the resulting double bond is blocked by a substituent on the auxiliary.[16] If conditions allow for equilibration between the E- and Z-enolates before the electrophile is added, you will lose diastereoselectivity.

  • Solution - Strict Kinetic Control: Ensure rapid and complete deprotonation at very low temperatures (e.g., -78 °C) before adding the alkylating agent. Use a strong, hindered base like LDA or LHMDS. The choice of base and additives can influence the enolate geometry.

  • Solution - Check Auxiliary Integrity: Ensure the chiral auxiliary itself is enantiomerically pure and was attached without epimerization of the α-carbon.

ChiralAuxiliary cluster_setup Step 1: Directed Enolate Formation cluster_reaction Step 2: Diastereoselective Reaction cluster_cleavage Step 3: Auxiliary Removal Start Piperidinone + Chiral Auxiliary (Xc) Enolate Conformationally Locked Z-Enolate Start->Enolate Base (e.g., LDA, -78°C) Product Single Diastereomer Formed (Steric hindrance from Xc directs attack) Enolate->Product Face-selective attack Electrophile Electrophile (E+) Electrophile->Product Final Enantiopure Piperidinone Product->Final Cleavage Auxiliary Recovered Auxiliary (Xc) Product->Auxiliary Cleavage

References

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of 4-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic features of 4-Methylpiperidin-2-one, a heterocyclic compound of interest in synthetic and medicinal chemistry. We will delve into the nuances of its ¹H and ¹³C NMR spectra, offering a comparative perspective with related piperidine structures. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation for their work.

The Structural Landscape of this compound

This compound is a lactam, a cyclic amide, derived from piperidine. Its structure features a six-membered ring containing a nitrogen atom and a carbonyl group at the 2-position. A methyl group is substituted at the 4-position, introducing a chiral center. Understanding the precise chemical environment of each proton and carbon is paramount for confirming its identity and purity.

For the purpose of this guide, the atoms in this compound are numbered as follows:

NMR_Sample_Preparation Workflow for NMR Sample Preparation cluster_prep Preparation cluster_procedure Procedure cluster_final Finalization weigh Weigh Sample (5-10 mg for ¹H, 20-30 mg for ¹³C) dissolve Dissolve in ~0.7 mL Solvent weigh->dissolve solvent Select Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) solvent->dissolve filter Filter if Necessary dissolve->filter transfer Transfer to NMR Tube filter->transfer standard Add Internal Standard (TMS) transfer->standard cap Cap and Label standard->cap analysis Proceed to NMR Spectrometer cap->analysis Spectral_Interpretation_Workflow Logical Workflow for NMR Spectral Interpretation cluster_13C ¹³C Spectrum Analysis cluster_1H ¹H Spectrum Analysis start Obtain ¹H and ¹³C NMR Spectra count_carbons Count Number of Unique Carbon Signals start->count_carbons integration Analyze Integration to Determine Proton Ratios start->integration identify_functional_groups Identify Key Functional Groups (e.g., C=O at ~172 ppm) count_carbons->identify_functional_groups structure_proposal Propose a Structure identify_functional_groups->structure_proposal chemical_shift Examine Chemical Shifts for Proton Environments integration->chemical_shift multiplicity Analyze Splitting Patterns (Multiplicity) chemical_shift->multiplicity coupling Measure Coupling Constants (J-values) multiplicity->coupling coupling->structure_proposal final_assignment Assign All Peaks to the Proposed Structure structure_proposal->final_assignment

A Senior Application Scientist's Guide: Comparative Analysis of 4-Methylpiperidin-2-one and N-methyl-4-piperidone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the piperidine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals due to its favorable physicochemical properties.[1][2] Among the vast array of piperidine derivatives, 4-Methylpiperidin-2-one and N-methyl-4-piperidone represent two structurally isomeric, yet functionally distinct, building blocks. Both share the same molecular formula (C₆H₁₁NO) and molecular weight (113.16 g/mol ), but the subtle rearrangement of a methyl group and a carbonyl function dramatically alters their chemical personality and, consequently, their application in synthesis.[3][4]

This guide provides an in-depth comparative analysis of these two molecules, moving beyond surface-level data to explore the causal relationships between their structure, reactivity, and utility. For the researcher designing a synthetic route, understanding these differences is paramount to selecting the appropriate scaffold to achieve the desired biological target and molecular architecture.

Structural and Physicochemical Divergence

At first glance, the two compounds are simple isomers. However, their structural arrangement dictates their physical state, reactivity, and spectroscopic signatures. This compound is a lactam (a cyclic amide) with a secondary amine, while N-methyl-4-piperidone is a cyclic ketone with a tertiary amine. This fundamental difference is the origin of their distinct chemical behaviors.

G cluster_0 This compound (Lactam) cluster_1 N-methyl-4-piperidone (Ketone) a a caption_a Note the N-H group and C2-carbonyl. b b caption_b Note the N-CH3 group and C4-carbonyl.

Caption: Core structural differences between the two isomers.

A summary of their key physicochemical properties is presented below, highlighting the consequences of their structural differences. Notably, the ability of this compound to form intermolecular hydrogen bonds via its N-H group results in a significantly higher melting point, rendering it a solid at room temperature, whereas N-methyl-4-piperidone is a liquid.[5][6]

PropertyThis compoundN-methyl-4-piperidoneReference
CAS Number 4720-64-31445-73-4[5][6]
Molecular Formula C₆H₁₁NOC₆H₁₁NO[3][7]
Molecular Weight 113.16 g/mol 113.16 g/mol [8][9]
Appearance White to off-white solidClear yellow to orange liquid[5][6]
Melting Point 88-91 °CNot applicable (liquid)[5]
Boiling Point 143-145 °C (13 Torr)55-60 °C (11 mm Hg)[5][6]
Density ~0.951 g/cm³ (Predicted)~0.92 g/mL at 25 °C[5][6]
Functional Class Lactam (Cyclic Amide)Ketone-

Comparative Reactivity: A Tale of Two Carbonyls

The synthetic utility of these isomers diverges primarily due to the reactivity of their carbonyl groups and nitrogen atoms. This section explores the key reaction pathways available to each molecule, explaining the mechanistic basis for their distinct behaviors.

N-methyl-4-piperidone: The Versatile Ketone

The ketone at the C4 position is highly versatile and participates in a wide range of classical carbonyl reactions. The adjacent tertiary amine does not interfere electronically and primarily serves as a permanent structural feature.

  • Condensation Reactions: The α-hydrogens are acidic, enabling facile enolate formation. This makes N-methyl-4-piperidone an excellent substrate for base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation with aldehydes, to form α,β-unsaturated ketones (bis(ylidene)-4-piperidones).[10][11] These products are often used as curcumin mimics and exhibit various biological activities.[11][12]

  • Reductive Amination: The ketone can be converted into an amine, providing a route to 4-amino-N-methylpiperidine derivatives.

  • Building Block for Complex Scaffolds: It is a well-established intermediate in the synthesis of numerous pharmaceuticals. For example, it is a known precursor in the synthesis of fentanyl and naratriptan.[9][13] Its derivatives are also used to create spiro-heterocycles, which are valuable in medicinal chemistry.[6][14]

This compound: The Stable Lactam

The lactam structure of this compound imparts a different set of reactive properties.

  • Amide Carbonyl Reactivity: The carbonyl group is part of an amide linkage. Due to resonance delocalization of the nitrogen lone pair, this carbonyl is significantly less electrophilic than the ketone in N-methyl-4-piperidone. It is therefore resistant to many standard ketone reactions under mild conditions. Its primary reactions involve strong nucleophiles or harsh conditions that can lead to ring-opening.

  • N-H Reactivity: The secondary amine (N-H) is a key reactive site. It can be deprotonated with a suitable base and subsequently alkylated, acylated, or used in other coupling reactions to introduce functionality on the nitrogen atom. This is a crucial difference from N-methyl-4-piperidone, where the nitrogen is a non-reactive tertiary amine.

  • Applications in Heterocyclic Synthesis: The dual functionality of the N-H group and the potential for reactions at the α-carbon make it a useful precursor for constructing more complex fused heterocyclic systems, such as pyrido[2,3-d]pyrimidine derivatives, which are scaffolds in modern drug discovery.[15]

G cluster_0 N-methyl-4-piperidone Reactivity cluster_1 This compound Reactivity a N-methyl-4-piperidone b Claisen-Schmidt Condensation a->b c Reductive Amination a->c d Spirocyclization a->d e Bis(ylidene)-4-piperidones (Curcumin Mimics) b->e f 4-Amino Derivatives c->f g Spiro-heterocycles d->g h This compound i N-Alkylation/ N-Acylation h->i j Ring Opening (Hydrolysis) h->j k α-Carbon Functionalization h->k l N-Substituted Lactams i->l m Amino Acids j->m n Fused Heterocycles k->n

Caption: Comparative reaction pathways for the two isomers.

Spectroscopic Characterization: Deciphering the Isomers

The structural differences are clearly reflected in their spectroscopic data. An experienced chemist can readily distinguish between the two compounds using standard analytical techniques like IR and NMR spectroscopy.

Spectroscopic DataThis compound (Lactam)N-methyl-4-piperidone (Ketone)Rationale
IR (C=O Stretch) ~1650 cm⁻¹ (Amide I)~1715 cm⁻¹The amide carbonyl has less double-bond character due to resonance, lowering its stretching frequency.
IR (N-H Stretch) ~3200 cm⁻¹ (broad)AbsentPresence of a secondary amine in the lactam.
¹³C NMR (C=O) ~175 ppm~208 ppmKetone carbonyls are significantly more deshielded than amide carbonyls.
¹H NMR (N-H) Present (variable, broad)AbsentPresence of a secondary amine proton.
¹H NMR (N-CH₃) Absent~2.3 ppm (singlet)Presence of the N-methyl group.

Experimental Protocol: Synthesis of N-methyl-4-piperidone

To provide a practical context, a representative synthesis for N-methyl-4-piperidone is detailed below. This method involves the decarboxylation of a precursor, a common and effective strategy. The causality behind key steps is explained to enhance understanding.

Objective: To synthesize N-methyl-4-piperidone via decarboxylation of 1-methyl-3-carbethoxy-4-piperidone hydrochloride.[6][16]

Materials:

  • 1-methyl-3-carbethoxy-4-piperidone hydrochloride

  • 20% Hydrochloric Acid (HCl)

  • Acetone

  • Solid Potassium Hydroxide (KOH)

  • Round-bottom flask (1 L)

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Workflow Diagram:

G start Start reflux 1. Reflux Precursor in 20% HCl start->reflux Decarboxylation Step evap 2. Evaporate to Dryness (Rotary Evaporator) reflux->evap Solvent Removal dry 3. Dry Solid Product (Vacuum oven, then KOH) evap->dry Remove residual H₂O recrys 4. Recrystallize from hot Acetone dry->recrys Purification end Pure N-methyl-4-piperidone Hydrochloride recrys->end

Caption: Workflow for the synthesis of N-methyl-4-piperidone HCl.

Step-by-Step Procedure:

  • Reaction Setup: To a 1-liter round-bottom flask, add 86 g of 1-methyl-3-carbethoxy-4-piperidone hydrochloride and 350 ml of 20% hydrochloric acid.[16]

  • Decarboxylation: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for one hour.

    • Scientific Rationale: Heating in strong acid promotes the hydrolysis of the ester and subsequent decarboxylation, removing the carbethoxy group to yield the desired product. The reaction can be monitored by taking a small aliquot and testing with ferric chloride; a lack of coloration indicates the consumption of the β-ketoester starting material.[16]

  • Solvent Removal: After the reaction is complete, cool the solution and evaporate it to dryness on a steam bath under reduced pressure (e.g., using a rotary evaporator).[16]

  • Drying: Transfer the resulting solid product to a vacuum oven and heat at 100 °C for 4 hours at <1 mm pressure. For final drying, place the solid in a desiccator over solid KOH for 24 hours. This yields the crude hydrochloride salt of the product.[16]

    • Scientific Rationale: Rigorous drying is essential to remove water and residual HCl, which can interfere with subsequent reactions or purification.

  • Purification (Recrystallization): Dissolve the crude material in a minimal amount of hot acetone and allow it to cool slowly to room temperature to form crystals. Filter the pure crystals of N-methyl-4-piperidone hydrochloride.[16] The free base can be obtained by neutralizing with a suitable base (e.g., NaOH) and extracting with an organic solvent.

Safety and Handling

Both compounds require careful handling in a laboratory setting, but their hazards differ based on their physical and chemical properties.

  • N-methyl-4-piperidone: Is classified as a flammable liquid (H226).[17][18][19] Keep away from heat, sparks, and open flames. It may cause skin and eye irritation.[20] Store in a cool, well-ventilated area.[17]

  • This compound: Is a solid and not flammable. The primary hazard is serious eye irritation (H319).[5] Standard personal protective equipment (gloves, safety glasses) should be used.

Always consult the latest Safety Data Sheet (SDS) before handling any chemical.

Conclusion and Application Outlook

While this compound and N-methyl-4-piperidone are isomers, they are not interchangeable in chemical synthesis. The choice between them is dictated entirely by the desired reaction pathway and final product architecture.

  • Choose N-methyl-4-piperidone when your synthesis requires a reactive ketone for condensation, reductive amination, or other carbonyl additions. It is the ideal choice for creating scaffolds where a C4-substituted, N-methylated piperidine ring is the core structural element, as seen in many established pharmaceuticals.[9][21]

  • Choose this compound when your strategy involves modifying the nitrogen atom of the piperidine ring or when the stability of a lactam is required. Its N-H bond provides a reactive handle for substitution, and its resistance to nucleophilic attack at the carbonyl allows for selective reactions elsewhere in the molecule.

A thorough understanding of these fundamental differences in reactivity empowers researchers to make informed, strategic decisions, streamlining the path from chemical blueprint to innovative therapeutic agents.

References

Validating the structure of novel 4-Methylpiperidin-2-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Validation of Novel 4-Methylpiperidin-2-one Derivatives

As a Senior Application Scientist, I've witnessed firsthand the critical importance of rigorous structural validation in the pipeline of drug discovery. Novel compounds, particularly those built on privileged scaffolds like piperidinone, hold immense promise, but their potential can only be realized if we know, with absolute certainty, their precise three-dimensional architecture. The this compound core, a prevalent motif in pharmacologically active agents, presents unique validation challenges, including stereochemistry at the C4 position, the conformational rigidity of the lactam ring, and the potential for diverse substitution patterns.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple protocol recitation to explain the causality behind our analytical choices. We will explore an integrated, multi-technique approach that constitutes a self-validating system, ensuring the data from one method corroborates and enhances the findings of another. Our objective is to build an unshakeable foundation of structural evidence, ensuring both scientific integrity and the accelerated progression of promising drug candidates.

The Cornerstone of Analysis: A Multi-Pronged Approach

No single analytical technique can provide a complete structural picture. A robust validation strategy relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when feasible, X-ray Crystallography. Each method interrogates the molecule from a different angle, and their combined data provide an unambiguous structural assignment.

  • NMR Spectroscopy: The primary tool for determining the covalent framework and relative stereochemistry in solution.

  • Mass Spectrometry: The definitive method for confirming molecular weight and elemental composition.

  • X-ray Crystallography: The gold standard for determining the absolute three-dimensional structure in the solid state.[1][2]

The logical flow of this validation process is crucial. Typically, MS provides the initial confirmation that the desired molecular weight has been achieved, followed by an exhaustive NMR analysis to piece together the atomic connectivity and spatial arrangement. X-ray crystallography serves as the ultimate arbiter, especially when NMR data is ambiguous or when absolute stereochemical confirmation is required.

G cluster_0 Initial Synthesis & Verification cluster_1 Structural Elucidation cluster_2 Definitive & Chiral Validation Synthesis Synthesized Compound TLC_MP Preliminary Checks (TLC, Melting Point) Synthesis->TLC_MP MS Mass Spectrometry TLC_MP->MS MW_Confirm Molecular Weight & Formula Confirmed? MS->MW_Confirm MW_Confirm->Synthesis No, Re-synthesize NMR 1D NMR (¹H, ¹³C) MW_Confirm->NMR Yes Structure_Confirm Structure & Relative Stereochemistry Clear? NMR->Structure_Confirm NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_2D->Structure_Confirm Re-evaluate Structure_Confirm->NMR_2D No, Ambiguous XRAY X-ray Crystallography Structure_Confirm->XRAY Absolute Confirmation Needed CHIRAL Chiral HPLC Structure_Confirm->CHIRAL Yes XRAY->CHIRAL Final Fully Validated Structure CHIRAL->Final

Integrated workflow for structural validation.

Mass Spectrometry: The First Gatekeeper

Mass spectrometry is indispensable for quickly confirming that the synthetic reaction produced a compound of the correct molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides an accurate mass measurement, allowing for the confident determination of the elemental formula.

Causality Behind the Choice: Before investing significant time in detailed NMR analysis, it is efficient to first confirm the mass of the product. This acts as a crucial " go/no-go " checkpoint. The fragmentation patterns observed, especially under Electron Ionization (EI), can also provide preliminary structural clues that support the piperidinone backbone.[3][4] For instance, characteristic losses corresponding to the side chains or fragmentation of the heterocyclic ring can be diagnostic.[5]

Illustrative Experimental Protocol: LC-MS
  • Sample Preparation: Dissolve ~0.1 mg of the purified derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 100 µg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL.

  • Chromatography (Optional but Recommended):

    • System: A standard HPLC or UHPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), positive mode. ESI is a "soft" ionization technique ideal for observing the intact molecular ion ([M+H]⁺).

    • Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement.

    • Acquisition Mode: Full scan from m/z 100-1000.

    • Data Analysis: Extract the monoisotopic mass from the peak corresponding to the [M+H]⁺ adduct. Compare this experimental mass to the theoretical mass for the proposed formula of the this compound derivative. The mass error should ideally be < 5 ppm.

NMR Spectroscopy: The Architectural Blueprint

NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all protons and carbons and confirms the covalent bonding network.

Causality Behind the Choice: For this compound derivatives, ¹H NMR is particularly revealing. The coupling constants (J-values) between adjacent protons on the piperidinone ring provide direct insight into their dihedral angles, which in turn defines the ring's conformation—typically a stable chair form.[6] The relative stereochemistry of the substituents can often be determined using Nuclear Overhauser Effect (NOE) experiments (NOESY), which identify protons that are close in space.

Key NMR Signatures for a this compound Scaffold:
  • ¹H NMR: Expect distinct signals for the protons on the piperidinone ring, often in the 1.5-4.0 ppm range. The proton at C4, adjacent to the methyl group, will be a key multiplet. The NH proton of the lactam is typically a broad singlet around 6-8 ppm, which disappears upon a D₂O shake.

  • ¹³C NMR: The carbonyl carbon (C2) is the most downfield signal, typically > 170 ppm. The other ring carbons will appear in the aliphatic region (20-60 ppm).[7][8]

  • COSY (Correlation Spectroscopy): Confirms which protons are coupled (i.e., on adjacent carbons). This allows you to "walk" around the piperidinone ring, connecting the proton spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to. This is essential for assigning the carbon spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for piecing the entire molecular puzzle together, for instance, by connecting a substituent to its position on the ring via a correlation to a ring carbon.

Illustrative Experimental Protocol: Full NMR Characterization
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition (on a ≥400 MHz spectrometer):

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a 2D gCOSY spectrum to establish ¹H-¹H correlations.

    • Acquire a 2D gHSQC spectrum (edited for CH/CH₂ vs. CH₃) to assign one-bond ¹H-¹³C correlations.

    • Acquire a 2D gHMBC spectrum to establish long-range ¹H-¹³C correlations.

    • (Optional) Acquire a 2D NOESY or ROESY spectrum to determine through-space proximities and confirm relative stereochemistry.

  • Data Analysis: Integrate all spectra to build the final structure. Start by assigning spin systems from the COSY, assign carbons using the HSQC, and then use HMBC correlations to connect the molecular fragments and confirm the position of all substituents.

X-ray Crystallography: The Final Word

When an unambiguous 3D structure is required, or when the molecule contains stereocenters whose absolute configuration must be determined, single-crystal X-ray crystallography is the definitive technique.[9][10] It provides a precise map of electron density, revealing atomic positions, bond lengths, bond angles, and torsional angles in the solid state.

Causality Behind the Choice: While NMR provides the structure in solution, crystallography provides an atomic-resolution snapshot of the molecule in a crystalline lattice. This is invaluable for understanding solid-state packing, intermolecular interactions, and for providing a definitive structure for computational modeling or submission to regulatory agencies.[2][11] The primary limitation is the need to grow a high-quality single crystal, which can be a significant challenge.

Illustrative Experimental Protocol: Single-Crystal Growth
  • Purification: Ensure the compound is of the highest possible purity (>99%), as impurities can inhibit crystallization.

  • Solvent Screening: Screen a wide range of solvents and solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate, hexane, dichloromethane) for suitable solubility (sparingly soluble is often best).

  • Crystallization Method (Slow Evaporation):

    • Prepare a near-saturated solution of the compound in a chosen solvent in a small, clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature.

  • Crystal Mounting & Data Collection: Once suitable crystals have formed, they are mounted and analyzed using an X-ray diffractometer.

Comparison of Core Validation Techniques

To select the appropriate analytical strategy, it is essential to understand the strengths and limitations of each core technique.

FeatureMass Spectrometry (MS)NMR SpectroscopyX-ray Crystallography
Information Provided Molecular Weight, Elemental Formula (HRMS), Fragmentation PatternCovalent Structure, Connectivity, Relative Stereochemistry, Conformation in SolutionAbsolute 3D Structure, Bond Lengths/Angles, Stereochemistry, Packing
Sample Amount Micrograms (µg) to Nanograms (ng)Milligrams (mg)Milligrams (mg) for screening, one single crystal for analysis
Sample State Solution or Solid (Direct Infusion)SolutionHigh-quality Single Crystal
Destructive? Yes (in most cases)No, sample is recoverableNo, crystal is recoverable
Throughput High (minutes per sample)Medium (hours per full characterization)Low (days to weeks for crystal growth and analysis)
Key Limitation Does not provide stereochemical or connectivity information.[12]Can be ambiguous for complex molecules; does not give absolute stereochemistry.Requires a suitable single crystal, which is not always possible to obtain.[9]

Special Consideration: Validating Enantiomeric Purity

The methyl group at the C4 position of the this compound scaffold creates a chiral center. For any pharmaceutical application, it is imperative to control and validate the enantiomeric composition of the final compound. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[13]

Causality Behind the Choice: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification.[14] Developing a method requires screening different chiral columns and mobile phases to achieve baseline separation.[15][16]

Illustrative Experimental Protocol: Chiral HPLC Method Development
  • Column Screening: Screen a set of polysaccharide-based chiral columns (e.g., Chiralpak AD-H, Chiralcel OD-H) as they are effective for a broad range of compounds.

  • Mobile Phase Screening:

    • Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic compounds.

    • Polar Organic Mode: Use pure ethanol or methanol, again with an amine additive.

  • Method Optimization: Once initial separation is observed, optimize the mobile phase composition and flow rate to achieve a resolution (Rs) of >1.5 between the enantiomeric peaks.

  • Quantification: Integrate the peak areas for each enantiomer. The enantiomeric excess (% ee) is calculated as: (|Area_R - Area_S| / |Area_R + Area_S|) * 100.

Conclusion

The structural validation of novel this compound derivatives is a non-negotiable cornerstone of rigorous chemical and pharmaceutical research. Trust in subsequent biological data is entirely dependent on the certainty of the structure being tested. By employing an integrated, logical workflow that leverages the complementary strengths of Mass Spectrometry, multi-dimensional NMR, and, where appropriate, X-ray Crystallography, we create a self-validating system of evidence. This multi-pronged approach, supplemented by specific techniques like Chiral HPLC to address stereochemical purity, ensures that the molecular architecture is defined with the highest possible degree of confidence, thereby upholding scientific integrity and paving the way for successful drug development.

References

Comparative Guide to the Biological Activity of Piperidinone Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, can lead to profound differences in biological activity between its enantiomeric forms.[1][2][3] The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, valued for its metabolic stability and ability to modulate physicochemical properties.[4] When a chiral center is introduced into this ring system, as in piperidinone derivatives, the resulting enantiomers can exhibit dramatically different interactions with biological targets like enzymes and receptors.[3] This guide provides an in-depth comparison of the biological activities of piperidinone enantiomers, supported by experimental data and protocols, to aid researchers in navigating the complexities of stereoisomerism in drug design.

The Critical Role of Stereochemistry: A Case Study in Acetylcholinesterase Inhibition

A compelling example of stereospecific activity is found in analogues of Donepezil, an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[5][6] While Donepezil itself is used as a racemate, studies on its analogues with a chiral 2-substituted 4-piperidone core reveal a clear stereochemical preference.

Research into these analogues has shown that the substitution on the piperidine ring is sensitive to stereochemistry.[5] For instance, in a series of 2-methyl-substituted analogues, those with the S-chirality at the 2-position of the piperidine ring were found to be more potent inhibitors of AChE than their R-enantiomers.[5] This suggests that the conformation of the piperidine ring and the spatial orientation of the substituent significantly impact the molecule's ability to fit within the binding pocket of the enzyme.[5]

Quantitative Comparison of AChE Inhibition

The inhibitory potency of these enantiomers is quantified by their half-inhibitory concentration (IC50) values. The lower the IC50 value, the more potent the compound.

CompoundConfiguration at Piperidine C2AChE IC50 (µM)
Diastereomeric Mixture 4 + 4'aS-methyl1.01
Diastereomeric Mixture with R-methylR-methylLess Active
Unsubstituted Analogue 19 + 19'N/A1.83
Donepezil (Reference)Racemate~0.068

Data synthesized from ACS Omega, 2020.[5]

As the table illustrates, the S-methyl substituted analogues (in mixture 4 + 4'a) exhibit a lower IC50 value, indicating greater potency compared to the unsubstituted analogue.[5] Conversely, the R-methyl substituted analogues were found to be less active, highlighting a clear, albeit modest, enantioselective preference.[5] This data underscores the principle that even a small methyl group's orientation can significantly alter biological activity.

Experimental Workflows for Enantiomer Analysis

To discern the differential activities of piperidinone enantiomers, a systematic experimental approach is required. This workflow begins with the critical step of separating the enantiomers, followed by biological assays to quantify their specific effects.

G cluster_0 Phase 1: Chiral Separation cluster_1 Phase 2: Biological Activity Assessment racemic Racemic Piperidinone Mixture hplc Chiral HPLC Separation racemic->hplc enantiomer_S (S)-Enantiomer hplc->enantiomer_S enantiomer_R (R)-Enantiomer hplc->enantiomer_R assay Target-Specific Bioassay (e.g., Enzyme Inhibition Assay) enantiomer_S->assay enantiomer_R->assay data Quantitative Data Analysis (e.g., IC50 Determination) assay->data compare Compare Enantiomer Potency data->compare

Caption: Workflow for comparing piperidinone enantiomer activity.

Protocol 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The separation of enantiomers is a crucial first step and is most commonly achieved using chiral HPLC.[2][7] This technique relies on a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to different retention times.[7]

Objective: To resolve a racemic mixture of a 2-substituted piperidinone into its individual enantiomers.

Materials:

  • Racemic piperidinone sample

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral HPLC column (e.g., polysaccharide-based CSP like Chiralpak®)

  • HPLC system with a UV detector

Methodology:

  • Sample Preparation: Dissolve the racemic piperidinone mixture in an appropriate mobile phase solvent to a known concentration (e.g., 1 mg/mL).

  • Mobile Phase Preparation: Prepare the mobile phase as determined by method development. A common mobile phase for polysaccharide-based CSPs is a mixture of hexane and an alcohol like isopropanol or ethanol. The ratio is critical for achieving separation.

  • System Equilibration: Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the column.

  • Elution and Detection: Elute the sample through the column with the mobile phase. Monitor the eluent using a UV detector at a wavelength where the compound absorbs. The two enantiomers will elute at different times (retention times).

  • Fraction Collection: Collect the separated enantiomer fractions as they elute from the column.

  • Purity Analysis: Re-inject the collected fractions onto the same chiral column to confirm the enantiomeric purity of each separated isomer.

Causality: The differential interaction between the enantiomers and the chiral stationary phase is the basis of separation. The CSP creates a chiral environment where one enantiomer forms a more stable, transient diastereomeric complex than the other, causing it to be retained longer on the column.[1][7]

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a common method for measuring the AChE inhibitory activity of the separated enantiomers.

Objective: To determine the IC50 values of the (R)- and (S)-piperidinone enantiomers for AChE.

Materials:

  • Purified (R)- and (S)-enantiomers

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine (ATC) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Reagent Preparation: Prepare stock solutions of the enantiomers, AChE, ATC, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • A solution of the test compound (either (R)- or (S)-enantiomer) at various concentrations.

    • DTNB solution.

    • AChE enzyme solution.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.

  • Initiate Reaction: Add the substrate (ATC) solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately begin measuring the absorbance at 412 nm every minute for a specified duration (e.g., 10-15 minutes) using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to a control well with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value for each enantiomer.

Causality: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored anion, which is measured spectrophotometrically. A potent inhibitor will prevent AChE from breaking down the substrate, resulting in a lower rate of color change. By comparing the rates at different concentrations, the potency (IC50) of each enantiomer can be precisely determined.

Broader Implications and Signaling Pathways

The principle of stereoselectivity extends beyond enzyme inhibition. Piperidinone-containing molecules have been developed as inhibitors of the MDM2-p53 protein-protein interaction, a key pathway in cancer therapy.[8] Optimization of these inhibitors often involves modifying substituents on the piperidone ring.[8] Although the cited study does not focus on enantioselectivity, it is a critical consideration in such structure-activity relationship (SAR) studies. The precise 3D fit of an inhibitor into the binding groove of MDM2 is essential, and different enantiomers will present different binding profiles, potentially leading to significant variations in potency and cellular activity.

G cluster_pathway MDM2-p53 Signaling Pathway MDM2 MDM2 p53 p53 MDM2->p53 Binds & Inhibits degradation p53 Degradation (Ubiquitination) p53->degradation Targeted for apoptosis Apoptosis & Cell Cycle Arrest p53->apoptosis Activates inhibitor_R (R)-Piperidinone Inhibitor inhibitor_R->MDM2 Lower Affinity Binding inhibitor_S (S)-Piperidinone Inhibitor (Higher Affinity) inhibitor_S->MDM2 Binds & Blocks p53 site

Caption: Hypothetical differential inhibition of the MDM2-p53 pathway.

Conclusion

The comparison of piperidinone enantiomers unequivocally demonstrates that stereochemistry is a critical determinant of biological activity. As illustrated by the acetylcholinesterase inhibitor analogues, the spatial arrangement of substituents on the chiral piperidinone core can significantly influence potency.[5] This necessitates the separation and individual testing of enantiomers as a standard practice in drug discovery and development.[1][2] The experimental protocols for chiral separation and bioassays provided in this guide offer a foundational framework for researchers to rigorously evaluate the stereospecific effects of their compounds. A thorough understanding of these principles is essential for designing safer, more effective, and highly selective therapeutic agents.

References

A Senior Application Scientist's Guide: 4-Methylpiperidin-2-one vs. Other Lactam Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lactams, or cyclic amides, are foundational building blocks in modern organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Their utility stems from a versatile reactivity profile, allowing for functionalization at the nitrogen and α-carbon positions, as well as ring-opening transformations. This guide provides an in-depth comparison of 4-methylpiperidin-2-one, a substituted δ-lactam, with other common lactam synthons such as pyrrolidin-2-ones (γ-lactams) and the parent piperidin-2-one. We will explore how the seemingly simple addition of a methyl group at the C4 position imparts distinct stereochemical and conformational properties, influencing reaction outcomes and opening new synthetic possibilities. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights needed to select the optimal lactam building block for their specific synthetic challenges.

Introduction: The Privileged Role of Lactams in Synthesis

The lactam motif is a cornerstone of many biologically active molecules, most famously exemplified by the β-lactam class of antibiotics.[2][3][4] Beyond the strained four-membered rings, larger lactams (γ, δ, ε) serve as indispensable intermediates for synthesizing complex nitrogen-containing heterocycles.[1][5] Piperidines, in particular, are among the most common N-heterocycles found in FDA-approved drugs. The ability to synthesize substituted piperidines with precise control over stereochemistry is therefore a critical objective in medicinal chemistry.[6]

This compound emerges as a particularly valuable building block in this context. It provides a direct route to 4-methyl-substituted piperidines, a common structural motif, while also introducing a stereogenic or prochiral center that can influence subsequent synthetic transformations. This guide will dissect the reactivity of this compound and compare it directly to its unsubstituted counterpart and other ring-sized analogs.

Comparative Physicochemical Properties

The fundamental properties of a building block dictate its handling, solubility, and reaction conditions. The table below compares this compound with other commonly used lactams.

PropertyThis compoundPyrrolidin-2-one (γ-Lactam)Piperidin-2-one (δ-Lactam)ε-Caprolactam
Structure this compoundPyrrolidin-2-onePiperidin-2-oneε-Caprolactam
CAS Number 4720-64-3[7]616-45-5675-20-7105-60-2
Molecular Formula C₆H₁₁NO[7]C₄H₇NOC₅H₉NOC₆H₁₁NO
Molecular Weight 113.16 g/mol [7]85.11 g/mol 99.13 g/mol 113.16 g/mol
Ring Size 6 (δ-Lactam)5 (γ-Lactam)6 (δ-Lactam)7 (ε-Lactam)
Topological Polar Surface Area 29.1 Ų[7]29.1 Ų29.1 Ų29.1 Ų
LogP 0.53[7]-0.85-0.370.79

Data sourced from PubChem and commercial supplier information where available.

The key differentiator for this compound is the introduction of an alkyl substituent on the carbon backbone, which slightly increases its lipophilicity (LogP) compared to the parent piperidin-2-one.

Reactivity and Synthetic Utility: A Comparative Analysis

The synthetic value of a lactam is defined by its reactivity at three key sites: the nitrogen atom, the α-carbon, and the endocyclic amide bond.

N-Functionalization: Alkylation and Acylation

The secondary amide nitrogen of a lactam is nucleophilic and readily undergoes alkylation or acylation. This is a fundamental step for introducing diversity and modulating a molecule's properties.

Causality of Experimental Choice: The reaction typically requires a base to deprotonate the N-H group, generating a more nucleophilic lactamate anion. Common choices include strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) in a polar aprotic solvent like DMF or THF.[8][9] Microwave-assisted protocols can significantly accelerate this transformation.[8]

Comparison:

  • This compound vs. Piperidin-2-one: The electronic effect of the 4-methyl group on the nitrogen's reactivity is minimal. Both lactams undergo N-alkylation under similar conditions. However, the 4-methyl group can exert a subtle steric influence on the preferred conformation of the N-substituent, which may be relevant in complex stereoselective syntheses.

  • Effect of Ring Size: The reactivity of the nitrogen is not strongly dependent on ring size in these larger lactams. Pyrrolidinones, piperidinones, and caprolactams all undergo efficient N-alkylation.

α-Functionalization: The Power of Enolate Chemistry

Functionalization at the α-carbon (C3 position in piperidinones) is a powerful strategy for C-C bond formation. This is achieved by deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lactam enolate, which can then react with various electrophiles (e.g., alkyl halides, aldehydes).[10]

The Critical Influence of the 4-Methyl Group: This is where this compound displays its key advantage. The methyl group at the C4 position acts as a stereodirecting element.

  • Diastereoselectivity: In an enolate reaction, the incoming electrophile will preferentially add from the face opposite to the C4 methyl group to minimize steric hindrance. This provides a handle for controlling the relative stereochemistry between the C3 and C4 positions, a crucial feature for building complex chiral molecules.

  • Conformational Lock: The methyl group favors an equatorial position in the chair-like conformation of the piperidinone ring. This conformational preference can translate to higher stereoselectivity in reactions at the α-carbon compared to the more flexible, unsubstituted piperidin-2-one.

Chiral lactams are instrumental in the synthesis of various natural products and drug molecules.[11] Starting with an enantiomerically pure form, such as (R)-4-methylpiperidin-2-one, allows for the asymmetric synthesis of highly functionalized piperidine derivatives.[12]

Ring-Opening Polymerization (ROP)

Lactams are monomers for the synthesis of polyamides (nylons). The propensity of a lactam to undergo ROP is inversely related to the thermodynamic stability of its ring.

Comparison:

  • β-Lactams (4-membered): High ring strain; readily undergo ROP.

  • γ-Lactams (5-membered): Low ring strain; generally do not polymerize readily.

  • δ-Lactams (6-membered): Essentially strain-free and planar; resistant to polymerization under many conditions. Both piperidin-2-one and this compound are not ideal monomers for ROP.

  • ε-Caprolactam (7-membered): Possesses significant transannular strain, making it the primary monomer for the industrial production of Nylon 6.

Therefore, for applications requiring polymerization, ε-caprolactam is the superior choice, while piperidinones are selected when ring integrity is desired.

Reduction to Cyclic Amines

A crucial transformation of lactams is the reduction of the amide carbonyl group to a methylene group, yielding the corresponding cyclic amine. This is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Synthetic Value:

  • Piperidin-2-one reduces to piperidine.

  • This compound reduces to 4-methylpiperidine.[13]

This provides a direct, two-step pathway (N-alkylation followed by reduction) from a simple lactam to a complex, N-substituted, C4-functionalized piperidine. This strategy is highly valuable in medicinal chemistry, where the piperidine scaffold is ubiquitous.[6]

Visualization of Key Workflows and Mechanisms

Diagrams provide a clear visual summary of complex processes. The following have been generated using Graphviz to illustrate key concepts.

General Synthetic Workflow

G lactam This compound step1_reagents Base (e.g., NaH) Electrophile (R¹-X) step1_product N-Substituted Lactam step1_reagents->step1_product step2_reagents Base (e.g., LDA) Electrophile (R²-Y) step2_product α,N-Disubstituted Lactam (Diastereoselective) step2_reagents->step2_product step3_reagents Reducing Agent (e.g., LiAlH₄) final_product Substituted 4-Methylpiperidine step3_reagents->final_product

Caption: A typical workflow for elaborating this compound.

Mechanism of α-Alkylation

G start Lactam enolate Lactam Enolate (Planar C=C bond) start->enolate + Strong Base (LDA) transition Transition State (Electrophile approaches from less hindered face) enolate->transition + Electrophile (R-X) product α-Alkylated Lactam (Defined Stereochemistry) transition->product - X⁻

Caption: Mechanism showing stereodirecting α-alkylation.

Decision Guide for Lactam Selection

G start What is the final target structure? is_polymer Is the target a polyamide (Nylon)? start->is_polymer Polymerization is_piperidine Is the target a piperidine derivative? start->is_piperidine Heterocycle Synthesis is_pyrrolidine Is the target a pyrrolidine derivative? start->is_pyrrolidine is_polymer->is_piperidine No caprolactam Use ε-Caprolactam is_polymer->caprolactam Yes needs_c4_sub Does the piperidine require a C4-substituent and/or stereocontrol? is_piperidine->needs_c4_sub Yes pyrrolidinone Use Pyrrolidin-2-one is_pyrrolidine->pyrrolidinone Yes methyl_piperidone Use this compound needs_c4_sub->methyl_piperidone Yes unsub_piperidone Use Piperidin-2-one needs_c4_sub->unsub_piperidone No

Caption: Decision tree for selecting an appropriate lactam building block.

Experimental Protocol: N-Benzylation of this compound

This protocol is a representative example of a standard N-alkylation reaction. It is designed as a self-validating system with clear steps and expected outcomes.

Objective: To synthesize 1-benzyl-4-methylpiperidin-2-one.

Materials:

  • This compound (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Benzyl bromide (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (e.g., 1.13 g, 10 mmol).

  • Solvent Addition: Add anhydrous DMF (e.g., 20 mL) to dissolve the lactam.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (e.g., 0.48 g, 12 mmol) portion-wise over 10 minutes. Causality: Portion-wise addition at 0 °C is crucial to control the exothermic reaction and hydrogen gas evolution.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become a clear or slightly hazy suspension of the sodium lactamate.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (e.g., 1.3 mL, 11 mmol) dropwise via syringe. Causality: Dropwise addition prevents a rapid exotherm and potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC analysis (e.g., using 1:1 Hexanes:Ethyl Acetate) indicates complete consumption of the starting lactam.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then brine (1 x 20 mL). Causality: Washing with water removes residual DMF, and the brine wash helps to break any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel to obtain the pure 1-benzyl-4-methylpiperidin-2-one.

Expected Outcome: A colorless to pale yellow oil with an expected yield of 80-95%. Characterization should be performed using ¹H NMR, ¹³C NMR, and MS to confirm the structure.

Conclusion

The selection of a lactam building block is a critical decision in a synthetic campaign. While unsubstituted lactams like piperidin-2-one and pyrrolidin-2-one are versatile and cost-effective, This compound offers distinct and powerful advantages for specific applications:

  • Direct Access to C4-Substituted Scaffolds: It provides the most straightforward route to molecules containing the 4-methylpiperidine core.

  • Stereochemical Control: The C4-methyl group serves as an invaluable stereodirecting element, enabling diastereoselective functionalization at the α-carbon. This is a significant advantage for constructing complex, stereochemically rich targets.

  • Tunable Physicochemical Properties: The methyl group imparts a moderate increase in lipophilicity, which can be a useful feature in drug discovery programs.

In contrast, for applications such as ring-opening polymerization, the inherent stability of the six-membered ring makes this compound a poor choice compared to strained lactams like ε-caprolactam. Ultimately, by understanding the interplay between a lactam's structure and its reactivity, researchers can make informed decisions, leveraging the unique attributes of building blocks like this compound to accelerate and refine their synthetic endeavors.

References

A Guide to the Spectroscopic Comparison of Piperidinones and Their Amino Acid Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed examination of the spectroscopic transformations that occur during the synthesis of piperidinones. This guide is designed for researchers, scientists, and professionals in drug development who rely on precise analytical techniques to confirm reaction outcomes and structural integrity. In the field of medicinal chemistry, the piperidinone scaffold is a crucial pharmacophore found in numerous therapeutic agents. Its synthesis, typically via the cyclization of an amino acid precursor, represents a fundamental transformation that is elegantly tracked using spectroscopic methods.

While our topic is the specific derivative 4-Methylpiperidin-2-one, its direct precursor, 5-amino-3-methylpentanoic acid, is not widely characterized in public spectral databases. Therefore, to provide a clear and data-supported guide, we will focus on the parent reaction: the intramolecular cyclization of 5-aminopentanoic acid to 2-piperidinone (δ-valerolactam) . The spectroscopic principles and observable shifts detailed herein are directly analogous to those you would encounter when forming this compound from its corresponding precursor. The methyl group at the 4-position acts primarily as a spectator to the core functional group transformation, with its own signals providing additional points of confirmation.

The Synthetic Pathway: From Amino Acid to Lactam

The conversion of a δ-amino acid (an amino acid with the amino group on the fifth carbon) into a δ-lactam (a six-membered cyclic amide) is a classic condensation reaction. This intramolecular amide formation proceeds via the elimination of a water molecule, typically facilitated by thermal energy. This cyclization is a foundational reaction in organic synthesis, converting a flexible, linear molecule into a more rigid cyclic structure.[1]

The reaction mechanism involves the nucleophilic attack of the terminal amine group onto the electrophilic carbonyl carbon of the carboxylic acid. This process is entropically favored due to the formation of a stable six-membered ring.

G cluster_precursor Precursor cluster_product Product cluster_byproduct Byproduct Precursor 5-Aminopentanoic Acid (C₅H₁₁NO₂) M.W: 117.15 g/mol Product 2-Piperidinone (C₅H₉NO) M.W: 99.13 g/mol Precursor->Product Heat (Δ) -H₂O (Lactamization) Water Water (H₂O)

Caption: Reaction scheme for the thermal cyclization of 5-aminopentanoic acid to 2-piperidinone.

General Experimental Workflow

A robust analytical workflow is essential to validate each stage of the synthesis. The process begins with the synthesis, followed by purification of the crude product, and concludes with a suite of spectroscopic analyses to confirm the structure of the final product and ensure the absence of starting material.

G A Synthesis: Cyclization of 5-Aminopentanoic Acid B Purification: Distillation or Recrystallization A->B C Spectroscopic Analysis: NMR, IR, MS B->C D Structural Confirmation C->D

Caption: Standard workflow for the synthesis and characterization of 2-piperidinone.

Spectroscopic Characterization of the Precursor: 5-Aminopentanoic Acid

5-Aminopentanoic acid is a zwitterionic molecule at neutral pH, containing both a primary amine (-NH₂) and a carboxylic acid (-COOH). Its spectrum reflects these two key functional groups.

Table 1: Spectroscopic Data for 5-Aminopentanoic Acid

Technique Observed Signal Interpretation
IR (Infrared) 2500-3300 cm⁻¹ (very broad), 1640 cm⁻¹ (broad), 1550 cm⁻¹O-H stretch (from -COOH) overlapping with N-H stretch (from -NH₃⁺), C=O stretch (carboxylate), N-H bend.
¹H NMR δ ~2.9-3.1 (t), ~2.2-2.4 (t), ~1.5-1.7 (m)-CH₂-NH₂, -CH₂-COOH, internal -CH₂- groups.[2]
¹³C NMR δ ~180-185, ~40-45, ~30-35, ~20-25Carbonyl carbon (-COOH), Cα to -NH₂, Cα to -COOH, other alkyl carbons.
MS (Mass Spec) m/z = 117 (M⁺)Molecular ion peak corresponding to the molecular weight of C₅H₁₁NO₂.[3]

The most telling feature in the IR spectrum is the extremely broad absorption spanning from 2500 to 3300 cm⁻¹, which is characteristic of the O-H bond in a carboxylic acid that is hydrogen-bonded.

Spectroscopic Characterization of the Product: 2-Piperidinone

Upon cyclization, the molecule loses its carboxylic acid and primary amine functionalities, replacing them with a secondary amide (a lactam). This fundamental change is clearly reflected in its spectra.

Table 2: Spectroscopic Data for 2-Piperidinone (δ-Valerolactam)

Technique Observed Signal Interpretation
IR (Infrared) ~3290 cm⁻¹ (sharp), ~1650 cm⁻¹ (strong)N-H stretch (secondary amide), C=O stretch (amide I band).[4]
¹H NMR δ ~6.5-7.5 (br s), ~3.1-3.3 (t), ~2.2-2.4 (t), ~1.7-1.9 (m)Amide N-H proton, -CH₂-N-, -CH₂-C=O, other alkyl protons.
¹³C NMR δ ~175-180, ~42, ~32, ~23, ~21Carbonyl carbon (-C=O), Cα to -N-, Cα to -C=O, other alkyl carbons.
MS (Mass Spec) m/z = 99 (M⁺)Molecular ion peak corresponding to the molecular weight of C₅H₉NO.[4]

Comparative Analysis: A Spectroscopic Proof of Transformation

The true power of spectroscopy is revealed when comparing the "before" and "after" spectra. The transformation from 5-aminopentanoic acid to 2-piperidinone is confirmed by several key changes:

  • Infrared (IR) Spectroscopy: The most dramatic change occurs in the IR spectrum. The very broad O-H and N-H stretch of the zwitterionic precursor disappears completely. It is replaced by two distinct and highly informative peaks: a sharp, single peak around 3290 cm⁻¹ for the N-H stretch of the secondary amide and a very strong, sharp absorption around 1650 cm⁻¹ for the amide C=O stretch. This "disappearance and appearance" evidence is a definitive confirmation of lactam formation.

  • NMR Spectroscopy:

    • In ¹H NMR , the broad signal for the carboxylic acid proton (often >10 ppm and sometimes not observed) is absent in the product. A new, broad singlet appears in the δ 6.5-7.5 ppm region, which is characteristic of the amide N-H proton.

    • In ¹³C NMR , the chemical shift of the carbonyl carbon changes subtly, but the key confirmation comes from the overall change in the spectrum, reflecting the new cyclic symmetry. The signals corresponding to the carbons adjacent to the nitrogen and carbonyl groups will also experience shifts due to the change in their electronic environment upon ring formation.

  • Mass Spectrometry (MS): The mass spectrum provides unequivocal proof of the molecular formula change. The molecular ion peak shifts from m/z 117 for the precursor to m/z 99 for the product. This mass difference of 18 amu perfectly corresponds to the loss of one molecule of water (H₂O), confirming that a condensation reaction has occurred.

Experimental Protocols

The following protocols are provided as a template. Researchers should always consult safety data sheets (SDS) and perform appropriate risk assessments before conducting any experiment.

Protocol 1: Synthesis of 2-Piperidinone

  • Setup: Place 10 g of 5-aminopentanoic acid into a 50 mL round-bottom flask equipped with a short-path distillation head and a receiving flask.

  • Heating: Heat the flask gently in a sand bath or with a heating mantle. The temperature should be gradually increased to 180-200 °C.

  • Reaction: The solid will melt, and the cyclization will begin, evidenced by the distillation of water into the receiving flask.

  • Purification: Once water evolution ceases (approx. 1-2 hours), the crude 2-piperidinone can be purified by vacuum distillation. The product is a colorless solid or liquid at room temperature (m.p. 38-40 °C).

Protocol 2: Spectroscopic Sample Preparation

  • IR Spectroscopy:

    • For solid samples (precursor or product), acquire a spectrum using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.

    • For liquid samples (molten product), a thin film can be prepared between two NaCl or KBr plates.

  • NMR Spectroscopy:

    • Dissolve ~10-20 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ for the product, D₂O for the precursor).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

References

A Comparative Guide to 4-Methylpiperidin-2-one Derivatives as Curcumin Mimics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Curcumin Mimics

Curcumin, a natural polyphenol extracted from the rhizomes of Curcuma longa, has demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] Despite its therapeutic promise, the clinical utility of curcumin is severely hindered by its poor pharmacokinetic profile, characterized by low solubility, chemical instability, rapid metabolism, and poor absorption.[2][3] These limitations have catalyzed the development of curcumin mimics, synthetic analogs designed to retain the pharmacophore of curcumin while exhibiting improved drug-like properties.[2][4] Among these, derivatives of 4-methylpiperidin-2-one have emerged as a particularly promising class of compounds. This guide provides a comprehensive assessment of these derivatives, comparing their performance to curcumin and detailing the experimental methodologies used for their evaluation.

The Strategic Design of this compound Derivatives

The core rationale behind using the 4-piperidone scaffold is to create a more stable analog of curcumin.[2][3] The 3,5-bis(ylidene)-4-piperidone framework serves as a rigid bioisostere of the reactive β-diketone moiety of curcumin, which is a primary site of metabolic degradation.[2][5] This structural modification aims to enhance stability and bioavailability while preserving the critical spatial orientation of the aromatic rings, which is essential for biological activity.

G cluster_curcumin Curcumin cluster_mimic 4-Piperidone Derivative curcumin_structure β-Diketone Moiety (Prone to Degradation) curcumin_props Poor Bioavailability Rapid Metabolism curcumin_structure->curcumin_props leads to mimic_structure 3,5-Bis(ylidene)-4-piperidone Core (Enhanced Stability) curcumin_structure->mimic_structure is replaced by mimic_props Improved Bioavailability Enhanced Biological Activity mimic_structure->mimic_props results in mimic_rationale Design Rationale: Structural Mimicry & Improved Stability

Figure 1: Design strategy for 4-piperidone-based curcumin mimics, highlighting the replacement of the unstable β-diketone moiety with a more stable piperidone core.

Comparative Performance Analysis

Anticancer Activity

A significant focus of research on 4-piperidone derivatives has been their potential as anticancer agents. Numerous studies have demonstrated that these compounds exhibit superior cytotoxicity against a range of cancer cell lines compared to curcumin.[6][7] For instance, certain derivatives have shown significantly lower IC50 values, indicating higher potency.[7][8]

Table 1: Comparative Cytotoxicity (IC50) of Curcumin and Representative 4-Piperidone Derivatives

CompoundCell LineIC50 (µM)Reference
CurcuminT47D (Breast Cancer)>50[1]
Derivative 1 (N-methyl-3,5-bis-(2-chlorobenzylidene)-4-piperidone)T47D (Breast Cancer)8[8]
Derivative 2 (N-methyl-3,5-bis-(3-bromobenzylidene)-4-piperidone)T47D (Breast Cancer)4[1][8]
CurcuminLN-18 (Glioblastoma)31[8]
Derivative 3 (FLDP-5)LN-18 (Glioblastoma)2.5[8]
Derivative 4 (FLDP-8)LN-18 (Glioblastoma)4[8]

The enhanced anticancer effects of these derivatives are often attributed to their ability to induce apoptosis and inhibit cell proliferation more effectively than curcumin.[5][8] Mechanistically, they have been shown to modulate key signaling pathways implicated in cancer, such as NF-κB.[6]

Anti-inflammatory Activity

Curcumin is well-known for its potent anti-inflammatory properties.[1] 4-Piperidone derivatives have been shown to not only retain but often exceed the anti-inflammatory activity of curcumin.[2][9] Their efficacy is typically evaluated by measuring the inhibition of pro-inflammatory mediators in cell-based assays.[2][9]

Table 2: Comparative Anti-inflammatory Activity

CompoundAssayEffectReference
CurcuminInhibition of IL-6 and TNF-α in LPS-stimulated RAW264.7 cellsStandard[2]
4-Piperidone DerivativesInhibition of IL-6 and TNF-α in LPS-stimulated RAW264.7 cellsShowed promising inhibition[2]
CurcuminReduction of inflammatory markers in activated macrophagesStandard[9]
Diaryl-N-methyl-4-piperidonesReduction of inflammatory markers and nitric oxide (NO) to extents similar to or better than curcumin[9][10]

The anti-inflammatory effects of these derivatives are linked to their ability to down-regulate inflammatory signaling pathways, including the inhibition of TNF-α-induced NF-κB activation.[6]

Pharmacokinetic Profile

A primary goal in the development of curcumin mimics is to improve upon the poor pharmacokinetic profile of the parent compound. Studies on select 4-piperidone derivatives have demonstrated significant improvements in bioavailability and metabolic stability.[11][12]

For example, the curcumin analog EF-24 (3,5-bis[(2-fluorophenyl)methylene]-4-piperidinone acetate) showed substantially improved oral bioavailability in mice compared to what is typically reported for curcumin.[11][12][13]

Table 3: Pharmacokinetic Parameters of EF-24 in Mice (10 mg/kg dose)

ParameterValueReference
Oral Bioavailability60%[12]
Intraperitoneal Bioavailability35%[12]
Terminal Elimination Half-life (i.v.)73.6 min[12]
Plasma Clearance (i.v.)0.482 L/min/kg[12]

These findings suggest that the 4-piperidone scaffold successfully addresses the key liabilities of curcumin, leading to more favorable drug-like properties.[11]

Experimental Protocols

The following are standardized protocols for the preliminary in vitro evaluation of 4-piperidone derivatives as curcumin mimics.

Cell Viability and Cytotoxicity (MTT Assay)

This assay is fundamental for assessing the anticancer potential of the synthesized compounds.[4][5]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., T47D, HCT116, KBM5) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds and curcumin in culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

G start Seed Cells in 96-well Plate treat Treat with Compounds & Curcumin start->treat incubate1 Incubate for 24-72h treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 3-4h add_mtt->incubate2 solubilize Add Solubilizing Agent incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze

Figure 2: Workflow for the MTT-based cell viability assay.

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[9][10]

Protocol:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and curcumin for 1-2 hours.

  • LPS Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion and Future Perspectives

The evidence strongly supports the assessment of this compound derivatives as superior mimics of curcumin. They consistently demonstrate enhanced anticancer and anti-inflammatory activities in preclinical models, coupled with significantly improved pharmacokinetic profiles. These attributes make them highly attractive candidates for further drug development.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening additional derivatives to further improve potency and selectivity.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most promising compounds.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead candidates in relevant animal models of cancer and inflammatory diseases.

  • Safety and Toxicology Profiling: Conducting comprehensive studies to ensure the safety of these novel compounds for potential clinical translation.

The continued exploration of this chemical scaffold holds considerable promise for translating the therapeutic potential of curcumin into clinically viable drugs.

References

Quantitative analysis of 4-Methylpiperidin-2-one in reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Quantitative Analysis of 4-Methylpiperidin-2-one in Reaction Mixtures

For professionals in pharmaceutical development and chemical synthesis, the precise quantification of intermediates is not merely a procedural step but the cornerstone of process optimization, yield determination, and quality control. This compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a common analytical challenge: how to accurately measure its concentration within a complex reaction matrix. This guide provides a comprehensive comparison of the three principal analytical techniques for this task: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Moving beyond a simple listing of protocols, this document delves into the causality behind methodological choices, offering field-proven insights to guide researchers in selecting and implementing the most appropriate technique for their specific needs. Each method is presented as a self-validating system, with an emphasis on the parameters that ensure data is reliable, accurate, and reproducible.[1][2][3]

The Analytical Imperative: Why Quantify this compound?

This compound is a lactam derivative whose concentration in a reaction mixture provides critical data for:

  • Reaction Kinetics: Monitoring the consumption of starting materials and the formation of the product over time.

  • Yield Calculation: Accurately determining the final yield of a synthetic step.

  • Impurity Profiling: Quantifying related substances, by-products, or unreacted starting materials.

  • Process Validation: Ensuring the consistency and reproducibility of the manufacturing process.[4][5]

The choice of analytical method is dictated by the specific requirements of the analysis, including required sensitivity, selectivity, sample throughput, and the availability of instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse of the pharmaceutical industry for quantitative analysis, prized for its robustness, sensitivity, and adaptability. For a polar, non-volatile compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Principle of Separation

In RP-HPLC, the sample is dissolved in a liquid mobile phase and passed through a column containing a non-polar stationary phase (typically C18).[6][7] Components of the mixture are separated based on their relative hydrophobicity; more polar compounds (like our target analyte) elute earlier, while less polar compounds are retained longer. Quantification is achieved by measuring the analyte's absorbance of ultraviolet (UV) light at a specific wavelength.

Causality in Method Development
  • Column Selection: A C18 column is the standard starting point for a wide range of small molecules.[8] Its long alkyl chains provide sufficient hydrophobic retention for moderately polar compounds, allowing for effective separation from both highly polar and non-polar impurities when the mobile phase is optimized.

  • Mobile Phase Composition: The key to achieving a good peak shape and retention time is the mobile phase. A mixture of water and a polar organic solvent like acetonitrile or methanol is used.[8] The ratio is adjusted to "tune" the retention time. Adding a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the aqueous phase is crucial.[9][10] This suppresses the ionization of any acidic or basic functional groups on the analyte or in the matrix, leading to sharper, more symmetrical peaks and reproducible retention times.

  • Wavelength Selection: The lactam carbonyl group in this compound is a weak chromophore. Therefore, detection should be performed at a low wavelength, typically between 210-220 nm, to maximize sensitivity.[8]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh Reference Standard s2 Prepare Stock & Working Standards s1->s2 s3 Weigh Reaction Mixture Sample s4 Dilute Sample with Mobile Phase s3->s4 s5 Filter through 0.45 µm Syringe Filter s4->s5 a1 Equilibrate HPLC System s5->a1 a2 Inject Standards (Calibration Curve) a1->a2 a3 Inject Samples a2->a3 d1 Integrate Peak Area a3->d1 d2 Generate Calibration Curve (Area vs. Conc.) d1->d2 d3 Calculate Sample Concentration d2->d3

Caption: Workflow for quantitative analysis by HPLC-UV.

Detailed Protocol: RP-HPLC Method
  • Instrumentation: HPLC system with a UV-Vis detector and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Reagents: Acetonitrile (HPLC grade), Ultrapure Water, Phosphoric Acid.

  • Mobile Phase Preparation: Prepare a solution of 30:70 (v/v) Acetonitrile:Water. Adjust the pH of the water to 4.0 with phosphoric acid before mixing. Filter and degas the final mobile phase.[8]

  • Standard Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards across the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh a sample of the reaction mixture expected to contain ~2.5 mg of the analyte into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Further dilute as necessary to fall within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[8]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 25 °C.[7]

    • Injection Volume: 10 µL.

    • Detection Wavelength: 215 nm.

  • Analysis and Calculation:

    • Inject the working standards to generate a calibration curve by plotting peak area against concentration.

    • Perform a linear regression to obtain the equation of the line and a correlation coefficient (r² > 0.999 is ideal).[9]

    • Inject the prepared samples and use their peak areas to calculate the concentration from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[11] For this compound, its relatively low molecular weight and thermal stability make it a viable candidate for GC analysis, with MS providing highly specific detection and identification.

Principle of Separation

The sample is injected into a heated inlet, where it is vaporized and swept by an inert carrier gas (e.g., helium) onto a capillary column. The column contains a stationary phase, and separation occurs based on the analyte's boiling point and its interactions with this phase. As components elute from the column, they enter the mass spectrometer, which ionizes the molecules, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. Quantification is performed by monitoring a specific, characteristic ion of the analyte.

Causality in Method Development
  • Column Selection: A mid-polarity column, such as one with a 5% phenyl / 95% methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is a robust choice. This type of column provides excellent separation for a wide variety of compounds and is less susceptible to degradation than more polar columns.[12]

  • Temperature Program: A temperature gradient is essential. Starting at a low oven temperature allows for the separation of volatile components, while gradually ramping to a higher temperature ensures that less volatile compounds like this compound elute in a reasonable time with a sharp peak shape. The final temperature is held to clean any residual high-boiling components from the column.

  • Detector - Mass Spectrometry: While a Flame Ionization Detector (FID) can be used, MS is superior for reaction mixture analysis.[13] It provides an extra dimension of selectivity. By using Selected Ion Monitoring (SIM) mode, the detector can be set to only monitor the most abundant and specific ions for the analyte, effectively filtering out noise from the matrix and improving the signal-to-noise ratio and limit of detection.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Prepare Stock & Working Standards (in suitable solvent) s3 Add Internal Standard (optional) s1->s3 s2 Prepare Sample (Dilute in solvent) s2->s3 a1 Inject into GC Inlet s3->a1 a2 Vaporization & Separation on Column a1->a2 a3 Elution into Mass Spectrometer a2->a3 a4 Ionization & Detection (SIM Mode) a3->a4 d1 Integrate Ion Chromatogram Peak a4->d1 d2 Generate Calibration Curve d1->d2 d3 Calculate Sample Concentration d2->d3

Caption: Workflow for quantitative analysis by GC-MS.

Detailed Protocol: GC-MS Method
  • Instrumentation: GC system coupled to a Mass Spectrometer with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Reagents: Dichloromethane or Ethyl Acetate (GC grade), this compound reference standard.

  • Standard Preparation: Prepare a stock solution and a series of working standards (e.g., 1-50 µg/mL) in dichloromethane.

  • Sample Preparation:

    • Dilute an accurately weighed amount of the reaction mixture with dichloromethane to bring the analyte concentration into the calibration range.

    • Note: If the reaction solvent is not compatible with the GC method (e.g., water, DMSO), a liquid-liquid extraction into a suitable organic solvent may be necessary.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 80 °C, hold for 1 min, ramp at 15 °C/min to 250 °C, and hold for 5 min.[12]

    • Transfer Line Temperature: 280 °C.[12]

    • MS Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Selected Ion Monitoring (SIM). The molecular ion (m/z 113) and a characteristic fragment ion should be monitored.

  • Analysis and Calculation:

    • Analyze the standards to create a calibration curve based on the peak area of the primary quantifier ion.

    • Analyze the samples and calculate the concentration using the regression equation.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR stands apart as a primary analytical method.[14] Its fundamental principle is that the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[14] This allows for the quantification of an analyte relative to an internal standard of known purity and concentration, without the need for a specific reference standard of the analyte itself.

Principle of Quantification

A known mass of a high-purity internal standard is added to a known mass of the sample. The mixture is dissolved in a deuterated solvent and the ¹H NMR spectrum is acquired. By comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, the concentration of the analyte can be calculated directly.[15]

Causality in Method Development
  • Internal Standard Selection: This is the most critical choice. The ideal internal standard must:

    • Have a high purity that is accurately known (certified reference material is best).

    • Possess a simple spectrum, preferably a sharp singlet, that does not overlap with any analyte or matrix signals.

    • Be chemically inert and not react with the analyte or solvent.

    • Have a molecular weight high enough to minimize weighing errors.

    • For this compound in a common organic reaction mixture, a standard like 1,3,5-trimethoxybenzene or maleic acid could be suitable, depending on the solvent and other components.

  • Acquisition Parameters: Unlike NMR for structural elucidation, qNMR requires specific parameters for accuracy. A long relaxation delay (d1), typically 5 times the longest T1 relaxation time of the protons being integrated, is essential. This ensures that all protons are fully relaxed before the next pulse, making the signal intensity directly and accurately proportional to the number of nuclei.

  • Signal Selection: Choose non-overlapping, sharp signals for both the analyte and the internal standard for integration. For this compound, the methyl group doublet or one of the methylene proton signals could be used, provided they are well-resolved from other peaks in the reaction mixture.

Experimental Workflow: qNMR Analysis

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Processing s1 Accurately weigh Sample s3 Combine and dissolve in Deuterated Solvent s1->s3 s2 Accurately weigh Internal Standard s2->s3 s4 Transfer to NMR Tube s3->s4 a1 Tune & Shim Spectrometer s4->a1 a2 Acquire Spectrum with Quantitative Parameters (e.g., long d1) a1->a2 d1 Phase & Baseline Correction a2->d1 d2 Integrate Analyte & Standard Signals d1->d2 d3 Calculate Analyte Purity/Concentration d2->d3

Caption: Workflow for quantitative analysis by qNMR.

Detailed Protocol: ¹H qNMR Method
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Reagents: Deuterated solvent (e.g., DMSO-d₆, CDCl₃), certified internal standard (e.g., maleic acid).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the reaction mixture sample into a vial.

    • Accurately weigh approximately 10 mg of the internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum using quantitative parameters:

      • Pulse Angle: 90°.

      • Relaxation Delay (d1): 30-60 seconds (must be determined experimentally).

      • Number of Scans: Sufficient to achieve a signal-to-noise ratio > 150:1 for the peaks to be integrated.

  • Data Processing and Calculation:

    • Carefully phase the spectrum and apply a baseline correction.

    • Integrate a well-resolved signal from this compound (I_analyte).

    • Integrate the singlet from the internal standard (I_std).

    • Calculate the purity or concentration using the following formula[15]:

      Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity = Purity of the standard

Head-to-Head Comparison of Techniques

The optimal analytical choice is rarely absolute and depends on the specific goals of the analysis. The following table summarizes the performance characteristics of each technique.

ParameterHPLC-UVGC-MSQuantitative NMR (qNMR)
Principle Chromatographic separation based on polarity, UV absorbance detection.Chromatographic separation based on volatility, mass-based detection.Signal intensity is directly proportional to the number of nuclei.
Sensitivity High (typically low µg/mL to ng/mL).[9]Very High (typically low µg/mL to pg/mL), especially in SIM mode.[13]Moderate to Low (requires mg of sample).[16][17]
Precision Excellent (<2% RSD is common).[18]Excellent (<5% RSD is common).[13]Excellent (<1% RSD achievable).[18]
Accuracy High, but dependent on the purity of the reference standard.High, but dependent on the purity of the reference standard.Very High (Primary Method), dependent on the purity of the internal standard.[19]
Throughput High (run times of 5-15 minutes are typical).[18]Moderate (run times of 15-30 minutes are typical).Low (requires long relaxation delays).
Sample Prep Simple (dilute and shoot), but requires filtration.[8]Can be simple (dilution) or complex (extraction may be needed).Simple (weighing and dissolving), no separation required.[17]
Cost Moderate instrument cost, moderate consumable cost.High instrument cost, moderate consumable cost.Very high instrument cost, low consumable cost.
Reference Standard Requires a specific, pure standard of this compound.Requires a specific, pure standard of this compound.Does not require a standard of the analyte; requires a universal internal standard.[14][17]
Information Provides retention time and UV response.Provides retention time and mass spectrum (structural info).Provides full molecular structure confirmation and quantification simultaneously.

Conclusion and Recommendations

The quantitative analysis of this compound in reaction mixtures can be successfully achieved by HPLC, GC, or qNMR, but the ideal choice is application-dependent.

  • For routine quality control, high-throughput screening, and process monitoring , HPLC-UV is the most practical and cost-effective solution. Its robustness, high precision, and ease of automation make it the industry standard.[1][2]

  • For identifying and quantifying trace-level impurities or for orthogonal confirmation of purity , GC-MS offers superior sensitivity and selectivity. Its ability to provide mass spectral data is invaluable for identifying unknown by-products.

  • For the definitive determination of purity, for certifying reference materials, or when a specific standard of the analyte is unavailable , qNMR is the unparalleled choice.[15][19] It serves as a primary ratio method, delivering exceptional accuracy and providing simultaneous structural confirmation, thereby embodying the highest level of analytical trustworthiness.

By understanding the fundamental principles and practical nuances of each technique, researchers can confidently select the most fitting method, ensuring the generation of high-quality, reliable data essential for advancing drug development and chemical manufacturing. The combination of two of these techniques (e.g., HPLC for routine analysis and qNMR for standard certification) represents a powerful and comprehensive analytical strategy.[20]

References

Safety Operating Guide

Hazard Profile: Understanding the "Why" Behind the Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Safe Disposal of 4-Methylpiperidin-2-one

For researchers and scientists in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This compound, a lactam derivative, presents a specific set of hazards that necessitate a rigorous and informed disposal protocol. Mishandling this chemical waste not only poses immediate safety risks to laboratory personnel but can also lead to long-term environmental damage and significant regulatory penalties.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. As a Senior Application Scientist, my aim is to move beyond a simple checklist, offering instead a deeper understanding of the causality behind each procedural step. This approach ensures that the protocol is not just followed, but understood, creating a self-validating system of safety and environmental stewardship within your laboratory.

The disposal procedures for any chemical are dictated by its inherent hazards. This compound is a hazardous substance, and its specific risk profile is the foundation of this guide.[1] Understanding these risks is the first step toward mitigating them.

According to its Safety Data Sheet (SDS), this compound is classified with several hazard statements that demand careful management.[1]

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementImplication for Handling and Disposal
Acute Toxicity (Oral, Dermal, Inhalation)H302: Harmful if swallowed. H311 + H331: Toxic in contact with skin or if inhaled.Direct contact and inhalation must be strictly avoided. All handling and disposal steps must occur in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE) is mandatory to prevent skin absorption.
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.The corrosive nature of this compound means it can destroy living tissue on contact. This necessitates robust PPE and dictates that waste containers must be made of compatible, non-reactive materials.
Aquatic Hazard (Acute)H402: Harmful to aquatic life.This compound must never be disposed of down the drain or in a way that allows it to enter waterways.[2] Environmental release can disrupt ecosystems.
FlammabilityH225: Highly flammable liquid and vapour.All ignition sources (open flames, sparks, hot surfaces) must be eliminated from the handling and storage areas.[1][3] Use spark-proof tools and take precautions against static discharge.[3][4]

Core Principles of Chemical Waste Disposal

Before detailing the specific steps, it is crucial to internalize the foundational principles of hazardous waste management. These principles apply broadly but are especially pertinent to reactive and toxic compounds like this compound.

  • Identify as Hazardous Waste : All waste streams containing this compound, including the pure compound, solutions, and contaminated labware, must be classified and handled as hazardous waste.[3][5]

  • Prevent Environmental Release : Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sink.[2][5] This is both illegal and environmentally irresponsible.

  • Segregate Waste Streams : To prevent dangerous reactions and facilitate proper disposal by your institution's Environmental Health & Safety (EHS) office or licensed contractor, waste must be carefully segregated.[6] Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility.

  • Use Appropriate Containers : Waste must be collected in containers that are chemically compatible, in good condition, and have secure, tight-fitting lids.[6][7]

Step-by-Step Disposal Protocol

This protocol provides detailed methodologies for managing different forms of this compound waste generated in a laboratory setting.

Personal Protective Equipment (PPE)

Before beginning any waste handling procedures, ensure you are wearing the appropriate PPE. This is your primary line of defense against the chemical's toxic and corrosive properties.[5]

  • Eye and Face Protection : Chemical splash goggles and a face shield.[7]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene). Consider double-gloving for added protection.[7]

  • Body Protection : A flame-retardant laboratory coat.[1]

  • Respiratory Protection : All handling of open containers should be performed in a certified chemical fume hood to prevent inhalation of vapors.[3][8]

Experimental Protocol: Waste Collection and Segregation

1. Liquid Waste (e.g., reaction mixtures, solutions, rinsate)

  • Step 1: Container Selection : Select a clean, leak-proof container made of a compatible material (e.g., glass or polyethylene) with a screw-on cap. The container must be clearly labeled.
  • Step 2: Labeling : Attach a "Hazardous Waste" label to the container before adding any waste.[6] The label must include the full chemical name ("this compound") and list all other components of the waste solution with their approximate percentages. Do not use abbreviations.[7]
  • Step 3: Collection : Carefully pour the liquid waste into the designated container, avoiding splashes. Perform this task inside a chemical fume hood.
  • Step 4: Secure Storage : Keep the container securely sealed when not in use.[7] Store it in a designated satellite accumulation area (SAA) with secondary containment.[6] This area should be away from heat and ignition sources.[1]

2. Solid Waste (e.g., contaminated gloves, weigh paper, absorbent pads)

  • Step 1: Container Selection : Use a dedicated solid waste container, such as a pail lined with a clear plastic bag.[9] Do not use biohazard bags, as this can cause confusion.[9]
  • Step 2: Labeling : Label the container or bag with a "Hazardous Waste" label, specifying the contents as "Debris contaminated with this compound."[9]
  • Step 3: Collection : Place all contaminated solid items directly into the container. Minimize air dispersal of any powdered chemical.
  • Step 4: Secure Storage : When the bag is three-quarters full, seal it securely.[9] Store the container in the SAA.

3. Sharps Waste (e.g., contaminated needles, Pasteur pipettes, broken glass)

  • Step 1: Container Selection : Use a designated, puncture-resistant sharps container specifically for chemically contaminated sharps.[9]
  • Step 2: Labeling : Label the container clearly as "Chemically Contaminated Sharps" and list "this compound" as the contaminant.
  • Step 3: Collection : Place sharps directly into the container immediately after use. Do not attempt to recap needles.
  • Step 4: Secure Storage : Keep the container closed when not in use. Store it in a secure location within the lab until it is ready for pickup.

4. Empty Container Disposal

  • An "empty" container that held this compound is not truly empty and must be decontaminated before disposal.
  • Step 1: Decontamination : Triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol).[9][10]
  • Step 2: Collect Rinsate : Crucially, collect all three portions of the rinsate as liquid hazardous waste and add it to your designated liquid waste container.[6][9]
  • Step 3: Deface Label : Completely remove or obliterate the original manufacturer's label on the container.[9]
  • Step 4: Final Disposal : Once decontaminated and defaced, the container can typically be disposed of with regular laboratory glass or plastic waste. Consult your institutional guidelines for confirmation.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.

G cluster_0 Waste Generation Point (Fume Hood) cluster_1 Waste Characterization & Segregation cluster_2 Containerization Protocol cluster_3 Final Disposal Path start Waste Generated (this compound) is_liquid Is it Liquid? start->is_liquid is_solid Is it Solid (Non-Sharp)? is_liquid->is_solid No liquid_waste Collect in Labeled, Compatible Liquid Waste Container is_liquid->liquid_waste Yes is_sharp Is it a Sharp? is_solid->is_sharp No solid_waste Collect in Labeled, Lined Solid Waste Container is_solid->solid_waste Yes sharp_waste Collect in Labeled, Puncture-Proof Sharps Container is_sharp->sharp_waste Yes saa Store Sealed Containers in Secondary Containment (Satellite Accumulation Area) liquid_waste->saa solid_waste->saa sharp_waste->saa pickup Arrange Pickup by EHS or Licensed Waste Contractor saa->pickup

Caption: Decision workflow for safe segregation and disposal of this compound waste.

Emergency Procedures for Spills

Spills create an immediate exposure risk and generate significant amounts of waste.

  • Evacuate and Alert : Ensure the immediate area is evacuated. Alert colleagues and your laboratory supervisor.

  • Control Vapors and Ignition Sources : Ensure ventilation is adequate (fume hood is on) and remove any potential ignition sources.[3]

  • Absorb Spill : Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[3][4]

  • Collect Waste : Carefully sweep or scoop the absorbed material into a designated container for solid hazardous waste. Use non-sparking tools.[3]

  • Decontaminate : Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous solid waste.

  • Label and Dispose : Label the spill cleanup waste clearly and manage it according to the solid waste protocol outlined above.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding its specific hazards—toxicity, corrosivity, and environmental risk—researchers can implement disposal protocols that ensure the safety of themselves, their colleagues, and the wider community. This guide provides the necessary framework, but it must be executed in strict accordance with your institution's specific EHS policies and all local and national regulations.[11][12] Adherence to these procedures demonstrates a commitment to a culture of safety that extends far beyond the product itself.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.